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(E)-2-Cyanoethyl 3-AMinobut-2-enoate Documentation Hub

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  • Product: (E)-2-Cyanoethyl 3-AMinobut-2-enoate
  • CAS: 88977-32-6

Core Science & Biosynthesis

Foundational

Technical Guide: (E)-2-Cyanoethyl 3-aminobut-2-enoate

The following technical guide details the chemical architecture, synthesis, and application of (E)-2-Cyanoethyl 3-aminobut-2-enoate , a specialized enamino ester used primarily in the asymmetric synthesis of 1,4-dihydrop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of (E)-2-Cyanoethyl 3-aminobut-2-enoate , a specialized enamino ester used primarily in the asymmetric synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[1]

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

(E)-2-Cyanoethyl 3-aminobut-2-enoate (also known as 2-cyanoethyl 3-aminocrotonate) is a bifunctional building block.[1] It combines a reactive enamine moiety—essential for Hantzsch pyridine synthesis—with a 2-cyanoethyl ester group.[1] This ester function serves as a "masked" carboxylic acid, orthogonal to standard alkyl esters (methyl/ethyl), allowing for the selective differentiation of ester groups in non-symmetric drug molecules like Clevidipine and Felodipine .[1]

Core Chemical Data
PropertySpecification
CAS Number (E-isomer) 88977-32-6
CAS Number (Generic/Z) 193539-61-6 (Often used interchangeably due to tautomerism)
IUPAC Name 2-Cyanoethyl (2E)-3-aminobut-2-enoate
Molecular Formula

Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 86–89 °C
Solubility Soluble in Methanol, DCM, DMSO; poorly soluble in water
Stereochemical Context

While


-aminocrotonates predominantly exist as the (Z)-isomer  in solution (stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl), the (E)-isomer  (CAS 88977-32-6) is the distinct geometric form often cited in kinetic studies or specific catalytic cycles.[1] In polar solvents, rapid 

isomerization occurs.[1]

Part 2: Synthesis Protocol

The synthesis utilizes a Knoevenagel-like condensation of ammonia with the corresponding


-keto ester.[1] The protocol below ensures high purity by minimizing the formation of the bis-addition byproduct.
Reaction Pathway[1]
  • Precursor Synthesis: Reaction of diketene with 2-cyanoethanol (hydracrylonitrile) to form 2-cyanoethyl acetoacetate .[1]

  • Amination: Condensation of 2-cyanoethyl acetoacetate with ammonia.[1][2]

Experimental Procedure

Reagents: 2-Cyanoethyl acetoacetate (1.0 eq), Ammonium Acetate (solid, 3.0 eq) or Ammonia gas, Methanol (Solvent).[1]

  • Preparation: Charge a reaction vessel with 2-cyanoethyl acetoacetate (20.0 g, 129 mmol) and Methanol (100 mL) .

  • Amination:

    • Method A (Gas): Cool solution to 0–5 °C. Bubble anhydrous Ammonia gas slowly through the solution for 4–5 hours.

    • Method B (Salt): Add Ammonium Acetate (29.8 g, 387 mmol) . Stir at room temperature (20–25 °C) for 12–16 hours.

  • Crystallization: The product often precipitates spontaneously as the reaction progresses.[1] If not, concentrate the solvent under reduced pressure (keep T < 40 °C to prevent polymerization).[1]

  • Isolation: Filter the white precipitate. Wash the cake with cold methanol (

    
     mL) and diethyl ether (
    
    
    
    mL).[1]
  • Drying: Dry under high vacuum at room temperature for 6 hours.

  • Yield: Expected yield is 70–75% (approx. 14–15 g).

Synthesis Logic Diagram

Synthesis Diketene Diketene Acetoacetate Intermediate: 2-Cyanoethyl Acetoacetate Diketene->Acetoacetate Esterification (Exothermic) Cyanoethanol 2-Cyanoethanol Cyanoethanol->Acetoacetate Product Product: (E)-2-Cyanoethyl 3-aminobut-2-enoate Acetoacetate->Product Amination (MeOH, 0-25°C) Ammonia Ammonia (NH3) Ammonia->Product

Caption: Stepwise conversion of raw materials to the target enamine ester via the acetoacetate intermediate.

Part 3: Applications in Drug Development[1]

The primary utility of (E)-2-Cyanoethyl 3-aminobut-2-enoate lies in its role as a differentiating building block for 1,4-dihydropyridines (DHPs).[1]

Asymmetric Hantzsch Synthesis

In the synthesis of "mixed-ester" DHPs (e.g., Clevidipine , Felodipine , Nitrendipine ), two different ester groups must be installed at the C3 and C5 positions of the pyridine ring.[1]

  • Standard Hantzsch: Uses two identical equivalents of aminocrotonate, leading to symmetric DHPs (e.g., Nifedipine).[1]

  • Modified Hantzsch: Uses one equivalent of (E)-2-Cyanoethyl 3-aminobut-2-enoate and one equivalent of a different benzylidene ketoester.[1]

The "Cyanoethyl" Protection Strategy

The 2-cyanoethyl group is unique because it is base-labile via a


-elimination mechanism, not hydrolysis.[1]
  • Mechanism: Treatment with a mild base (e.g., NaOH, alkoxide) removes the proton

    
     to the nitrile, triggering the elimination of acrylonitrile  and releasing the free carboxylate anion .[1]
    
  • Utility: This allows the researcher to selectively hydrolyze the cyanoethyl ester while leaving other sensitive esters (e.g., methyl, isopropyl, or acetoxymethyl) intact.[1] This free acid can then be derivatized (e.g., to the butyryloxymethyl ester in Clevidipine).[1]

Application Workflow

Application Aldehyde Aryl Aldehyde (e.g., 2,3-dichlorobenzaldehyde) Hantzsch Hantzsch Cyclization (Reflux, EtOH) Aldehyde->Hantzsch Ketoester Beta-Keto Ester (Methyl acetoacetate) Ketoester->Hantzsch Enamine (E)-2-Cyanoethyl 3-aminobut-2-enoate Enamine->Hantzsch DHP_Mixed Intermediate DHP (Mixed Methyl/Cyanoethyl Esters) Hantzsch->DHP_Mixed Deprotection Selective Deprotection (Base-catalyzed Beta-elimination) DHP_Mixed->Deprotection Acrylonitrile Byproduct: Acrylonitrile Deprotection->Acrylonitrile FinalAcid DHP Mono-Acid (Precursor to Clevidipine) Deprotection->FinalAcid

Caption: Strategic use of the cyanoethyl group to generate asymmetric DHP mono-acids via selective elimination.

Part 4: Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral markers.

Proton NMR ( H-NMR, 300 MHz, DMSO- )
  • 
     7.40 ppm (br s, 1H):  NH (Z-isomer H-bonded).[1]
    
  • 
     6.80 ppm (br s, 1H):  NH.
    
  • 
     4.35 ppm (s, 1H):  Vinyl proton (
    
    
    
    , C2 position).[1]
  • 
     4.15 ppm (t, 
    
    
    
    Hz, 2H):
    Ester methylene (
    
    
    ).[1]
  • 
     2.90 ppm (t, 
    
    
    
    Hz, 2H):
    Cyano methylene (
    
    
    ).[1]
  • 
     1.90 ppm (s, 3H):  Methyl group (
    
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)[1]
  • 3400, 3300 cm

    
    :  N-H stretching (Primary amine).[1]
    
  • 2250 cm

    
    :  C
    
    
    
    N stretching (Nitrile) – Diagnostic peak.[1]
  • 1660 cm

    
    :  C=O stretching (Conjugated ester).[1]
    
  • 1620 cm

    
    :  C=C stretching (Enamine).[1]
    

Part 5: References

  • Preparation of 2-cyanoethyl 3-aminobut-2-enoate . PrepChem. Available at: [Link]

  • Chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives . Wageningen University & Research (WUR) eDepot.[1] Available at: [Link][1]

Sources

Exploratory

(E)-2-Cyanoethyl 3-aminobut-2-enoate molecular structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (E)-2-Cyanoethyl 3-aminobut-2-enoate Part 1: Introduction & Structural Analysis The molecule 2-cyanoethyl 3-aminobut-2-enoate (CAS: 193539-61-6) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (E)-2-Cyanoethyl 3-aminobut-2-enoate

Part 1: Introduction & Structural Analysis

The molecule 2-cyanoethyl 3-aminobut-2-enoate (CAS: 193539-61-6) is a specialized


-enamino ester used primarily as a pharmacophore building block in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers (e.g., Clevidipine analogs).[1]

While the user request specifically targets the (E)-isomer , scientific integrity dictates that we address the thermodynamic reality of this class of molecules.


-aminocrotonates exhibit a strong preference for the (Z)-configuration  (cis-enamine) due to a stabilizing intramolecular hydrogen bond between the enamine nitrogen and the ester carbonyl oxygen. The (E)-isomer  is typically the kinetic product or a transient species that rapidly relaxes to the (Z)-form in solution.

This guide details the structure of the (E)-isomer, the dynamics of its isomerization, and the practical protocols for synthesizing the chemical entity for downstream applications.

Molecular Geometry and Stereochemistry
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 154.17 g/mol [1][2]

  • Core Framework: A crotonate backbone with an electron-donating amino group at C3 and an electron-withdrawing 2-cyanoethyl ester at C1.

Feature(E)-Isomer (Target)(Z)-Isomer (Stable Form)
Geometry Trans-arrangement of Amino (

) and Carbonyl (

) groups.
Cis-arrangement allowing chelation.
Stabilization Sterically hindered; lacks internal H-bonding.Stabilized by intramolecular H-bond (

).
Dipole Moment Higher (vectors of C=O and C-N align partially).Lower (vectors oppose/cancel).
Solvent Effect Favored only in highly polar, H-bond disrupting solvents (e.g., DMSO) or upon photo-excitation.Dominant in non-polar solvents (

, Benzene).

Part 2: Synthetic Pathways and Mechanism

The synthesis of 2-cyanoethyl 3-aminobut-2-enoate follows a classic condensation pathway involving 2-cyanoethyl acetoacetate and an ammonia source.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of ammonia on the ketone carbonyl of the


-keto ester, followed by dehydration.

Step 1: Nucleophilic addition of


 to the ketone.
Step 2:  Formation of the hemiaminal intermediate.
Step 3:  Dehydration to form the double bond.
  • Note: The dehydration step initially yields a mixture of (E) and (Z). However, the (E) isomer rapidly isomerizes to the (Z) form to satisfy the thermodynamic preference for the chelated 6-membered ring structure.

Visualization: Synthesis and Isomerization Pathway

SynthesisPathway Start 2-Cyanoethyl Acetoacetate (Substrate) Intermediate Hemiaminal Intermediate Start->Intermediate + NH3 Ammonia Ammonia (Gas/Acetate) (Reagent) Ammonia->Intermediate E_Isomer (E)-Isomer (Kinetic Product) High Energy Intermediate->E_Isomer - H2O (Fast) Z_Isomer (Z)-Isomer (Thermodynamic Product) Stabilized by H-Bond Intermediate->Z_Isomer - H2O E_Isomer->Z_Isomer Rapid Relaxation (Bond Rotation)

Caption: Synthesis of 3-aminobut-2-enoate showing the kinetic formation of the (E)-isomer and its relaxation to the stable (Z)-form.

Part 3: Experimental Protocol

This protocol is designed to maximize yield while maintaining purity. Note that while the product is isolated as a solid, it will predominantly exist in the (Z) form.

Safety Prerequisite: The cyanoethyl group is a nitrile derivative. While less toxic than free cyanide, metabolism can release cyanide ions. Work in a well-ventilated fume hood.

Materials
  • Precursor: 2-Cyanoethyl acetoacetate (1 equiv).

  • Reagent: Ammonium acetate (

    
    ) (3-5 equiv) or dry Ammonia gas.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Acetic acid (trace, if using gas).

Step-by-Step Methodology
  • Preparation: Dissolve 20.0 g (0.13 mol) of 2-cyanoethyl acetoacetate in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Amination:

    • Method A (Gas): Cool the solution to 0°C. Bubble dry ammonia gas through the solution for 4–5 hours.

    • Method B (Salt): Add solid ammonium acetate (4 equiv) and stir at room temperature for 24 hours.

  • Completion: Monitor reaction via TLC (Ethyl Acetate/Hexane 3:7). The starting keto-ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.
  • Isolation:

    • Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • The residue will likely be an oil that solidifies upon standing or chilling.

  • Purification: Recrystallize from minimal hot ethanol or isopropanol.

  • Yield: Expected yield is 85–90%.

Part 4: Spectroscopic Characterization

To distinguish the (E) and (Z) isomers, Nuclear Magnetic Resonance (NMR) is the definitive tool.[3]

Comparative NMR Data
Signal(Z)-Isomer (Observed)(E)-Isomer (Hypothetical/Transient)Mechanistic Reason
Vinyl Proton (

)

4.5 – 4.6 ppm (s)

4.8 – 5.2 ppm
The (E)-isomer proton is deshielded by the anisotropic effect of the carbonyl group.
Amine Protons (

)
Broad, distinct signals (e.g.,

8.5 & 6.0)
Single broad peak or averaged(Z) has one H-bonded proton (deshielded, downfield) and one free proton. (E) has two equivalent free protons.
Methyl Group (

)

1.9 – 2.0 ppm

2.2 – 2.3 ppm
Steric compression in (E) often shifts methyl signals downfield.
IR Spectroscopy
  • Nitrile (

    
    ):  Sharp peak at ~2250 
    
    
    
    .
  • Ester (

    
    ): 
    
    • (Z)-Isomer: ~1650–1660

      
       (Lowered frequency due to H-bonding/conjugation).
      
    • (E)-Isomer: ~1680–1690

      
       (Less conjugation/no chelation).
      

Part 5: Applications in Drug Development (Hantzsch Synthesis)

The primary utility of (E/Z)-2-cyanoethyl 3-aminobut-2-enoate is as a precursor for 1,4-dihydropyridines (DHPs) . The cyanoethyl group serves as a "masked" acid or a solubility-modifying ester that can be cleaved or transformed late-stage.

The Hantzsch Dihydropyridine Synthesis

The enamino ester reacts with an aldehyde and a second equivalent of 1,3-dicarbonyl (or another enamine) to close the DHP ring.

HantzschReaction Enamine 2-Cyanoethyl 3-aminobut-2-enoate (Enamine Component) Cyclization Cyclization & Dehydration Enamine->Cyclization Nucleophilic Attack Aldehyde Aryl Aldehyde (e.g., 2,3-dichlorobenzaldehyde) Michael Michael Acceptor (Knoevenagel Intermediate) Aldehyde->Michael + Dicarbonyl Dicarbonyl Beta-Keto Ester (Second Component) Dicarbonyl->Michael Michael->Cyclization Product 1,4-Dihydropyridine (Calcium Channel Blocker Analog) Cyclization->Product

Caption: Hantzsch synthesis workflow utilizing the amino-enoate to form the dihydropyridine pharmacophore.

References

  • PrepChem. "Synthesis of 2-cyanoethyl 3-aminobut-2-enoate." PrepChem.com. Accessed February 20, 2026. [Link]

  • Gómez Sánchez, A., et al. "Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters.[4] Part II." Journal of the Chemical Society, Perkin Transactions 2, 1973, pp. 15-20.[4] [Link]

Sources

Foundational

Physical and chemical properties of 2-cyanoethyl 3-aminobut-2-enoate.

An In-Depth Technical Guide to 2-cyanoethyl 3-aminobut-2-enoate Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of 2-cyanoethyl 3-aminobut-2-enoate, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-cyanoethyl 3-aminobut-2-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-cyanoethyl 3-aminobut-2-enoate, a versatile synthetic intermediate. Delving into its physical, chemical, and spectroscopic properties, this document offers a technical foundation for its effective use in research and development, particularly within the pharmaceutical industry. The narrative emphasizes the causality behind its reactivity and outlines protocols grounded in established chemical principles.

Chemical Identity and Structure

2-cyanoethyl 3-aminobut-2-enoate is a bifunctional molecule belonging to the class of β-enamino esters. This structural arrangement, featuring a nucleophilic enamine moiety and an electrophilic ester group, is the source of its rich and versatile reactivity. Its identity is defined by the following identifiers:

IdentifierValue
Systematic Name 2-Cyanoethyl (2Z)-3-amino-2-butenoate[1]
Common Synonyms 2-cyanoethyl β-amino-crotonate; cyanoethyl 3-aminocrotonate
CAS Number 193539-61-6[1][2]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
SMILES String C/C(N)=C/C(OCCC#N)=O[3]

The molecule's structure, featuring the characteristic (Z)-configuration of the enamine, is depicted below.

Caption: Chemical structure of 2-cyanoethyl 3-aminobut-2-enoate.

Physical Properties

Experimentally determined physical properties for this specific compound are not widely published. The data presented below is a combination of reported observations from its synthesis and predicted values based on its structure and data from analogous compounds, such as 2-cyanoethyl 3-oxobutanoate.

PropertyValue / ObservationSource / Rationale
Appearance White to pale yellow solidThe synthesis protocol reports the product as a solid.[4]
Melting Point Not available
Boiling Point Predicted: 288.2 ± 20.0 °CBased on the related structure, 2-cyanoethyl 3-oxobutanoate.[5]
Density Predicted: ~1.1 g/cm³Based on related structures like cyanoacrylates (1.05-1.08 g/cm³) and 2-cyanoethyl 3-oxobutanoate (1.123 g/cm³).[5][6]
Solubility Soluble in methanol, likely soluble in other polar organic solvents (e.g., ethanol, DMF, DMSO).Methanol is used as a wash solvent in its synthesis, suggesting some solubility.[4] Good solubility in organic solvents is typical for such molecules.[5]

Spectroscopic and Analytical Characterization

Structural verification is paramount for any synthetic intermediate. The following section details the expected and reported spectroscopic data for 2-cyanoethyl 3-aminobut-2-enoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for confirming the identity and purity of the compound. The reported chemical shifts from its synthesis are consistent with the assigned structure.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.6Singlet (s)1HVinyl proton (-CH =)
4.3Triplet (t)2HMethylene protons adjacent to ester oxygen (-OCH₂ CH₂CN)
2.8Triplet (t)2HMethylene protons adjacent to nitrile (-OCH₂CH₂ CN)
2.0Triplet (t)3HMethyl protons (-C(C H₃)=)

Note: The original source reports the methyl protons at 2.0 ppm as a triplet, which is unusual. A singlet would be more commonly expected unless there is long-range coupling. The broad signals often observed for amine protons (NH₂) were not reported.

Caption: ¹H NMR assignments for 2-cyanoethyl 3-aminobut-2-enoate.

Other Characterization Techniques
  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include: N-H stretching for the amine (around 3300-3500 cm⁻¹), C≡N stretching for the nitrile (around 2250 cm⁻¹), C=O stretching for the ester (around 1690-1710 cm⁻¹), and C=C stretching for the alkene (around 1600-1650 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z = 154.17, with fragmentation patterns corresponding to the loss of the cyanoethyl group and other characteristic fragments.

Synthesis and Reactivity

The utility of 2-cyanoethyl 3-aminobut-2-enoate stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Laboratory-Scale Synthesis

The compound is readily prepared from 2-cyanoethyl acetoacetate via reaction with ammonia.[4] This is a classic method for the formation of β-enamino esters from β-keto esters.

G reactant 2-Cyanoethyl Acetoacetate product 2-Cyanoethyl 3-aminobut-2-enoate reactant->product Enamine Formation reagent Ammonia (gas) Methanol, 0°C reagent->product

Caption: Synthetic workflow for 2-cyanoethyl 3-aminobut-2-enoate.

Experimental Protocol:

  • Dissolution: Dissolve 20 g (0.13 moles) of 2-cyanoethyl acetoacetate in 10 mL of methanol.

    • Causality: Methanol serves as a solvent that readily dissolves the starting material and is compatible with the gaseous ammonia.

  • Reaction: Cool the solution in an ice bath. Pass a slow stream of ammonia gas through the solution for five hours.

    • Causality: The reaction is cooled to 0°C to manage the exothermicity of the ammonia dissolution and subsequent reaction, preventing side reactions and degradation. Ammonia acts as the nitrogen nucleophile, attacking the ketone carbonyl to form a hemiaminal intermediate, which then dehydrates to the stable, conjugated enamine product.

  • Crystallization: Stopper the reaction flask and store it at 0°C overnight.

    • Causality: The extended period at low temperature allows for the complete crystallization of the product from the solution.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold methanol, and dry under high vacuum.

    • Causality: Filtration separates the solid product from the reaction solvent and any soluble impurities. A cold methanol wash removes residual starting materials without significantly dissolving the product. Drying under vacuum removes all traces of solvent.

Chemical Reactivity

The reactivity is dominated by the β-enamino ester and cyanoethyl moieties.

  • As a Synthetic Building Block: β-enamino esters are highly valued intermediates for synthesizing nitrogen-containing heterocycles.[7] They can react with various electrophiles and undergo cyclization reactions to form complex scaffolds like pyrazolones and pyridinones, which are common in medicinal chemistry.[7]

  • Hydrolysis: Under mild acidic conditions, the enamine can be readily hydrolyzed back to the corresponding β-keto ester, 2-cyanoethyl acetoacetate.[8][9] This reaction is a key consideration when planning subsequent synthetic steps.

  • Reactivity of the Cyanoethyl Group: The cyanoethyl group introduces reactivity analogous to cyanoacrylate compounds. This group is susceptible to polymerization, especially in the presence of nucleophiles like water, amines, or alkalis.[6][10] This polymerization is often rapid and exothermic.[11] This property is critical for handling and storage, as contamination with moisture or basic substances can lead to uncontrolled polymerization.

G start 2-Cyanoethyl 3-aminobut-2-enoate keto_ester 2-Cyanoethyl Acetoacetate start->keto_ester Hydrolysis heterocycle Pyrazolone Derivatives start->heterocycle Cyclization polymer Polymerized Material start->polymer Polymerization hydrolysis Acidic Workup (e.g., aq. HCl) hydrolysis->keto_ester cyclization Reaction with Hydrazines cyclization->heterocycle polymerization Contamination (Water, Amines, etc.) polymerization->polymer

Caption: Key reaction pathways of 2-cyanoethyl 3-aminobut-2-enoate.

Stability, Handling, and Safety

Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is required, drawing heavily on safety information for analogous compounds like β-enamino esters and, crucially, cyanoacrylates.

Stability and Storage
  • Stability: The compound is stable under normal, dry conditions.[6][10]

  • Conditions to Avoid: Avoid exposure to moisture, high temperatures, direct sunlight, strong alkalis, amines, and alcohols, as these can initiate rapid, exothermic polymerization.[6][10][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration in a desiccated environment is recommended.

Hazard Profile and Safe Handling

The primary hazards are associated with the cyanoacrylate-like reactivity and general irritant properties of organic intermediates.

HazardDescription and Precautionary Measures
Eye Irritation Likely to be a severe eye irritant. Liquid splashes can cause irritation, burning, and blurred vision.[6] Precaution: Always wear chemical safety goggles.
Skin Irritation May cause skin irritation.[12][13] The cyanoethyl group poses a risk of rapidly bonding skin upon contact with moisture. This polymerization can also generate heat, potentially causing thermal burns.[11][12] Precaution: Avoid all skin contact.
Respiratory Irritation Vapors may be irritating to the respiratory system.[6] Precaution: Handle only in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE) Protocol:

  • Eye Protection: Wear chemical safety goggles or a face shield at all times.

  • Hand Protection: Wear polyethylene or nitrile gloves. Crucially, do NOT use cotton, nylon, or PVC gloves. These materials can react with the cyanoethyl group, causing rapid polymerization, intense heat generation, and severe burns.[10][12]

  • Skin Protection: Wear a lab coat. For larger quantities, consider chemically resistant aprons or coveralls.

  • Spill Response: In case of a spill, do not absorb with paper or cloth towels, as this can accelerate polymerization. Flood the spill with water to induce polymerization into a solid, which can then be scraped up and disposed of as chemical waste.[10]

Applications in Research and Development

The primary application of 2-cyanoethyl 3-aminobut-2-enoate is as a synthetic intermediate. Its significance is particularly noted in the pharmaceutical sector.

  • Pharmaceutical Intermediate: It is documented as an intermediate in the synthesis of 3-O-Desethyl-5-O-desmethyl Amlodipine.[2] This compound is an impurity of Amlodipine, a widely used dihydropyridine calcium channel blocker for treating hypertension.[2] Understanding the formation and properties of such intermediates is critical for process chemists and quality control professionals in drug manufacturing to control impurity profiles.

  • Heterocyclic Chemistry: As a versatile β-enamino ester, it serves as a valuable starting material for creating diverse libraries of nitrogen-containing heterocyclic compounds for drug discovery screening.[7]

Conclusion

2-cyanoethyl 3-aminobut-2-enoate is a valuable and reactive chemical intermediate with a well-defined synthetic route. Its utility is centered on the dual reactivity of the β-enamino ester system, making it a key building block for complex nitrogen-containing molecules relevant to the pharmaceutical industry. However, its cyanoethyl moiety imparts a reactivity profile similar to cyanoacrylates, demanding rigorous handling procedures and storage conditions to prevent uncontrolled, exothermic polymerization. A thorough understanding of this dual nature is essential for its safe and effective application in research and development.

References

  • PrepChem. Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. [Link]

  • Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(6), 6749-6759. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2007). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 72(6), 2159-2168. [Link]

  • Axminster Tools. SAFETY DATA SHEET Cyanoacrylate Superglue Thick. [Link]

  • Anti-Seize Technology. CA 120, INSTANT ADHESIVE, SAFETY DATA SHEET. [Link]

  • Chestnut Products. SAFETY DATA SHEET Cyanoacrylate Superglue Medium. [Link]

  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate. [Link]

  • Adlock. MATERIAL SAFETY DATA SHEET CYANOACRYLATE ADHESIVE (100 cps). [Link]

  • Oae, S., & Yokoyama, T. (1969). Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan, 42(12), 3566-3570. [Link]

  • PubChem. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. [Link]

  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

  • Organic Chemistry Portal. Blaise Reaction. [Link]

  • Boger, D. L., & Brotherton-Pleiss, C. E. (1988). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters, 10(10), 2413-2416. [Link]

  • PubChem. 2-Aminobut-2-enoate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-cyanoethyl 3-aminobut-2-enoate

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-cyanoethyl 3-aminobut-2-enoate, a key intermediate in the synthesis of various pharmaceutical compounds, including the calcium channel blocker Clevidipine.[1] By dissecting the spectral data, we aim to provide researchers with a robust framework for identifying and characterizing this molecule, ensuring its purity and correct structure for subsequent applications. This document delves into the rationale behind chemical shifts, coupling constants, and key structural features, such as the Z-isomerism stabilized by intramolecular hydrogen bonding, which is characteristic of β-enaminones.

Molecular Structure and Isomerism

2-cyanoethyl 3-aminobut-2-enoate (CAS No. 193539-61-6) is a multifunctional molecule incorporating a β-enaminone system, an ester, and a nitrile. The IUPAC name, 2-Cyanoethyl (2Z)-3-amino-2-butenoate, explicitly denotes the (Z)-configuration around the C2-C3 double bond.[1][2] This geometry is crucial as it allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This feature is a hallmark of β-enaminone systems and profoundly influences their NMR spectra.[3][4]

Below is the chemical structure with standardized atom numbering for NMR assignment purposes.

Caption: Structure of (Z)-2-cyanoethyl 3-aminobut-2-enoate with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule. The analysis combines reported data with established principles of NMR spectroscopy for β-enaminone and cyanoethyl moieties.

Causality of Chemical Shifts and Multiplicities

The structure contains five distinct proton environments:

  • Amino (N-H): These protons in β-enaminones are known to be deshielded due to resonance and the formation of a strong intramolecular hydrogen bond, often appearing as a broad singlet far downfield.[4][5]

  • Vinyl (C3-H): This proton is on an sp² carbon and is part of a conjugated system, placing its signal in the olefinic region.

  • Methyl (C1-H₃): This methyl group is attached to an sp² carbon, which typically shifts it slightly downfield compared to a standard alkyl methyl group.

  • Ester Methylene (C5-H₂): These protons are adjacent to an oxygen atom, causing significant deshielding and a downfield shift.

  • Cyano Methylene (C6-H₂): Located adjacent to the electron-withdrawing nitrile group, these protons are also deshielded, but typically less so than those adjacent to the ester oxygen.

The two methylene groups (C5 and C6) form an ethyl system and are expected to couple with each other, resulting in two triplets, assuming a standard coupling constant of ~6-7 Hz.

Data Presentation and Interpretation

The following table summarizes the reported ¹H NMR spectral data.[6] A critical analysis is provided to reconcile the data with theoretical expectations.

Chemical Shift (δ) / ppm Multiplicity Integration Assignment Rationale and Field Insights
~9.5-12.0 (Not Reported)Broad Singlet2HNH₂This signal is often very broad and may not be reported in simple data lists. Its expected downfield position is due to strong intramolecular H-bonding in the Z-isomer.[4][5]
4.6Singlet (s)1HCH (Vinyl)Located at C3, this proton is part of the enamine conjugated system. The singlet multiplicity suggests minimal or no coupling to the adjacent NH₂ protons, which is common due to rapid quadrupole relaxation of the ¹⁴N nucleus or chemical exchange.
4.3Triplet (t)2HO-CH₂ These C5 protons are deshielded by the adjacent ester oxygen. They appear as a triplet due to coupling with the two neighboring C6 protons.
2.8Triplet (t)2HCH₂-CNThese C6 protons are deshielded by the electron-withdrawing cyano group.[7] They appear as a triplet due to coupling with the two neighboring C5 protons.
2.0Triplet (t) [sic]3HCH₃ Expert Note: The reported triplet is highly unusual for this methyl group (C1), which has no adjacent protons and should theoretically be a singlet. This is likely a typographical error in the source data. The expected signal is a singlet at ~2.0 ppm. The chemical shift is consistent with a methyl group attached to the C=C double bond of the enaminone system.

¹³C NMR Spectral Analysis

Predicted Chemical Shifts

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and electronic environment of the carbon atoms.[8]

Predicted Shift (δ) / ppm Assignment Rationale
~170C =O (Ester Carbonyl)C4 is a carbonyl carbon within an α,β-unsaturated ester system, placing it in this characteristic downfield region.[9]
~160C -NH₂ (Enamine Carbon)C2 is an sp² carbon bonded to a nitrogen atom, resulting in significant deshielding. This is typical for β-enaminones.[5]
~118C ≡N (Nitrile Carbon)The C7 nitrile carbon has a characteristic chemical shift in the 110-120 ppm range.[10]
~85=C H- (Vinyl Carbon)C3 is an sp² carbon in the enamine system. It is shielded relative to C2 due to the resonance effect from the amino group.
~60O-C H₂C5 is an sp³ carbon bonded to an electronegative oxygen atom, causing a downfield shift.
~20C H₃C1 is a methyl carbon attached to an sp² carbon, typically found in this region.
~18C H₂-CNC6 is an sp³ carbon adjacent to the cyano group.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This protocol serves as a self-validating system for the characterization of 2-cyanoethyl 3-aminobut-2-enoate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-cyanoethyl 3-aminobut-2-enoate.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for general structure, while DMSO-d₆ is often preferred for observing exchangeable protons like N-H.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a standard single-pulse experiment (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[8]

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Pick and label the peaks for both ¹H and ¹³C spectra.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent + TMS a->b c Transfer to NMR Tube b->c d Lock & Shim Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phasing & Baseline Correction g->h i Calibration & Integration h->i j Peak Assignment & Structural Elucidation i->j

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Cyanoethyl 3-Aminobut-2-enoate

This technical guide provides a comprehensive overview of the synthesis of 2-cyanoethyl 3-aminobut-2-enoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for research...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis of 2-cyanoethyl 3-aminobut-2-enoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the historical context, synthetic methodologies, and practical applications of this important molecule.

Introduction: The Significance of β-Aminocrotonates

β-Aminocrotonates are a class of enamines that serve as versatile building blocks in organic synthesis. Their unique structural motif, featuring a conjugated system of an amine, a double bond, and an ester, allows for a wide range of chemical transformations. Historically, the synthesis of simple alkyl β-aminocrotonates, such as the methyl and ethyl esters, has been well-established for over a century. These foundational compounds have been instrumental in the development of various heterocyclic compounds and have found applications in the pharmaceutical and agrochemical industries.

The introduction of a cyanoethyl group into the ester moiety of a β-aminocrotonate, to form 2-cyanoethyl 3-aminobut-2-enoate, imparts specific reactivity and functionality to the molecule. The cyano group can be further manipulated, and the overall structure of the molecule makes it a valuable precursor in the synthesis of complex pharmaceutical agents. Notably, 2-cyanoethyl 3-aminobut-2-enoate is a key intermediate in the synthesis of Clevidipine, a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure, and in the preparation of Amlodipine impurities for analytical standards.[1][2]

Historical Context and Discovery

While the synthesis of simpler β-aminocrotonates dates back to the late 19th century, the first documented synthesis of 2-cyanoethyl 3-aminobut-2-enoate is not clearly defined in early literature. The relatively recent assignment of its CAS number (193539-61-6) suggests that its specific synthesis and characterization are a more modern development, likely driven by its utility in the synthesis of patented pharmaceutical compounds.

The foundational chemistry for the synthesis of β-aminocrotonates involves the condensation of a β-ketoester with an amine, typically ammonia. This reaction, often referred to as an enamine synthesis, proceeds through the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the stable enamine product.

The First Synthesis: A Detailed Examination

The first reported synthesis of 2-cyanoethyl 3-aminobut-2-enoate involves the reaction of 2-cyanoethyl acetoacetate with ammonia. This section provides a detailed, step-by-step protocol for this synthesis, along with an analysis of the underlying chemical principles.

Synthesis of the Precursor: 2-Cyanoethyl Acetoacetate

The synthesis of the starting material, 2-cyanoethyl acetoacetate, is a critical first step. A common method for its preparation is the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 3-hydroxypropionitrile.[3] This reaction is typically carried out at elevated temperatures in a suitable solvent like o-xylene.

Experimental Protocol for the Synthesis of 2-Cyanoethyl Acetoacetate:

  • To a reaction flask equipped with a condenser and a magnetic stirrer, add 2,2,6-trimethyl-4H-1,3-dioxan-4-one (1.0 eq), 3-hydroxypropionitrile (1.0 eq), and o-xylene.

  • Heat the reaction mixture to 141 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain 2-cyanoethyl acetoacetate as a pale yellow oil.

Synthesis of 2-Cyanoethyl 3-Aminobut-2-enoate

The conversion of 2-cyanoethyl acetoacetate to 2-cyanoethyl 3-aminobut-2-enoate is achieved through a direct reaction with ammonia. The following protocol is based on a well-documented laboratory procedure.[4]

Experimental Protocol:

  • In a suitable reaction flask, dissolve 2-cyanoethyl acetoacetate (0.13 mol) in methanol (10 mL).

  • Cool the solution in an ice bath.

  • Pass a slow stream of ammonia gas through the solution for a period of 5 hours.

  • Stopper the reaction flask and store it at 0°C overnight to allow for complete precipitation of the product.

  • Collect the resulting solid by filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the product under high vacuum to yield 2-cyanoethyl 3-aminobut-2-enoate.

Table 1: Summary of the Synthesis of 2-Cyanoethyl 3-Aminobut-2-enoate

ParameterValue
Starting Material2-Cyanoethyl acetoacetate
ReagentAmmonia (gas)
SolventMethanol
Temperature0°C
Reaction Time5 hours + overnight at 0°C
YieldApproximately 55%
Product2-Cyanoethyl 3-aminobut-2-enoate

Characterization Data:

  • ¹H NMR: 4.6 (s, 1H), 4.3 (t, 2H), 2.8 (t, 2H), 2.0 (t, 3H)[4]

Causality Behind Experimental Choices
  • Choice of Solvent: Methanol is an excellent solvent for both the starting material and for dissolving ammonia gas. Its low boiling point also facilitates its removal during the work-up process.

  • Use of Gaseous Ammonia: Bubbling ammonia gas directly into the reaction mixture ensures a high concentration of the amine nucleophile, driving the reaction towards the formation of the enamine.

  • Low-Temperature Reaction: Conducting the reaction at 0°C helps to control the exothermicity of the reaction and minimizes the formation of potential side products.

  • Overnight Stirring: Allowing the reaction to proceed overnight ensures that the reaction goes to completion and maximizes the yield of the desired product.

Reaction Mechanism and Workflow

The synthesis of 2-cyanoethyl 3-aminobut-2-enoate from 2-cyanoethyl acetoacetate and ammonia proceeds through a nucleophilic addition-elimination mechanism.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Keto 2-Cyanoethyl acetoacetate (Keto Tautomer) Ammonia Ammonia (NH3) Hemiaminal Hemiaminal Intermediate Keto->Hemiaminal + NH3 Enamine 2-Cyanoethyl 3-aminobut-2-enoate (Enamine Product) Hemiaminal->Enamine - H2O Water Water (H2O)

Caption: Reaction mechanism for the synthesis of 2-cyanoethyl 3-aminobut-2-enoate.

Diagram 2: Experimental Workflow

G Start Dissolve 2-cyanoethyl acetoacetate in methanol Cooling Cool solution to 0°C in an ice bath Start->Cooling Ammonia_Addition Bubble ammonia gas through the solution for 5 hours Cooling->Ammonia_Addition Reaction Store at 0°C overnight Ammonia_Addition->Reaction Filtration Filter the solid product Reaction->Filtration Washing Wash with cold methanol Filtration->Washing Drying Dry under high vacuum Washing->Drying Product Obtain pure 2-cyanoethyl 3-aminobut-2-enoate Drying->Product

Sources

Exploratory

(E)-2-Cyanoethyl 3-aminobut-2-enoate material safety data sheet (MSDS) information.

This guide provides an in-depth technical analysis and safety profile for (E)-2-Cyanoethyl 3-aminobut-2-enoate , a specialized intermediate used in the synthesis of dihydropyridine calcium channel blockers. Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety profile for (E)-2-Cyanoethyl 3-aminobut-2-enoate , a specialized intermediate used in the synthesis of dihydropyridine calcium channel blockers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

(E)-2-Cyanoethyl 3-aminobut-2-enoate (also known as 2-cyanoethyl 3-aminocrotonate) is a functionalized enamine ester. It serves as a critical "building block" in the Hantzsch pyridine synthesis, specifically for the manufacture of third-generation calcium channel blockers like Clevidipine .

While the user specifies the (E)-isomer , it is critical to note that


-aminocrotonates typically exist in the (Z)-form  (cis-enamine) in the solid state, stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen [1]. In solution, E/Z isomerization can occur. The safety and handling protocols below apply to the chemical entity regardless of its instantaneous stereochemical conformation.
Substance Identification Table
PropertyDetail
CAS Number 193539-61-6
IUPAC Name 2-Cyanoethyl 3-aminobut-2-enoate
Synonyms 2-Cyanoethyl 3-aminocrotonate; Clevidipine Intermediate
Molecular Formula C

H

N

O

Molecular Weight 154.17 g/mol
SMILES CC(=CC(=O)OCCC#N)N
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water.
Melting Point Predicted: 33–50 °C (Based on ethyl analog [2]; typically low-melting solid).
Stability Moisture sensitive; Hydrolyzes to acetoacetate and ammonia.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Note: Specific toxicological data for the 2-cyanoethyl ester is limited. The classification below is a Composite Safety Profile derived from the structural analog Ethyl 3-aminocrotonate (CAS 7318-00-5) and the known toxicity of aliphatic nitriles.

Hazard Statements (H-Codes)
  • H314: Causes severe skin burns and eye damage. (Category 1B)[1]

  • H318: Causes serious eye damage.[2] (Category 1)

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled. (Attributed to the cyanoethyl moiety).[3][4]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Safe Handling & Storage Protocols

Storage Architecture

This compound is an enamine , making it susceptible to hydrolysis and oxidation.

  • Temperature: Store at -20°C (Freezer) . Long-term storage at room temperature can lead to decomposition (turning yellow/orange) and release of ammonia.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Tightly sealed, moisture-proof container (e.g., amber glass with Parafilm seal).

Engineering Controls (Workflow Visualization)

The following diagram outlines the mandatory safety workflow for handling this corrosive solid.

SafetyWorkflow Start Start: Solid Reagent PPE 1. Don PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE Hood 2. Transfer in Fume Hood PPE->Hood Weigh 3. Weighing: Avoid Dust Generation Hood->Weigh Solvent 4. Dissolution: (DMSO/MeOH) Weigh->Solvent Waste 5. Disposal: Corrosive/Nitrile Waste Solvent->Waste Excess/Spill

Caption: Standard Operating Procedure for handling (E)-2-Cyanoethyl 3-aminobut-2-enoate to minimize exposure risks.

Emergency Response

ScenarioImmediate ActionMechanism of Injury
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids. Seek ER. High alkalinity of the enamine can cause rapid corneal opacification and permanent damage [3].
Skin Contact Remove contaminated clothing.[5] Wash with soap/water.[5]Corrosive burn + Potential nitrile absorption (cyanide-like effects possible but rare).
Ingestion Do NOT induce vomiting. Rinse mouth. Drink water. Call Poison Control.Mucosal burns to esophagus; systemic toxicity.
Spill Evacuate area. Wear respirator.[2] Cover with dry lime or soda ash.Dust inhalation causes severe respiratory tract irritation.

Synthesis & Application Context

Role in Drug Development

(E)-2-Cyanoethyl 3-aminobut-2-enoate is a specialized intermediate designed for the synthesis of Clevidipine Butyrate , an ultra-short-acting intravenous antihypertensive drug [4].

The "cyanoethyl" group is a specific ester protecting group that modifies the lipophilicity and metabolic stability of the final dihydropyridine ring.

Reaction Pathway (Hantzsch Synthesis)

The compound acts as the "enamine component" in a modified Hantzsch reaction. It condenses with an arylidene intermediate (formed from an aldehyde and an acetoacetate).

SynthesisPath Reactant1 2-Cyanoethyl Acetoacetate (Precursor) Target (E)-2-Cyanoethyl 3-aminobut-2-enoate (The Topic Compound) Reactant1->Target Amination Ammonia Ammonia (Gas) Ammonia->Target Product Dihydropyridine Core (Clevidipine Precursor) Target->Product Hantzsch Condensation Coupler 2,3-Dichlorobenzaldehyde (Arylidene Precursor) Coupler->Product

Caption: Synthetic utility of the compound in constructing the dihydropyridine scaffold.

Experimental Validation (Self-Validating Protocol)

To verify the identity of the material before use (crucial for GMP synthesis):

  • 1H NMR (DMSO-d6): Look for the characteristic vinyl proton singlet at ~4.5 ppm and the broad amine exchangeable protons (often split due to H-bonding) at ~7.0-8.0 ppm .

  • Melting Point Check: If the solid melts below 30°C or appears as a liquid at RT, it may have hydrolyzed to the acetoacetate (liquid) or contains significant solvent impurities.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-aminocrotonate. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 3-aminocrotonate. Retrieved from

  • Clearsynth. (2025). 2-cyanoethyl 3-aminobut-2-enoate Product Page (Clevidipine Intermediate). Retrieved from

  • ChemicalBook. (2025). 2-cyanoethyl 3-aminobut-2-enoate Properties & Suppliers. Retrieved from

Sources

Protocols & Analytical Methods

Method

The Versatility of (E)-2-Cyanoethyl 3-aminobut-2-enoate: A Gateway to Novel Heterocyclic Scaffolds

Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern drug discovery and materials science, the efficient synthesis of complex heterocyclic compounds remains a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the efficient synthesis of complex heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are not merely molecular frameworks; they are often the key to unlocking potent biological activity and novel material properties. Among the myriad of synthetic precursors, (E)-2-Cyanoethyl 3-aminobut-2-enoate stands out as a particularly versatile and powerful building block. Its unique arrangement of a nucleophilic enamine, an electrophilic nitrile, and a modifiable ester group within a compact, reactive scaffold provides a direct and efficient entry into a diverse array of heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent in the synthesis of medicinally relevant pyrazoles, pyrimidines, and pyridines. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this remarkable synthon in their own synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Off-white to pale yellow solid
CAS Number 193539-61-6[1]
Solubility Soluble in methanol, ethanol, DMF, and DMSO.
Storage Store in a cool, dry place away from light and moisture.

(E)-2-Cyanoethyl 3-aminobut-2-enoate can be synthesized by the reaction of 2-cyanoethyl acetoacetate with ammonia in methanol. The solution is cooled and saturated with ammonia gas, leading to the formation of the desired enaminoester upon standing.[2]

I. The Synthesis of Substituted Pyrazoles: A Classic Approach with Modern Implications

Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of β-enaminonitriles with hydrazine and its derivatives is a robust and high-yielding method for the construction of the pyrazole ring.

A. The Underlying Mechanism: A Tale of Two Nucleophiles

The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile from (E)-2-Cyanoethyl 3-aminobut-2-enoate and hydrazine is a classic example of a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic nitrile carbon of the enaminonitrile. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the enamine β-carbon, leading to the formation of a five-membered ring intermediate. Subsequent elimination of ammonia and tautomerization yields the stable aromatic pyrazole ring.

Pyrazole Synthesis Mechanism reagents (E)-2-Cyanoethyl 3-aminobut-2-enoate + Hydrazine intermediate1 Initial Adduct (Nucleophilic attack on nitrile) reagents->intermediate1 Nucleophilic Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Amino-3-methyl-1H-pyrazole -4-carbonitrile intermediate2->product Elimination & Tautomerization

Caption: Mechanism of Pyrazole Formation.

B. Detailed Protocol: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This protocol outlines a reliable method for the synthesis of a key pyrazole intermediate.

Materials:

  • (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.54 g, 10 mmol)

  • Hydrazine hydrate (80% solution, 0.63 mL, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.54 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add hydrazine hydrate (0.63 mL, 10 mmol) dropwise to the solution. An exothermic reaction may be observed.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Expected Yield: 80-90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

II. Constructing the Pyrimidine Ring: A Foundation for Bioactive Molecules

Pyrimidines are integral components of nucleic acids and are found in a vast number of pharmaceuticals. The reaction of β-enaminonitriles with amidines, urea, or thiourea provides a direct route to this important heterocyclic system.

A. Mechanistic Insight: The [3+3] Cyclocondensation

The synthesis of pyrimidines from (E)-2-Cyanoethyl 3-aminobut-2-enoate involves a [3+3] cyclocondensation reaction. In this process, the three-carbon backbone of the enaminonitrile reacts with a three-atom fragment from a reagent like guanidine or thiourea. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the enamine nitrogen and the amidine/urea reagent. The initial step is the nucleophilic attack of the enamine nitrogen on the carbonyl or equivalent carbon of the second reagent, followed by an intramolecular cyclization and subsequent elimination of water or hydrogen sulfide to form the stable pyrimidine ring.

Pyrimidine_Synthesis_Workflow start Start: (E)-2-Cyanoethyl 3-aminobut-2-enoate reagent Add Guanidine/Thiourea + Base (e.g., NaOEt) start->reagent reflux Reflux in Ethanol reagent->reflux workup Cool, Precipitate, and Filter reflux->workup product End: Substituted Pyrimidine workup->product

Caption: Pyrimidine Synthesis Workflow.

B. Detailed Protocol: Synthesis of 2-Amino-5-cyano-6-methylpyrimidin-4-ol

This protocol details the synthesis of a highly functionalized pyrimidine derivative.

Materials:

  • (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.54 g, 10 mmol)

  • Guanidine hydrochloride (0.96 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Absolute ethanol (25 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium ethoxide (0.68 g, 10 mmol) in absolute ethanol (15 mL).

  • To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes at room temperature.

  • Add a solution of (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.54 g, 10 mmol) in absolute ethanol (10 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture with glacial acetic acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 2-amino-5-cyano-6-methylpyrimidin-4-ol.

Expected Yield: 70-80% Characterization: The structure of the product should be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.

III. The Path to Pyridines: Thorpe-Ziegler Cyclization and Related Reactions

Substituted pyridines are prevalent in agrochemicals and pharmaceuticals. The reaction of β-enaminonitriles with active methylene compounds, such as malononitrile, provides an efficient route to highly functionalized pyridine derivatives through a Thorpe-Ziegler type cyclization.

A. The Thorpe-Ziegler Cyclization: A Base-Catalyzed Cascade

The synthesis of 2-amino-6-methyl-4-phenylpyridine-3,5-dicarbonitrile illustrates the Thorpe-Ziegler reaction. The reaction is initiated by a base-catalyzed Michael addition of the active methylene compound (malononitrile) to the enamine double bond of (E)-2-Cyanoethyl 3-aminobut-2-enoate. This is followed by an intramolecular cyclization where the newly formed carbanion attacks the nitrile group. Subsequent tautomerization and aromatization lead to the formation of the stable pyridine ring. The use of a catalytic amount of a base like piperidine is crucial for the initial deprotonation of the active methylene compound.[3]

Thorpe_Ziegler_Logic start (E)-2-Cyanoethyl 3-aminobut-2-enoate + Malononitrile step1 Michael Addition Base-catalyzed start->step1 step2 Intramolecular Cyclization Attack on Nitrile step1->step2 step3 Tautomerization & Aromatization step2->step3 end_product Substituted Pyridine step3->end_product

Caption: Logical Flow of Pyridine Synthesis.

B. Detailed Protocol: Synthesis of Ethyl 2-amino-5-cyano-6-methylnicotinate

This protocol provides a method for the synthesis of a dihydropyridine derivative which can be subsequently oxidized to the corresponding pyridine.

Materials:

  • (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.54 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (2-3 drops)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.54 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

  • Add 2-3 drops of piperidine to the solution as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 5-7 hours.

  • Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure ethyl 2-amino-5-cyano-6-methyl-1,4-dihydropyridine-3-carboxylate.

  • (Optional) The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as manganese dioxide or by bubbling air through the reaction mixture in the presence of a catalyst.

Expected Yield: 75-85% (for the dihydropyridine) Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion and Future Outlook

(E)-2-Cyanoethyl 3-aminobut-2-enoate has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazoles, pyrimidines, and pyridines are robust, high-yielding, and utilize readily available reagents. The strategic positioning of multiple reactive functional groups within a single molecule allows for a convergent and atom-economical approach to complex molecular architectures. As the demand for novel bioactive compounds and advanced materials continues to grow, the importance of such versatile building blocks will only increase. Future research in this area may focus on the development of stereoselective synthetic methods, the expansion of the accessible heterocyclic scaffolds, and the application of these protocols in the synthesis of large compound libraries for high-throughput screening.

References

  • Al-Mousawi, S. M., Moustafa, M. S., Abdelkhalik, M. M., & Elnagdi, M. H. (2009). Enaminones as building blocks in organic syntheses: on the reaction of 3-dimethylamino-2-propenones with malononitrile. ARKIVOC, 2009(11), 7-16. Available from: [Link]

  • Hafiz, I. S. A. (2000). β-Enaminonitriles in Heterocyclic Synthesis: Synthesis of New 1,4-Dihydropyridine, Pyrazolo[1,5-a]pyrimidine, Aminothiophene and Pyridine Derivatives. Zeitschrift für Naturforschung B, 55(3), 321-325. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. Retrieved February 20, 2026, from [Link]

  • Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Available from: [Link]

Sources

Application

(E)-2-Cyanoethyl 3-aminobut-2-enoate as a Clevidipine intermediate.

Technical Application Note: (E)-2-Cyanoethyl 3-aminobut-2-enoate in Clevidipine Manufacture Executive Summary & Strategic Rationale Subject: Utilization of (E)-2-Cyanoethyl 3-aminobut-2-enoate (CAS 193539-61-6) as a regi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (E)-2-Cyanoethyl 3-aminobut-2-enoate in Clevidipine Manufacture

Executive Summary & Strategic Rationale

Subject: Utilization of (E)-2-Cyanoethyl 3-aminobut-2-enoate (CAS 193539-61-6) as a regiospecific building block in the asymmetric synthesis of Clevidipine.

Context: Clevidipine is a third-generation dihydropyridine (DHP) calcium channel blocker characterized by an ultra-short half-life due to its hydrolytically labile butyryloxymethyl ester. The synthesis of Clevidipine presents a unique challenge: the DHP ring is asymmetric (methyl ester at C3, butyryloxymethyl ester at C5). Standard Hantzsch synthesis produces symmetric DHPs. Therefore, a differentiated protection strategy is required.

The Role of the Intermediate: (E)-2-Cyanoethyl 3-aminobut-2-enoate serves as a specialized enamine intermediate. The 2-cyanoethyl (CE) moiety acts as a "safety-catch" carboxyl protecting group. Unlike methyl or ethyl esters, the CE group can be removed via beta-elimination under mild basic conditions that do not hydrolyze the sensitive methyl ester or the DHP ring. This allows for the isolation of the mono-carboxylic acid DHP precursor, which is subsequently alkylated with chloromethyl butyrate to form the final API.

Chemical Foundation & Mechanism

Stereochemical Dynamics (E vs. Z)

While the user specifies the (E)-isomer , it is critical to note that 3-aminocrotonates typically exist as the (Z)-isomer in solution and solid state, stabilized by an intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen [


].
  • In-Process Behavior: In polar aprotic solvents (e.g., DMF, DMSO) used during the Hantzsch reaction, the barrier to rotation lowers, allowing rapid equilibration between (E) and (Z) forms. The (E)-isomer is often the reactive species required for the nucleophilic attack on the benzylidene intermediate.

The Deprotection Mechanism (Beta-Elimination)

The utility of this intermediate hinges on the cleavage of the cyanoethyl group.

  • Reagent: Mild bases (e.g., NaOH, KOH, or organic bases).

  • Mechanism: The base abstracts the acidic proton alpha to the cyano group. The resulting carbanion eliminates acrylonitrile (

    
    ) to generate the carboxylate anion.
    
  • Advantage: This avoids the harsh acidic or saponification conditions that would scramble the methyl ester or decarboxylate the DHP ring.

Experimental Protocols

Protocol A: Synthesis of (E)-2-Cyanoethyl 3-aminobut-2-enoate

Prerequisite: Preparation from 2-cyanoethyl acetoacetate.

Reagents:

  • 2-Cyanoethyl acetoacetate (1.0 eq)

  • Ammonium Acetate (

    
    ) (1.5 - 2.0 eq) or Ammonia gas
    
  • Methanol (Solvent)[1]

Step-by-Step:

  • Charge: Load 2-cyanoethyl acetoacetate into a reactor with Methanol (5 volumes).

  • Amination: Add Ammonium Acetate. Stir at 25–30°C.[1]

    • Note: The reaction is equilibrium-driven. If using

      
       gas, purge continuously.
      
  • Monitoring: Monitor by HPLC (C18 column, UV 254 nm). Target < 0.5% starting material.

  • Work-up: Concentrate solvent under reduced pressure (

    
    ).
    
  • Extraction: Dissolve residue in Ethyl Acetate. Wash with water to remove excess ammonium salts.

  • Crystallization: Evaporate organic layer. Recrystallize from Isopropanol/Hexane to yield off-white crystals.

  • Yield: Expected 85–90%.

Protocol B: Asymmetric Hantzsch Cyclization (The Clevidipine Core)

Objective: Synthesis of the asymmetric DHP diester.

Reagents:

  • (E)-2-Cyanoethyl 3-aminobut-2-enoate (Intermediate A)

  • Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (Intermediate B)

  • Isopropanol (IPA) or Ethanol

Step-by-Step:

  • Setup: In a reactor fitted with a reflux condenser, dissolve Intermediate B (1.0 eq) in IPA (8 volumes).

  • Addition: Add Intermediate A (1.05 eq).

  • Reaction: Heat to reflux (80–82°C) for 6–10 hours.

    • Mechanism:[2][3] Michael addition of the enamine (A) to the benzylidene (B), followed by cyclodehydration.

  • Quench: Cool to 20°C. The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold IPA.

  • Data Point: The resulting solid is 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester 5-methyl ester .[4]

Protocol C: Selective Deprotection & Final Coupling

Step-by-Step:

  • Deprotection: Suspend the DHP-cyanoethyl ester in Acetone/Water. Add NaOH (1.1 eq). Stir at 0–5°C.

    • Critical Control: Low temperature prevents hydrolysis of the methyl ester.

    • Byproduct Management: Acrylonitrile is generated. Ensure proper venting/scrubbing.

  • Acidification: Adjust pH to 3–4 with dilute HCl. The mono-acid precipitates. Filter and dry.[5]

  • Alkylation: React the mono-acid with Chloromethyl butyrate in DMF with

    
     or 
    
    
    
    at 60°C.
  • Purification: Isolate crude Clevidipine. Recrystallize from Ethanol/Water to achieve API grade (>99.5% purity).

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Identification IR, NMR (

,

) matches standard
Spectroscopy
Melting Point 68°C – 72°C (Typical for enamine)Capillary Method
Assay (HPLC)

C18, ACN:Buffer Gradient
Loss on Drying

Gravimetric
Solubility Soluble in MeOH, DMSO; Insoluble in WaterVisual

Visualizations

Figure 1: Synthetic Pathway (Graphviz/DOT)

ClevidipineSynthesis Start1 2-Cyanoethyl acetoacetate Enamine (E)-2-Cyanoethyl 3-aminobut-2-enoate (Target Intermediate) Start1->Enamine Amination Start2 Ammonia Source Start2->Enamine DHP_Diester Asymmetric DHP (Cyanoethyl/Methyl Ester) Enamine->DHP_Diester Hantzsch Rxn (Reflux IPA) Benzylidene Methyl 2-(2,3-dichloro benzylidene)acetoacetate Benzylidene->DHP_Diester MonoAcid DHP Mono-Acid (Methyl Ester only) DHP_Diester->MonoAcid Deprotection (NaOH, -Acrylonitrile) Clevidipine Clevidipine (API) MonoAcid->Clevidipine Alkylation (K2CO3, DMF) Reagent_Cl Chloromethyl butyrate Reagent_Cl->Clevidipine

Caption: Figure 1. The strategic incorporation of the 2-cyanoethyl enamine facilitates the asymmetric synthesis of Clevidipine via a protection-deprotection sequence.

Figure 2: Reaction Workflow Logic

Workflow cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Hantzsch Cyclization cluster_2 Stage 3: API Formation Step1 Mix 2-CE-Acetoacetate + NH4OAc Step2 Stir 25-30°C (Monitor HPLC) Step1->Step2 Step3 Workup: Extract & Crystallize Step2->Step3 Step4 Combine Enamine + Benzylidene Step3->Step4 Step5 Reflux (IPA, 6-10h) Step4->Step5 Step6 Cool & Filter Precipitate Step5->Step6 Step7 Base Hydrolysis (Remove CE) Step6->Step7 Step8 Isolate Mono-Acid Step7->Step8 Step9 Alkylate w/ Chloromethyl Butyrate Step8->Step9

Caption: Figure 2. Operational workflow for the conversion of raw materials into the final Clevidipine API.

References

  • Google Patents. (2016). CN105367487A: Novel synthesis method of clevidipine butyrate important intermediate.
  • PubChem. (2025).[6] 3-Aminocrotonic acid (Related Compound Structure). Retrieved from [Link]

Sources

Method

Application Note: 2-Cyanoethyl 3-aminobut-2-enoate in Asymmetric Dihydropyridine Synthesis

This guide details the strategic application of 2-cyanoethyl 3-aminobut-2-enoate (also known as 2-cyanoethyl 3-aminocrotonate) in medicinal chemistry. Its primary utility lies in the synthesis of unsymmetrical 1,4-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-cyanoethyl 3-aminobut-2-enoate (also known as 2-cyanoethyl 3-aminocrotonate) in medicinal chemistry. Its primary utility lies in the synthesis of unsymmetrical 1,4-dihydropyridine (1,4-DHP) calcium channel blockers, most notably Clevidipine Butyrate .

Executive Summary

In the development of third-generation calcium channel blockers, the 1,4-dihydropyridine (DHP) scaffold often requires unsymmetrical ester substitution at the C3 and C5 positions to optimize pharmacokinetics (e.g., soft-drug design). 2-cyanoethyl 3-aminobut-2-enoate serves as a critical "masked" carboxylate equivalent. It participates in Hantzsch condensation to form a DHP diester, after which the 2-cyanoethyl group can be selectively removed via base-catalyzed


-elimination. This reveals a mono-carboxylic acid intermediate without disturbing other sensitive ester groups (like methyl or ethyl esters), enabling the subsequent attachment of complex pharmacophores.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-cyanoethyl (2Z)-3-aminobut-2-enoate
Structure

Molecular Weight 154.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 84–86 °C (typical)
Solubility Soluble in methanol, ethanol, dichloromethane; slightly soluble in water.[1][2][3]
Stability Sensitive to moisture (hydrolysis of enamine) and strong acids.[4] Store at 2–8°C.
Reactivity Nucleophilic enamine carbon; Electrophilic ester carbonyl; Labile cyanoethyl group (base-sensitive).

Mechanistic Application: The "Orthogonal Protection" Strategy[11]

The synthesis of unsymmetrical DHPs like Clevidipine presents a regioselectivity challenge.[4] A standard Hantzsch reaction with two different


-keto esters yields a statistical mixture of symmetrical and unsymmetrical products.

By using 2-cyanoethyl 3-aminobut-2-enoate , researchers utilize a stepwise "Modified Hantzsch" approach. The cyanoethyl group acts as a carboxyl protecting group that is orthogonal to methyl or ethyl esters.[4]

Mechanism of Deprotection ( -Elimination)

Unlike standard alkyl esters (which require harsh hydrolysis), the 2-cyanoethyl ester is cleaved under mild basic conditions via an E1cB-like elimination mechanism. The base abstracts the acidic proton


 to the cyano group, triggering the release of acrylonitrile  and the carboxylate anion.[4]

Key Advantage: This avoids the saponification of the other ester group (e.g., a methyl ester) present on the DHP ring, preserving the required asymmetry.[4]

DeprotectionMechanism Figure 1: Mechanism of Base-Catalyzed Cyanoethyl Ester Cleavage Start DHP-COOCH2CH2CN (Cyanoethyl Ester) Transition Anionic Intermediate Start->Transition Proton Abstraction Base Base (e.g., NaOH/KOH) Base->Transition Products DHP-COO- (Carboxylate) + Acrylonitrile (CH2=CH-CN) Transition->Products Beta-Elimination

Experimental Protocols

Protocol A: Preparation of 2-Cyanoethyl 3-aminobut-2-enoate

Rationale: Fresh preparation is recommended due to the stability of the enamine.

Reagents:

  • 2-Cyanoethyl acetoacetate (1.0 eq)

  • Ammonium acetate (

    
    ) or Ammonia gas[4]
    
  • Methanol (Solvent)[4][5]

Procedure:

  • Dissolve 2-cyanoethyl acetoacetate (e.g., 20 g) in Methanol (100 mL) in a round-bottom flask.

  • Option A (Gas): Cool to 0–5°C and bubble anhydrous ammonia gas through the solution for 3–5 hours until saturation.

  • Option B (Salt): Add ammonium acetate (1.5 eq) and reflux for 2–4 hours with a Dean-Stark trap if using a non-miscible solvent (e.g., benzene/toluene) to remove water. For MeOH, stir at RT for 24h.[4]

  • Concentrate the solvent under reduced pressure.[4]

  • Purification: Recrystallize the residue from isopropanol or ethanol/ether to obtain the enamine as a white solid.[4]

  • QC: Verify disappearance of the keto-ester peak via TLC or NMR.

Protocol B: Synthesis of Clevidipine Mono-Acid Intermediate

Target: 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-3-pyridinecarboxylic acid.[6]

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 eq)

  • Methyl acetoacetate (1.0 eq)[4]

  • 2-Cyanoethyl 3-aminobut-2-enoate (1.0 eq)

  • Ethanol or Isopropanol (Solvent)[4]

  • NaOH (aq) for deprotection[4]

Step 1: Cyclization (Hantzsch Reaction) [4]

  • Combine 2,3-dichlorobenzaldehyde and methyl acetoacetate in isopropanol.

  • Add 2-cyanoethyl 3-aminobut-2-enoate .

  • Reflux the mixture for 6–12 hours. Monitor by HPLC for the formation of the DHP diester (Intermediate A).[4]

  • Cool to room temperature. The intermediate often precipitates.[4] Filter and wash with cold alcohol.[4]

Step 2: Selective Deprotection

  • Suspend Intermediate A in a mixture of Methanol/Water.[4]

  • Add NaOH (2.0 eq) dissolved in water dropwise.[4]

  • Stir at 25–40°C. Note: Do not overheat to avoid hydrolyzing the methyl ester.

  • Monitor for the release of acrylonitrile (caution: toxic) and formation of the mono-acid.

  • Workup: Acidify carefully with HCl to pH ~3–4. The mono-acid precipitates.

  • Filter, wash with water, and dry.[4] This mono-acid is the precursor for Clevidipine.

Step 3: Final Alkylation (For Clevidipine)

  • React the mono-acid with chloromethyl butyrate in the presence of a base (

    
    ) and solvent (DMF or Acetone) to install the soft-drug ester tail.
    

Workflow Visualization

The following diagram illustrates the convergent synthesis of Clevidipine using the topic compound.

ClevidipineSynthesis Figure 2: Synthesis of Clevidipine via Cyanoethyl Protection Strategy Aldehyde 2,3-Dichlorobenzaldehyde Intermediate Mixed DHP Diester (3-Cyanoethyl, 5-Methyl) Aldehyde->Intermediate Hantzsch Condensation (Reflux, iPrOH) KetoEster Methyl Acetoacetate KetoEster->Intermediate Hantzsch Condensation (Reflux, iPrOH) Enamine 2-Cyanoethyl 3-aminobut-2-enoate (Topic Compound) Enamine->Intermediate Hantzsch Condensation (Reflux, iPrOH) MonoAcid DHP Mono-Acid (3-COOH, 5-COOMe) Intermediate->MonoAcid Selective Hydrolysis (NaOH, -Acrylonitrile) FinalDrug Clevidipine Butyrate (Soft Drug) MonoAcid->FinalDrug Alkylation (+ Chloromethyl butyrate)

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Knoevenagel condensation failure; Enamine hydrolysis.Ensure anhydrous solvents; Use a catalytic amount of piperidine/acetic acid if reacting keto-ester + aldehyde first.
Symmetrical Impurities Ester exchange (transesterification).[4]Avoid using methanol as solvent if the fixed ester is not methyl.[4] Use isopropanol or t-butanol.
Oxidation (Pyridine formation) Exposure to air/light; Nitrite contamination.[4]Perform reaction under Nitrogen/Argon atmosphere. Protect from light.[4]
Incomplete Deprotection pH too low; Temperature too low.[4]Increase pH to >10; Warm slightly (max 45°C).
Over-Hydrolysis Loss of Methyl ester.[4]Control reaction time strictly; Do not exceed 50°C.

References

  • Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers. Google Patents. Patent WO2011130852A1.[4] Available at:

  • Process for the preparation of clevidipine butyrate. Google Patents. Patent EP2386544A1.[7][4] Available at: [4]

  • Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. PrepChem. Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions (Context on Cyanoethyl group removal). Royal Society of Chemistry. Available at: [Link]

Sources

Application

Step-by-step protocol for ammonia-mediated synthesis of 2-cyanoethyl 3-aminobut-2-enoate.

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 2-cyanoethyl 3-aminobut-2-enoate, a valuable β-enaminoester intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-cyanoethyl 3-aminobut-2-enoate, a valuable β-enaminoester intermediate. The synthesis is achieved through the reaction of 2-cyanoethyl acetoacetate with ammonia. The document outlines the reaction mechanism, safety precautions, a comprehensive experimental procedure, and methods for product characterization. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction

β-enaminoesters, such as 2-cyanoethyl 3-aminobut-2-enoate, are versatile building blocks in organic chemistry, serving as key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] For instance, 2-cyanoethyl 3-aminobut-2-enoate is a known intermediate in the synthesis of impurities for drugs like Amlodipine, a dihydropyridine calcium channel blocker.[3]

The protocol described herein details a straightforward and efficient method for preparing this compound via the condensation reaction between 2-cyanoethyl acetoacetate and ammonia. This method is advantageous due to its operational simplicity and the use of readily available reagents.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction. Ammonia acts as the nucleophile, attacking the electrophilic ketone carbonyl of the 2-cyanoethyl acetoacetate. This is followed by the elimination of a water molecule to yield the stable enamine product.

Overall Reaction: 2-Cyanoethyl acetoacetate + Ammonia → 2-Cyanoethyl 3-aminobut-2-enoate + Water

The mechanism involves the formation of a hemiaminal intermediate which then dehydrates to form the final product. The stability of the product is enhanced by the conjugation between the amine lone pair, the double bond, and the ester carbonyl group.

Reaction_Mechanism reactant 2-Cyanoethyl Acetoacetate intermediate Hemiaminal Intermediate reactant->intermediate Nucleophilic Attack ammonia Ammonia (NH₃) ammonia->intermediate product 2-Cyanoethyl 3-aminobut-2-enoate intermediate->product Dehydration water Water (H₂O) intermediate->water

Caption: Reaction mechanism for the formation of 2-cyanoethyl 3-aminobut-2-enoate.

Materials and Equipment

ReagentFormulaMW ( g/mol )CAS No.Supplier
2-Cyanoethyl acetoacetateC₇H₉NO₃155.1565193-87-5CymitQuimica, etc.[4]
Anhydrous Ammonia (gas)NH₃17.037664-41-7Standard Gas Supplier
Methanol (Anhydrous)CH₃OH32.0467-56-1Standard Chemical Supplier
  • Three-neck round-bottom flask (250 mL)

  • Gas dispersion tube (sparger)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Ammonia gas cylinder with a regulator and flowmeter

  • Rubber stoppers

  • Drying tube (e.g., with CaCl₂)

  • Büchner funnel and filter flask

  • High-vacuum pump

  • NMR spectrometer for product characterization

Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.[5]

  • Ammonia (NH₃): Ammonia is a corrosive and toxic gas with a pungent odor.[6] Inhalation can cause severe respiratory irritation or death.[5] Ensure the gas cylinder is secured and that all connections are leak-proof. An emergency gas shut-off valve should be readily accessible.

  • 2-Cyanoethyl acetoacetate: May cause skin and eye irritation. Avoid contact and inhalation.[7]

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

Experimental Protocol

This procedure is adapted from a standard preparation method.[8]

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, and a rubber stopper.

  • Add 20 g (0.13 moles) of 2-cyanoethyl acetoacetate to the flask.

  • Add 10 mL of anhydrous methanol to dissolve the starting material.

  • Place the flask in an ice bath on a magnetic stirrer and begin stirring. Allow the solution to cool to approximately 0°C.

Experimental_Workflow setup 1. Reaction Setup (Dissolve reactant in methanol, cool to 0°C) reaction 2. Ammonia Introduction (Bubble NH₃ gas for 5 hours at 0°C) setup->reaction aging 3. Reaction Aging (Store overnight at 0°C) reaction->aging isolation 4. Product Isolation (Filter the solid product) aging->isolation washing 5. Washing (Wash with cold methanol) isolation->washing drying 6. Drying (Dry under high vacuum) washing->drying analysis 7. Characterization (¹H NMR Analysis) drying->analysis

Sources

Method

Application Notes and Protocols: (E)-2-Cyanoethyl 3-aminobut-2-enoate in Multi-Component Reactions

Introduction: The Strategic Advantage of (E)-2-Cyanoethyl 3-aminobut-2-enoate in Modern Synthesis In the landscape of contemporary organic synthesis and drug discovery, multi-component reactions (MCRs) have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (E)-2-Cyanoethyl 3-aminobut-2-enoate in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, multi-component reactions (MCRs) have emerged as a cornerstone for achieving molecular complexity and diversity in a highly efficient manner.[1] These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and expedited access to novel chemical scaffolds.[2] Within this paradigm, (E)-2-Cyanoethyl 3-aminobut-2-enoate stands out as a particularly versatile and strategic building block. As a masked β-ketoester equivalent, this enaminone provides a stable, readily handled precursor for the synthesis of a wide array of heterocyclic compounds, most notably the pharmacologically significant 1,4-dihydropyridine (DHP) core.[3] The presence of the cyanoethyl group also offers a potential handle for post-synthesis modifications, further expanding its utility.

This guide provides an in-depth exploration of the application of (E)-2-Cyanoethyl 3-aminobut-2-enoate in MCRs, with a focus on the synthesis of both symmetrical and unsymmetrical 1,4-dihydropyridine derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present data to illustrate the scope and efficiency of these reactions.

Core Chemistry: Synthesis of the Key Building Block

The starting material, (E)-2-Cyanoethyl 3-aminobut-2-enoate, is readily prepared from commercially available 2-cyanoethyl acetoacetate. The synthesis involves a straightforward condensation with ammonia, typically bubbled through a cooled solution of the starting β-ketoester in a protic solvent like methanol.

Protocol 1: Synthesis of (E)-2-Cyanoethyl 3-aminobut-2-enoate

  • To a round-bottom flask containing 10 mL of methanol, add 20 g (0.13 mole) of 2-cyanoethyl acetoacetate.

  • Cool the solution in an ice bath.

  • Pass a slow stream of ammonia gas through the cooled solution for approximately five hours.

  • After the addition of ammonia, stopper the reaction flask and store it at 0°C overnight to allow for complete precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the product under high vacuum to yield (E)-2-Cyanoethyl 3-aminobut-2-enoate.[4]

Application in Symmetrical 1,4-Dihydropyridine Synthesis

A powerful application of (E)-2-Cyanoethyl 3-aminobut-2-enoate is in a three-component reaction with an aldehyde, where two equivalents of the enaminone condense to form a symmetrical 1,4-dihydropyridine. This reaction proceeds via a domino sequence involving Knoevenagel condensation, Michael addition, and cyclization.

Mechanistic Pathway: Symmetrical Hantzsch-type Synthesis

The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH). The aldehyde first undergoes a Knoevenagel-type condensation with one molecule of the enaminone to form a reactive intermediate. A second molecule of the enaminone then acts as a nucleophile in a Michael addition to this intermediate. The resulting adduct then undergoes intramolecular cyclization and dehydration to afford the final 1,4-dihydropyridine product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Aldehyde C Knoevenagel Intermediate A->C [H+] B (E)-2-Cyanoethyl 3-aminobut-2-enoate B->C E Michael Adduct C->E D (E)-2-Cyanoethyl 3-aminobut-2-enoate D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Symmetrical 1,4-DHP F->G -H2O

Symmetrical Hantzsch-type Synthesis Workflow

Protocol 2: Synthesis of Symmetrical 1,4-Dihydropyridines

  • To a round-bottom flask, add (E)-2-Cyanoethyl 3-aminobut-2-enoate (1.0 mmol), the desired aldehyde (0.6 mmol), and p-toluenesulfonic acid (0.3 mmol).[2]

  • Add 15 mL of ethanol as the solvent.

  • Reflux the reaction mixture for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired symmetrical 1,4-dihydropyridine.[2]

Data Presentation: Substrate Scope and Yields for Symmetrical Synthesis

The following table summarizes the yields obtained for the synthesis of various symmetrical 1,4-dihydropyridines using Protocol 2 with different aromatic aldehydes.

EntryAldehydeProductYield (%)
1Benzaldehyde4-phenyl-1,4-dihydropyridine derivative85
24-Chlorobenzaldehyde4-(4-chlorophenyl)-1,4-dihydropyridine derivative88
34-Methylbenzaldehyde4-(4-methylphenyl)-1,4-dihydropyridine derivative82
44-Methoxybenzaldehyde4-(4-methoxyphenyl)-1,4-dihydropyridine derivative80
52-Nitrobenzaldehyde4-(2-nitrophenyl)-1,4-dihydropyridine derivative75

Yields are based on the aldehyde as the limiting reagent and are for isolated, purified products. Data adapted from similar enaminone reactions.[2]

Application in Unsymmetrical 1,4-Dihydropyridine Synthesis

A key advantage of using a pre-formed enaminone like (E)-2-Cyanoethyl 3-aminobut-2-enoate is the ability to direct the synthesis towards unsymmetrical 1,4-dihydropyridines. In this modified Hantzsch synthesis, the enaminone serves as one of the β-dicarbonyl equivalents, while a different active methylene compound (e.g., a β-ketoester like ethyl acetoacetate) acts as the other. This approach allows for the introduction of different ester groups at the 3- and 5-positions of the dihydropyridine ring, a crucial feature for tuning the pharmacological properties of these molecules.[3]

Mechanistic Pathway: Unsymmetrical Hantzsch Synthesis

The mechanism for the unsymmetrical synthesis follows a similar pathway to the classical Hantzsch reaction. An aldehyde first condenses with the more reactive methylene compound (often the β-ketoester) to form a Knoevenagel adduct. Separately, the (E)-2-Cyanoethyl 3-aminobut-2-enoate is in equilibrium with its starting materials. The enamine then undergoes a Michael addition to the Knoevenagel adduct, followed by cyclization and dehydration to yield the unsymmetrical 1,4-dihydropyridine.

G cluster_0 Component 1: Knoevenagel Condensation cluster_1 Component 2: Enamine Formation cluster_2 Step 2 & 3: Michael Addition and Cyclization A Aldehyde C Knoevenagel Adduct A->C B Active Methylene (e.g., Ethyl Acetoacetate) B->C E Michael Adduct C->E D (E)-2-Cyanoethyl 3-aminobut-2-enoate D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Unsymmetrical 1,4-DHP F->G -H2O

Unsymmetrical Hantzsch Synthesis Workflow

Protocol 3: Synthesis of Unsymmetrical 1,4-Dihydropyridines

  • In a round-bottom flask, combine the desired aldehyde (1 mmol), an active methylene compound such as ethyl acetoacetate (1 mmol), and (E)-2-Cyanoethyl 3-aminobut-2-enoate (1 mmol).

  • Add a suitable solvent, such as ethanol or isopropanol (10 mL).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 2 to 10 hours depending on the substrates.[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (25 mL) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure unsymmetrical 1,4-dihydropyridine.[5][6]

Conclusion and Future Outlook

(E)-2-Cyanoethyl 3-aminobut-2-enoate is a highly effective and versatile building block for the synthesis of functionalized heterocyclic molecules via multi-component reactions. Its stability and predictable reactivity make it an excellent choice for constructing both symmetrical and unsymmetrical 1,4-dihydropyridine scaffolds, which are of significant interest in medicinal chemistry. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, enabling the rapid generation of compound libraries for drug discovery and development programs. Future work in this area may explore the use of this synthon in other MCRs, such as those for the synthesis of pyrimidines or other nitrogen-containing heterocycles, further expanding its utility in modern organic synthesis.

References

  • Liu, F.-J., Sun, T.-T., Yang, Y.-G., Huang, C., & Chen, X.-B. (2018). Divergent synthesis of dual 1,4-dihydropyridines with different substituted patterns from enaminones and aldehydes through domino reactions. RSC Advances, 8(28), 15637–15644. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958–2975. [Link]

  • Agamya, S. M., Abdel-Khalik, M. M., Mohamed, M. H., & Elnagdi, M. H. (2001). Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines. Zeitschrift für Naturforschung B, 56(10), 1074–1078. [Link]

  • Hu, X., Chen, L., Li, H., Xu, Q., Liu, L., & Feng, X. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(9), 6206–6213. [Link]

  • Sohal, H. S., Khare, R., Goyal, A., Woolley, A., Singh, K., & Sharma, R. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 4(1), 29–34. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Cheng, C.-Y., Lee, M.-J., & Chen, J.-Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. [Link]

  • Demirci, T. (2025). General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC). Journal of the Turkish Chemical Society Section B: Chemical Engineering, 8(2), 223–236. [Link]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]

Sources

Application

Role of β-enaminones as synthons in drug development.

Application Note: The Strategic Role of β-Enaminones as Synthons in Drug Development Executive Summary In modern medicinal chemistry, β-enaminones (3-amino-2-enones) represent a "privileged scaffold." Their unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Strategic Role of β-Enaminones as Synthons in Drug Development

Executive Summary

In modern medicinal chemistry, β-enaminones (3-amino-2-enones) represent a "privileged scaffold." Their unique electronic structure—featuring a conjugated system pushing electron density from a nitrogen atom to a carbonyl oxygen—makes them ambident synthons capable of reacting with both electrophiles and nucleophiles.

This guide provides a comprehensive technical workflow for utilizing β-enaminones to synthesize high-value heterocyclic cores found in FDA-approved therapeutics, such as Celecoxib (COX-2 inhibitor) and Fluoroquinolones (antibiotics). We transition from "green" synthesis protocols of the enaminone precursor to its regioselective cyclization into bioactive targets.

Scientific Foundation: The "Push-Pull" Electronic System

The versatility of β-enaminones stems from their push-pull alkene character. The amino group acts as an electron donor (+M effect), while the carbonyl group acts as an electron acceptor (-M effect). This polarization creates specific zones of reactivity that allow for predictable regioselectivity during cyclization.

Key Reactivity Sites:

  • Nitrogen (N): Nucleophilic site (attacks electrophiles).

  • 
    -Carbon (C2):  Nucleophilic site (reactive toward alkyl halides/electrophiles).
    
  • 
    -Carbon (C3):  Electrophilic site (susceptible to nucleophilic attack/Michael addition).
    
  • Carbonyl Carbon (C1): Hard electrophilic site (attacks amines/hydrazines).

Visualization: Electronic Reactivity Map

EnaminoneReactivity Amino Amino Group (-NH2/NHR) Electron Donor (+M) BetaC β-Carbon (C3) Electrophilic Center (Michael Acceptor) Amino->BetaC Push (Lone Pair) AlphaC α-Carbon (C2) Nucleophilic Center BetaC->AlphaC Conjugation Carbonyl Carbonyl (C=O) Electrophilic Center AlphaC->Carbonyl Pull (Polarization) Electrophiles Electrophiles (Halides, Aldehydes) AlphaC->Electrophiles Nucleophiles Nucleophiles (Hydrazines, Amidines) Nucleophiles->BetaC Nucleophiles->Carbonyl

Figure 1: The "Push-Pull" electronic distribution of β-enaminones, highlighting the dual electrophilic/nucleophilic nature that drives regioselective heterocyclization.[1]

Protocol A: Green Synthesis of β-Enaminones

Traditional methods often use refluxing aromatic solvents (benzene/toluene) with a Dean-Stark trap. The following protocol utilizes a solvent-free, catalyst-free approach or a mild ethanol-based method , aligning with Green Chemistry principles (high atom economy, low waste).

Target Synthon: 4-amino-3-penten-2-one (Model Enaminone) or Aryl-substituted derivatives.

Materials:
  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate, or 1,3-diketone derivatives).

  • Primary Amine (Aliphatic or Aromatic).[2]

  • Optional: Ammonium acetate (if unsubstituted amino group is desired).

  • Solvent: Ethanol (absolute) or None (Neat).

Step-by-Step Methodology:
  • Stoichiometry Setup:

    • Mix the 1,3-dicarbonyl compound (1.0 equiv) and the amine (1.0–1.2 equiv) in a round-bottom flask.

    • Note: If using a volatile amine, use a slight excess (1.2 equiv).

  • Reaction Conditions (Choose based on substrate):

    • Method A (Solvent-Free): Heat the neat mixture at 80–100°C for 1–3 hours. This is ideal for liquid amines and stable diketones. The water byproduct evaporates or can be removed under vacuum.

    • Method B (Ethanol Reflux): Dissolve reactants in minimal ethanol (2–5 mL per mmol). Reflux at 78°C for 2–6 hours. This is preferred for solid aromatic amines (anilines).

    • Catalysis: If reaction is sluggish (electron-deficient amines), add 1-5 mol% Acetic Acid or SiO₂-supported acid catalyst .

  • Monitoring:

    • Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Look for the disappearance of the diketone spot and the appearance of a lower Rf spot (enaminone).

  • Work-up & Purification:

    • Cooling: Allow the reaction to cool to room temperature.

    • Crystallization: Many β-enaminones precipitate upon cooling. Filter the solid and wash with cold ethanol/hexane.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Diethyl ether.

    • Yield Expectation: 85–95%.

Validation Check:

  • ¹H NMR: Look for the characteristic vinyl proton singlet (

    
     5.0–6.0 ppm) and the broad NH signal (
    
    
    
    10–12 ppm) indicating intramolecular H-bonding (Z-isomer dominance).

Protocol B: Synthesis of Bioactive Heterocycles

This section details the conversion of the β-enaminone synthon into two major drug classes: Pyrazoles (anti-inflammatory) and Quinolones (antibiotics).

Workflow 1: Regioselective Synthesis of Pyrazoles (Celecoxib Analogues)

This reaction utilizes the 1,3-electrophilic character of the enaminone reacting with a 1,2-dinucleophile (Hydrazine).

  • Reactants:

    • 
      -Enaminone (from Protocol A, ideally with a CF
      
      
      
      group for Celecoxib mimics).
    • Aryl Hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).

  • Procedure:

    • Dissolve

      
      -enaminone (1.0 equiv) in Ethanol.
      
    • Add Aryl Hydrazine (1.1 equiv).

    • Add catalytic HCl (conc., 2-3 drops) to activate the carbonyl.

    • Reflux for 2–4 hours.

  • Mechanism:

    • The hydrazine terminal nitrogen attacks the

      
      -carbon (Michael addition) followed by cyclization at the carbonyl.
      
  • Result: Formation of the 1,5-diarylpyrazole core.

Workflow 2: Synthesis of 4-Quinolones (Antibiotic Scaffolds)

Based on the Grohe-Hebergall or modified Conrad-Limpach methods.

  • Reactants:

    • Aniline derivative (e.g., 3-chloro-4-fluoroaniline).

    • Diethyl ethoxymethylenemalonate (EMME).

  • Step 1: Enaminone Formation (Gould-Jacobs Type):

    • Heat Aniline + EMME at 110–130°C (neat) to remove ethanol.

    • Product: Anilinoacrylate (a type of

      
      -enaminone ester).
      
  • Step 2: Thermal Cyclization:

    • Heat the intermediate in Diphenyl ether (high boiling solvent) at 250°C for 30–60 mins.

    • Alternative: Use Polyphosphoric Acid (PPA) at 120°C for milder cyclization.

  • Result: 4-Hydroxyquinoline-3-carboxylic ester (Quinolone core).

Case Studies in Drug Development

Table 1: Comparative Analysis of Enaminone-Derived Therapeutics
Drug ClassTarget DrugEnaminone Precursor RoleKey ReactionTherapeutic Area
Coxibs Celecoxib 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione enamineCyclocondensation with hydrazineAnti-inflammatory (COX-2)
Fluoroquinolones Ciprofloxacin Diethyl [(cyclopropylamino)methylene]malonateThermal cyclization (Gould-Jacobs)Antibacterial (DNA Gyrase)
Antimalarials Chloroquine 4,7-dichloroquinoline (via enaminone intermediate)Nucleophilic substitutionAntiparasitic
Visual Workflow: From Synthon to Drug

DrugSynthesis Diketone 1,3-Dicarbonyl (Electrophile) Enaminone β-Enaminone Synthon (Push-Pull System) Diketone->Enaminone Condensation (-H2O) Amine Primary Amine (Nucleophile) Amine->Enaminone Pyrazole Pyrazole Scaffold (e.g., Celecoxib) Enaminone->Pyrazole + Hydrazine Cyclization Quinolone 4-Quinolone Scaffold (e.g., Ciprofloxacin) Enaminone->Quinolone Thermal Cyclization (250°C) Hydrazine Reactant: Hydrazine Hydrazine->Pyrazole HighTemp Reactant: Diphenyl Ether (Δ) HighTemp->Quinolone

Figure 2: Divergent synthesis pathways utilizing the β-enaminone synthon to access distinct pharmacological classes.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Issues: In pyrazole synthesis, obtaining the 1,3- vs. 1,5-isomer depends on solvent polarity.

    • Insight: Use Ethanol (protic) to favor the 1,5-isomer (Celecoxib-like) via solvation of the hydrazine intermediate. Use THF (aprotic) if regioselectivity drops.

  • Moisture Sensitivity: While enaminones are generally stable, the formation reaction is reversible (hydrolysis).

    • Protocol: Always use dry solvents or a Dean-Stark trap during synthesis to drive the equilibrium forward.

  • Purification: Avoid silica gel chromatography for basic enaminones as they may streak or decompose.

    • Recommendation: Use Neutral Alumina or simple recrystallization.

References

  • Behbahani, F. K., et al. (2018).[3] Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry. Link

  • Farghaly, T., et al. (2021).[4] Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). Current Organic Synthesis.[2][5][6][7][8] Link

  • Gogoi, P., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib. Journal of Organic Chemistry. Link

  • Amaye, I. J., et al. (2021).[9] Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. Link

  • Bayer Global. (n.d.). The Grohe method and quinolone antibiotics.[10] Link

Sources

Method

Laboratory-scale preparation of Amlodipine impurities.

Application Note: Precision Synthesis and Profiling of Amlodipine Impurities Executive Summary & Strategic Overview In the development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Profiling of Amlodipine Impurities

Executive Summary & Strategic Overview

In the development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is not merely a compliance exercise but a window into process control. Amlodipine Besylate presents a unique challenge due to the lability of its 1,4-dihydropyridine ring (susceptible to oxidative aromatization) and the complexity of its side-chain deprotection.

This guide provides high-autonomy protocols for synthesizing three critical European Pharmacopoeia (EP) impurities. These molecules represent the three pillars of impurity origin:

  • Impurity D (Process Intermediate): The phthalimido-protected precursor.[1]

  • Impurity B (Reaction Artifact): The ring-opened amide resulting from incomplete deprotection.

  • Impurity A (Degradant): The aromatized pyridine derivative resulting from oxidative stress.

Mechanistic Pathway & Logic

The synthesis of Amlodipine hinges on the Hantzsch pyridine synthesis followed by a delicate deprotection step. Understanding this flow is essential for isolating specific impurities.

Amlodipine_Pathways Precursors Precursors (Phthalimido-acetoacetate + Methyl aminocrotonate + 2-Cl-Benzaldehyde) Impurity_D Impurity D (EP) (Phthaloyl Amlodipine) *Stable Intermediate* Precursors->Impurity_D Hantzsch Condensation (Reflux/iPrOH) Reaction_Node Methylamine Deprotection (Critical Step) Impurity_D->Reaction_Node Impurity_A Impurity A (EP) (Pyridine Derivative) *Oxidative Degradation* Impurity_D->Impurity_A Direct Aromatization Impurity_B Impurity B (EP) (Ring-Opened Amide) *Incomplete Reaction* Reaction_Node->Impurity_B Low Temp / Short Time Amlodipine Amlodipine Base (Target API) Reaction_Node->Amlodipine Optimized Conditions Amlodipine->Impurity_A Oxidation (MnO2/Light)

Figure 1: Mechanistic origin of key Amlodipine impurities. Blue indicates starting materials, Green the target, and Red the impurities.

Detailed Synthesis Protocols

Module 1: Preparation of Impurity D (Phthaloyl Amlodipine)

Classification: Process Intermediate[1][2]

Impurity D is the penultimate intermediate. In a standard synthesis, it is not isolated but carried forward. To prepare it as a reference standard, we must arrest the reaction before the methylamine addition.

Reagents:

  • Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (1.0 eq)

  • Methyl 3-aminocrotonate (1.0 eq)

  • 2-Chlorobenzaldehyde (1.0 eq)

  • Solvent: Isopropanol (IPA)

Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate and 10 mmol of 2-chlorobenzaldehyde in 50 mL of Isopropanol.

  • Addition: Add 10 mmol of methyl 3-aminocrotonate.

  • Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 10–12 hours. Note: Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:1). The DHP ring formation is slow.

  • Isolation: Cool the reaction mass to room temperature (25°C) and then chill to 0–5°C. The product often precipitates as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol to remove unreacted aldehyde.

  • Validation: The product should show a characteristic phthalimide peak in IR (~1710 cm⁻¹) and lack the primary amine signals of Amlodipine.

Module 2: Preparation of Impurity B (Methylaminophthaloyl Derivative)

Classification: Process Artifact / Side Reaction

This impurity arises when the phthalimide deprotection is initiated but fails to complete the second step (cleavage of the amide bond). It is a ring-opened amide.

Mechanism: The methylamine attacks the phthalimide carbonyl, opening the ring to form an N-methylbenzamide derivative. If the reaction stops here, Impurity B is formed.[3]

Protocol:

  • Substrate: Suspend 2.0 g of Impurity D (from Module 1) in 20 mL of Ethanol.

  • Reagent: Add aqueous Methylamine (40% w/v, 3.0 eq) dropwise at 0°C . Critical: Standard Amlodipine synthesis performs this at room temperature or higher. Low temperature arrests the reaction at the ring-opened stage.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor HPLC for the disappearance of Impurity D and the appearance of a new peak (Impurity B) before the formation of Amlodipine (which elutes earlier).

  • Quench: Pour the mixture into ice water (100 mL) and extract immediately with Dichloromethane (DCM).

  • Workup: Wash DCM layer with brine, dry over Na₂SO₄, and evaporate.

  • Purification: Flash chromatography is usually required (Gradient: 2% to 5% Methanol in DCM) to separate Impurity B from trace Amlodipine.

Module 3: Preparation of Impurity A (Aromatized Pyridine)

Classification: Oxidative Degradant

The dihydropyridine ring is thermodynamically driven to aromatize to the pyridine form. While this happens naturally over months, laboratory preparation requires a chemical oxidant.

Reagents:

  • Amlodipine Besylate (Target API)

  • Manganese Dioxide (MnO₂) - Activated

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 1.0 g of Amlodipine Besylate in 50 mL of DCM.

  • Oxidation: Add 5.0 g of activated MnO₂ (excess).

  • Agitation: Stir vigorously at room temperature for 4–6 hours.

    • Why MnO₂? Unlike nitric acid or KMnO₄, MnO₂ is a heterogeneous oxidant that selectively dehydrogenates the DHP ring without over-oxidizing the ether side chain or hydrolyzing the esters.

  • Filtration: Filter the mixture through a Celite pad to remove the manganese salts.

  • Isolation: Evaporate the filtrate to dryness. The residue is the pyridine analogue (Impurity A).

  • Characterization: 1H NMR will show the loss of the C4-H proton (singlet at ~5.4 ppm in Amlodipine) and the appearance of aromatic pyridine protons.

Analytical Validation (HPLC)

To confirm the identity and purity of your synthesized impurities, use the following stability-indicating method.

Table 1: HPLC Parameters for Amlodipine Impurity Profiling

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm
Mobile Phase A Buffer: 7.0 mL Triethylamine in 1L Water, pH to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 237 nm (Isobestic point for DHP/Pyridine)
Gradient T0: 15% B → T50: 80% B (Linear Gradient)

Relative Retention Times (RRT) approx:

  • Amlodipine: 1.00

  • Impurity A (Pyridine): ~0.48 (Elutes earlier due to loss of H-bonding/polarity change)

  • Impurity B (Ring-opened): ~0.20[4]

  • Impurity D (Phthalimide): ~2.50 (Highly retained due to lipophilic phthaloyl group)

Troubleshooting & Scientific Insights

  • Impurity D Solubility: The phthalimido intermediate is significantly less soluble in alcohols than Amlodipine. If yield is low during synthesis, check the mother liquor; it often crashes out upon simple cooling.

  • Impurity B Instability: Impurity B is an intermediate state. In solution (especially basic), it will slowly convert to Amlodipine or hydrolyze. Store solid standards at -20°C.

  • Light Sensitivity: All DHP compounds (Amlodipine and Impurity D/B) are photosensitive. Perform reactions in amber glassware or wrap flasks in aluminum foil. Impurity A is the photo-stable end product.

References

  • European Directorate for the Quality of Medicines (EDQM). Amlodipine Besylate Monograph 01/2008:1491. European Pharmacopoeia.[5]

  • World Health Organization. Synthesis and establishment of Amlodipine impurity G reference standard.[6] Journal of Applied Pharmaceutical Science, 2017.

  • Kishore, C. et al. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 2016.[7]

  • BOC Sciences. Amlodipine EP Impurity B Structure and Data.

  • SynZeal Research. Characterization of Amlodipine Impurity D and B.[5][8]

Sources

Application

Transition-metal-catalyzed reactions of β-enaminones.

Application Note: Transition-Metal-Catalyzed Reactions of -Enaminones -Enaminones Executive Summary -Enaminones are "push-pull" alkenes that serve as versatile linchpins in the synthesis of nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transition-Metal-Catalyzed Reactions of -Enaminones


-Enaminones

Executive Summary


-Enaminones are "push-pull" alkenes that serve as versatile linchpins in the synthesis of nitrogen-containing heterocycles (e.g., pyridines, quinolines, indoles). Their unique electronic structure—featuring an amino group conjugated to a carbonyl via a C=C bond—allows them to act as bidentate ligands and directing groups (DGs) for transition metals.

This guide provides validated protocols for the three most critical transition-metal-catalyzed transformations used in drug discovery:

  • Rh(III)-Catalyzed C-H Annulation: For constructing fused heteroaromatic rings.

  • Cu-Catalyzed Oxidative Cyclization: For multicomponent pyridine assembly.

  • Pd-Catalyzed Direct Arylation: For late-stage C-H functionalization of the enaminone core.

The Chemical Scaffolding: Understanding Reactivity

Before initiating catalysis, researchers must account for the ambiphilic nature of the


-enaminone scaffold (

).
  • Electronic "Push-Pull": The nitrogen lone pair donates electron density (

    
     effect), making the 
    
    
    
    -carbon nucleophilic and the carbonyl oxygen electrophilic.
  • Coordination Modes: The carbonyl oxygen and the enamine nitrogen can chelate metals, facilitating C-H activation at the

    
    -position (alkenyl C-H) or the ortho-position of an 
    
    
    
    -aryl substituent.
  • Isomerism:

    
    -Enaminones exist in 
    
    
    
    equilibrium. The
    
    
    -isomer is stabilized by an intramolecular hydrogen bond (in secondary enaminones), which is crucial for initial metal coordination.

Protocol A: Rh(III)-Catalyzed C-H Annulation with Alkynes

Application: Rapid synthesis of polysubstituted pyridines and quinolines. Mechanism:


-catalyzed C-H activation followed by alkyne insertion.
Mechanistic Pathway

The high-valent Rh(III) catalyst coordinates to the enaminone (Directing Group), activates the proximal C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism, inserts the alkyne, and releases the product via reductive elimination.

Rh_Catalysis Pre Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 Pre->Active AgSbF6/AgOAc Coord Coordination (Enaminone-Rh) Active->Coord CH_Act C-H Activation (Rhodacycle) Coord->CH_Act -AcOH Insert Alkyne Insertion CH_Act->Insert + Alkyne RedElim Reductive Elimination Insert->RedElim RedElim->Active Regeneration (Oxidant) Prod Pyridine/Quinoline Product RedElim->Prod

Figure 1: Catalytic cycle for Rh(III)-catalyzed annulation. The cycle relies on the regeneration of the active Rh(III) species by an external oxidant (e.g., Cu(OAc)2).

Experimental Protocol

Standard Operating Procedure (SOP):

  • Reagents:

    • 
      -Enaminone substrate (0.2 mmol)
      
    • Internal Alkyne (0.24 mmol, 1.2 equiv)

    • Catalyst:

      
       (2.5 mol%)
      
    • Additive:

      
       (10 mol%) - activates the chloride precatalyst.
      
    • Oxidant:

      
       (2.1 equiv) - required to close the catalytic cycle.
      
    • Solvent:

      
       or 
      
      
      
      (2.0 mL).
  • Procedure:

    • Charge a dried Schlenk tube with the enaminone, alkyne, Rh-catalyst, Ag-additive, and Cu-oxidant.

    • Evacuate and backfill with

      
       (3 times).
      
    • Add solvent via syringe.

    • Seal and heat to 100–120 °C for 12–16 hours.

    • Checkpoint: Monitor via TLC.[1] The enaminone starting material is usually fluorescent; disappearance indicates conversion.

    • Cool to room temperature, dilute with DCM, and filter through a Celite pad.

    • Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Critical Parameter: If using terminal alkynes , regioselectivity issues may arise. Internal symmetrical alkynes yield single products. For unsymmetrical alkynes, the larger group typically ends up distal to the directing group due to steric hindrance during insertion.

Protocol B: Copper-Catalyzed Oxidative [3+2+1] Cyclization

Application: "Green" synthesis of functionalized pyridines using air as the oxidant. Advantage: Avoids expensive noble metals; utilizes multicomponent assembly.

Reaction Logic

This protocol assembles a pyridine ring using the enaminone (2 carbons), an ethyl tertiary amine (2 carbons), and an alcohol (1 carbon/methine source).

Experimental Protocol
  • Reagents:

    • 
      -Enaminone (0.5 mmol)
      
    • Ethyl tertiary amine (e.g.,

      
       or specific C2 source) (2.0 equiv)
      
    • Methanol (as C1 source and solvent)

    • Catalyst:

      
       (5-10 mol%)
      
    • Oxidant:

      
       (Di-tert-butyl peroxide) or Air (
      
      
      
      balloon).
    • Additive:

      
       (0.5 equiv) - Acid promotes iminium formation.
      
  • Procedure:

    • Mix enaminone, amine, and catalyst in a sealed tube.[2]

    • Add oxidant (if liquid) or purge with

      
      .
      
    • Heat to 110 °C for 24 hours.

    • Note: This reaction often proceeds via radical intermediates. The addition of TEMPO will inhibit the reaction, confirming the radical pathway.

Protocol C: Pd-Catalyzed Direct C-H Arylation

Application: Late-stage diversification of cyclic enaminones (e.g., piperidinone scaffolds). Selectivity: Favors the


-position (C2/C6) relative to the carbonyl in cyclic systems, or C5 in specific piperidinone numbering.
Experimental Protocol
  • Reagents:

    • Cyclic Enaminone (0.3 mmol)

    • Aryl Iodide (1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%) or Ligand-free conditions for simple substrates.
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Combine all solids in a vial.

    • Add Dioxane under Argon atmosphere.

    • Heat to 80–100 °C .

    • Workup: Aqueous extraction followed by chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureRh(III) CatalysisCu CatalysisPd Catalysis
Primary Bond Formed C-C & C-N (Annulation)C-C & C-N (Assembly)C-C (Coupling)
Key Substrate Enaminone + AlkyneEnaminone + Amine + AlcoholEnaminone + Aryl Halide
Cost High (

)
Low (Cu salts)Moderate (Pd salts)
Atom Economy HighModerate (loss of

/H)
High (loss of HX)
Selectivity Control Steric/Directing GroupRadical StabilityElectronic/Acidic
Troubleshooting Guide
  • Problem: Low conversion in Rh-catalyzed reactions.

    • Root Cause:[1][3][4][5][6][7] Catalyst poisoning by trace amines or inefficient re-oxidation of Rh(I) to Rh(III).

    • Solution: Increase

      
       loading or switch to a stronger oxidant like 
      
      
      
      . Ensure the enaminone is dry (water can compete for coordination).
  • Problem: Regioisomeric mixtures in Alkyne Insertion.

    • Root Cause:[1][3][4][5][6][7] Similar steric bulk on the alkyne termini.

    • Solution: Use alkynes with significantly different steric profiles (e.g., Methyl vs. t-Butyl) or electronic bias (EWG vs. EDG).

  • Problem: Hydrolysis of Enaminone.

    • Root Cause:[1][3][4][5][6][7] Acidic conditions (e.g., using TfOH) in the presence of water.

    • Solution: Use molecular sieves (4Å) in the reaction mixture.

References

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed C-H Activation and Annulation of Enaminones with Alkynes.[7][8]

    • Source:Organic Letters
    • URL:[Link] (Representative DOI for context)

  • Cu-Catalyzed Oxidative Cyclization

    • Title: Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols.[2][9]

    • Source:Organic Letters
    • URL:[Link]

  • Pd-Catalyzed Arylation

    • Title: Palladium-Catalyzed Direct C–H Arylation of Cyclic Enaminones with Aryl Iodides.[10]

    • Source:Journal of Organic Chemistry / PMC
    • URL:[Link]

  • General Review

    • Title: Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation.[7][11]

    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 2-cyanoethyl 3-aminobut-2-enoate by recrystallization

Document ID: TSC-PUR-2024-09 Subject: Recrystallization Protocol & Troubleshooting for 2-Cyanoethyl 3-aminobut-2-enoate Applicable CAS: 193539-61-6 Role: Senior Application Scientist Introduction Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-2024-09 Subject: Recrystallization Protocol & Troubleshooting for 2-Cyanoethyl 3-aminobut-2-enoate Applicable CAS: 193539-61-6 Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-cyanoethyl 3-aminobut-2-enoate (also known as 2-cyanoethyl 3-aminocrotonate). This compound is a critical "Hantzsch ester" intermediate, often utilized in the synthesis of 1,4-dihydropyridine calcium channel blockers (analogous to Clevidipine or Felodipine workflows).

As an enamine ester, this molecule presents specific challenges: it is prone to hydrolysis (reverting to the


-keto ester and ammonia) under wet/acidic conditions and can suffer from thermal degradation  (polymerization/oxidation) if heated excessively. The protocol below prioritizes yield retention and stability.

Module 1: Solvent Selection & Solubility Profile

The "Golden" Solvent System

Based on synthesis precedents and structural analogs (methyl/ethyl aminocrotonates), the most effective solvent system for this polar enamine is Methanol (MeOH) or Isopropanol (IPA) .

  • Primary Recommendation: Methanol .

    • Rationale: The synthesis of this compound is often performed in methanol, from which the product precipitates upon cooling [1]. This indicates a steep solubility curve: high solubility at reflux, low solubility at

      
      .
      
  • Alternative (for higher purity): Isopropanol (IPA) .

    • Rationale: IPA has a higher boiling point and is slightly less polar than methanol, which can offer better rejection of polar oligomeric impurities.

Solubility Data Table
SolventSolubility (Hot ~60°C)Solubility (Cold ~0°C)SuitabilityNotes
Methanol HighLowExcellent Standard for initial isolation.
Isopropanol Moderate-HighVery LowGood Better for removing colored impurities.
Ethanol (Abs) HighModerateModerateMay require lower temps (-20°C) to maximize yield.
Water LowInsolubleAnti-Solvent Causes hydrolysis; avoid unless used as rapid quench.
Ethyl Acetate HighHighPoorToo soluble; typically used for extraction, not crystallization.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-REC-04)

Safety Warning: Perform all operations in a fume hood. Nitriles are toxic. Enamines can release ammonia upon decomposition.

  • Preparation:

    • Weigh the crude 2-cyanoethyl 3-aminobut-2-enoate.

    • Calculate solvent volume: Start with 2.0 mL of Methanol per gram of crude solid.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add the calculated Methanol.

    • Heat gently to 45-50°C (do not exceed 60°C to prevent thermal degradation).

    • Checkpoint: If solid remains, add solvent in 0.5 mL/g increments until dissolved.

  • Hot Filtration (Critical for Quality):

    • If the solution is dark or contains insoluble particles (ammonium salts), add Activated Charcoal (1-2% w/w) .

    • Stir for 5 minutes at 45°C.

    • Filter rapidly through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-45 mins). Rapid cooling promotes oiling out.

    • Once at room temperature, transfer to an ice bath (

      
      ) for 1-2 hours.
      
    • Seeding: If no crystals form, scratch the glass or add a seed crystal from a previous pure batch.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Wash the cake with a small volume of cold (-20°C) Methanol .

    • Drying: Dry under high vacuum at ambient temperature (

      
      ) for 4-6 hours. Do not oven dry above 40°C.
      

Module 3: Troubleshooting & FAQs

Visual Workflow: Decision Logic

RecrystallizationLogic Start Start: Crude Solid Dissolve Dissolve in warm MeOH (50°C) Start->Dissolve CheckSol Is it fully soluble? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Hot Filtration (Remove insolubles) CheckSol->Filter Yes Cooling Cool to RT, then 0°C Filter->Cooling StateCheck State of Product? Cooling->StateCheck Success Crystals Formed (Filter & Dry) StateCheck->Success Solid Crystals Oiling Product 'Oiled Out' (Two liquid layers) StateCheck->Oiling Liquid Droplets NoPrecip No Precipitate StateCheck->NoPrecip Clear Solution FixOil Re-heat, add seed crystal, cool slower Oiling->FixOil FixConc Concentrate via Rotovap or add Anti-solvent (Et2O) NoPrecip->FixConc FixOil->Cooling FixConc->Cooling

Figure 1: Decision tree for troubleshooting the recrystallization of aminocrotonates.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: This is common with low-melting enamine esters. It occurs when the solution enters a "metastable" zone where liquid-liquid phase separation happens before crystallization.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed the warm solution with a pure crystal immediately.

    • Slow down the cooling rate. Wrap the flask in a towel to cool it gradually.

    • Agitation: Stir vigorously; sometimes the mechanical energy helps induce nucleation.

Q2: The crystals are turning yellow/orange during drying.

  • Cause: Oxidation or hydrolysis. Enamines are sensitive to moisture and air.

  • Fix: Ensure the drying vacuum is strong and free of moisture. Store the final product under an inert atmosphere (Nitrogen/Argon) in the dark. If the color persists, recrystallize again using Isopropanol with Activated Charcoal .

Q3: Can I use water as a co-solvent to force precipitation?

  • Recommendation: Avoid if possible. While water forces precipitation, it accelerates the hydrolysis of the enamine back to 2-cyanoethyl acetoacetate and ammonia [2]. If you must use water, ensure the solution is cold (

    
    ) and filter immediately.
    

Q4: What is the expected Melting Point?

  • Data: While specific literature values vary by polymorph, pure 2-cyanoethyl 3-aminobut-2-enoate typically melts in the range of 70–90°C (analogous to methyl 3-aminocrotonate at 81-83°C [3]).

  • Validation: If your MP is <60°C, you likely have significant solvent inclusion or starting material contamination.

References

  • PrepChem. "Synthesis of 2-cyanoethyl 3-aminobut-2-enoate." PrepChem.com. Accessed 2024. [Link] (Primary source for Methanol solvent system and isolation).

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989. Section 2.20: Recrystallization Techniques. [Link] (Authoritative source for general recrystallization and handling of metastable oils).

Optimization

Removing unreacted 2-cyanoethyl acetoacetate from the product mixture

Technical Support Center: Purification Strategies Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2-cyanoethyl acetoacetate (CEAA) from their reaction mixtures. As a polar, high-boiling point starting material, CEAA requires carefully selected purification methods. This document explains the chemical principles behind each technique to empower you to make informed decisions for a successful separation.

Troubleshooting & Method Selection

The first step in any purification is to assess the properties of your desired product relative to the contaminant, in this case, CEAA. The choice of purification method hinges on the differences in polarity, acidity, boiling point, and stability between your product and the unreacted starting material.

The following decision tree provides a logical workflow to help you select the most promising purification strategy.

G cluster_start cluster_assessment cluster_extraction cluster_chromatography cluster_distillation start Start: Crude Reaction Mixture Contains Product + Unreacted CEAA tlc 1. Initial Assessment: Run TLC in EtOAc/Hexane. Does CEAA stick to the baseline (Rf ≈ 0)? start->tlc product_polarity 2. Is your product significantly less polar than CEAA (Product Rf > 0.3)? tlc->product_polarity Yes boiling_point Is your product volatile and thermally stable (BP << 288°C)? tlc->boiling_point No (CEAA is mobile) extraction Strategy A: Acid-Base Liquid-Liquid Extraction product_polarity->extraction Yes product_stability 3. Is your product stable on silica gel? product_polarity->product_stability No (Polar Product) flash_chrom Strategy B: Normal-Phase Flash Chromatography product_stability->flash_chrom Yes alt_chrom Strategy C: Alternative Chromatography (Reversed-Phase, Alumina, etc.) product_stability->alt_chrom No (Product Degrades) boiling_point->product_stability No distillation Strategy D: Vacuum Distillation boiling_point->distillation Yes

Troubleshooting

Technical Support Center: Enaminone Synthesis Optimization

Topic: Troubleshooting Low Yield in -Enaminone Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Overview -Enaminones (N-C=C-C=O) are critical pharmacophores and intermediates in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in


-Enaminone Synthesis
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers
Overview

-Enaminones (N-C=C-C=O) are critical pharmacophores and intermediates in the synthesis of heterocycles like pyridines, pyrimidines, and pyrroles.[1][2] While the reaction appears deceptively simple—often a condensation between a 1,3-dicarbonyl and an amine—yields frequently suffer due to three primary failure modes: unfavorable equilibrium (reversibility) , poor regioselectivity , and hydrolysis during workup .

This guide provides a root-cause analysis and validated protocols to recover yield in these specific scenarios.

Module 1: The Equilibrium Trap (Condensation Method)

Symptom: Reaction stalls at 50-60% conversion; starting material remains visible by TLC/LCMS despite prolonged heating.

Root Cause Analysis

The condensation of primary amines with 1,3-dicarbonyls is an equilibrium process driven by acid catalysis.[1] The formation of the carbinolamine intermediate and subsequent dehydration releases water. If this water is not sequestered, the principle of microscopic reversibility dictates that the enaminone will hydrolyze back to the starting materials, establishing a "yield ceiling."

Troubleshooting Protocol: Breaking the Equilibrium

To push the reaction to completion (Le Chatelier’s principle), you must actively remove water or stabilize the product.

MethodApplicabilityProtocol Highlights
Azeotropic Distillation Scalable, standard aminesReflux in Toluene/Benzene using a Dean-Stark trap . Catalyst:

-TSA (1-5 mol%).
Chemical Drying Small scale, volatile aminesAdd activated 4Å Molecular Sieves or anhydrous

directly to the reaction vessel (THF or Ethanol).
Solvent-Free (Green) High MP amines, "Onion" catalysisGrind amine + dicarbonyl + catalyst (e.g.,

or even onion extract) in a mortar. The hydrophobic effect drives water out.
Aqueous Synthesis Hydrophobic aminesSurprisingly, reacting in pure water can drive precipitation of the hydrophobic enaminone, shifting equilibrium via phase separation.
Visualization: The Reversibility Bottleneck

The following diagram illustrates the critical dehydration step where the reaction often reverses.

EnaminoneMechanism Start 1,3-Dicarbonyl + Amine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) Inter1->Start Reversible Water H2O Product β-Enaminone (Target) Inter1->Product Dehydration (-H2O) Product->Inter1 Hydrolysis (+H2O) WaterNode Water Removal (Dean-Stark / Sieves) WaterNode->Product Drives Equilibrium

Caption: The critical reversibility of enaminone formation. Without water removal (grey node), the hydrolysis pathway (red arrow) competes with product formation.

Module 2: The Regioselectivity Puzzle

Symptom: Formation of regioisomers (mixture of products) when using unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone).

Root Cause Analysis

When a 1,3-dicarbonyl is unsymmetrical (


), the amine can attack either carbonyl group.
  • Electronic Control: The amine attacks the more electrophilic carbonyl (usually the one with less electron-donating groups).

  • Steric Control: The amine attacks the less hindered carbonyl.

  • Chemo-specific Catalysis: Certain Lewis acids can chelate the dicarbonyl, activating one site preferentially.

Decision Matrix: Controlling Regiochemistry
Target SiteControlling FactorRecommended Conditions
Less Hindered Carbon Sterics (Kinetic)Perform at Room Temperature or

. Use bulky solvents (e.g.,

-BuOH).
More Electrophilic Carbon Electronics (Thermodynamic)High temperature (Reflux). Allow equilibration to the thermodynamic product.
Chelation Control Lewis Acid ActivationUse Indium(III) triflate or Ceric Ammonium Nitrate (CAN) . These coordinate to the dicarbonyl, often directing attack to the site that forms the most stable chelate.
Module 3: DMF-DMA Reactions (Methylenation)

Symptom: Low yield when reacting ketones with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form dimethylamino-enaminones.

Root Cause Analysis

DMF-DMA is moisture sensitive. It hydrolyzes to DMF and methanol. Furthermore, the reaction requires the elimination of methanol to proceed. If the reaction vessel is sealed too tightly without allowing methanol to escape, or if wet solvent is used, the reagent decomposes before reacting.

Standard Operating Procedure (SOP)
  • Reagent Quality: Ensure DMF-DMA is fresh and colorless (yellow/brown indicates decomposition).

  • Solvent: Use anhydrous Toluene or Xylene.[3]

  • Method:

    • Thermal: Reflux with an open condenser (or distillation head) to allow MeOH to escape.

    • Microwave (Preferred): Irradiate at 100-140°C for 10-20 mins in a sealed vessel (pressure pushes conversion).

  • Stoichiometry: Use 1.5 - 2.0 equivalents of DMF-DMA to account for thermal decomposition.

DMFDMA_Flow Input Ketone + DMF-DMA Check Is Solvent Anhydrous? Input->Check Fail Hydrolysis of Reagent (Low Yield) Check->Fail No Process Microwave Irradiation (120°C, 15 min) Check->Process Yes Elimination Methanol Elimination Process->Elimination Final Enaminone Product Elimination->Final

Caption: Workflow for DMF-DMA mediated synthesis. Anhydrous conditions are the critical control point.

Frequently Asked Questions (FAQs)

Q: My enaminone is an oil that won't crystallize. How do I purify it? A: Enaminones are often sensitive to silica gel (acidic) and can hydrolyze on the column.

  • Fix 1: Pre-treat silica with 1-2% Triethylamine to neutralize acidity.

  • Fix 2: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate instead of chromatography.

  • Fix 3: If it's an oil, try triturating with cold diethyl ether or pentane to induce precipitation.

Q: Can I synthesize enaminones without solvent? A: Yes. Solvent-free "grinding" methods are highly effective. Mix the 1,3-dicarbonyl and amine (1:1 ratio) with a catalyst (e.g.,


 or even silica gel) and grind in a mortar for 10-20 minutes. This often gives higher yields than refluxing because the high concentration drives the kinetics.

Q: Why does my product decompose during storage? A:


-enaminones can hydrolyze slowly with atmospheric moisture. Store them in a desiccator or under inert gas (Argon/Nitrogen) at 4°C.
References
  • Condensation Mechanisms & Equilibrium: Greenhill, J. V. "Enaminones."[1][2][4][5][6][7][8][9][10] Chemical Society Reviews, 1977.

  • Solvent-Free & Green Synthesis: Rafiee, E., et al.[2] "A revision for the synthesis of β-enaminones in solvent free conditions." Green Chemistry, 2008.[2]

  • Water as Solvent: Stefani, H. A., et al. "An Easy Synthesis of Enaminones in Water as Solvent."[6][8][11] Synthesis, 2000.[6][11]

  • Catalytic Approaches (Lewis Acids): Khodaei, M. M., et al. "Bismuth(III) trifluoroacetate as an efficient catalyst for the synthesis of enaminones."[8] Tetrahedron Letters, 2005.

  • DMF-DMA Optimization: BenchChem Technical Guide. "Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal."

  • Regioselectivity Studies: Sridharan, V., et al. "Ceric Ammonium Nitrate Catalyzed Synthesis of Enaminones."[11] Synlett, 2007.[11]

Sources

Optimization

Technical Support Center: Optimization of Cyanoethyl Ester Synthesis

Welcome to the technical support center for cyanoethyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical modific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanoethyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical modification. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during cyanoethyl ester synthesis in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is one of the most frequent challenges. The root cause often lies in suboptimal catalyst selection, insufficient activation of the nucleophile, or competing side reactions.

Potential Causes & Solutions:

  • Inefficient Catalyst: The cyanoethylation of alcohols, thiols, and many amines is a base-catalyzed Michael addition.[1][2] The base's role is to deprotonate the nucleophile (e.g., alcohol) to generate a more potent nucleophile (alkoxide) for the attack on acrylonitrile. If the base is too weak, the concentration of the active nucleophile will be too low.

    • Solution: Switch to a stronger base. While common bases like sodium hydroxide (NaOH) can be effective, organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or quaternary ammonium hydroxides like benzyl trimethylammonium hydroxide (Triton B) often provide better results in organic solvents.[1] For sensitive substrates, solid-base catalysts like hydrotalcites or basic resins (e.g., Amberlyst A-21) can facilitate easier workup and prevent degradation.[3][4]

  • Poor Reagent Quality: Acrylonitrile can polymerize upon storage, and the presence of water in the reaction medium can hydrolyze the product or interfere with the catalyst.

    • Solution: Use freshly distilled acrylonitrile for best results. Ensure all solvents are anhydrous, particularly when using strong bases like NaH or alkoxides.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessive heat can promote the polymerization of acrylonitrile, a significant side reaction.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[2] Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature profile for your specific substrate. For the synthesis of ethyl cyanoacetate, an optimal temperature of 80°C was identified in one study.[5][6]

  • Incorrect Stoichiometry: An excess of the nucleophile can sometimes be used to drive the reaction to completion, but an excess of acrylonitrile can lead to multiple cyanoethylations if the substrate has more than one reactive site.[1]

    • Solution: Typically, a slight excess of acrylonitrile (1.1 to 1.5 equivalents) is recommended.[2] Optimize the molar ratio of your reactants through small-scale trial reactions.

Question 2: I'm observing significant side product formation. How can I improve selectivity?

The primary side reactions in cyanoethylation are the polymerization of acrylonitrile and the formation of di- or poly-cyanoethylated products.

Potential Causes & Solutions:

  • Acrylonitrile Polymerization: This is often initiated by strong bases, light, or heat. The resulting polymer can complicate purification and reduces the amount of acrylonitrile available for the desired reaction.

    • Solution:

      • Control Base Addition: Add the basic catalyst slowly or portion-wise to the reaction mixture to keep the instantaneous concentration low.

      • Use an Inhibitor: Commercial acrylonitrile often contains a polymerization inhibitor (like hydroquinone monomethyl ether). If you distill the acrylonitrile, consider adding a small amount of a radical inhibitor like phenothiazine.

      • Temperature Management: Run the reaction at the lowest effective temperature.

  • Multiple Cyanoethylations: Substrates with multiple nucleophilic sites (e.g., diols, primary amines) can react with more than one molecule of acrylonitrile.[1]

    • Solution:

      • Control Stoichiometry: Use a limited amount of acrylonitrile (1.0 equivalent or slightly less) and accept a lower conversion to maximize for the mono-substituted product.

      • Use Protecting Groups: If applicable, protect the more reactive sites to direct the reaction to the desired position.

  • Formation of Cyanoethyl Adducts: In the context of oligonucleotide synthesis, the acrylonitrile eliminated during the deprotection of the phosphate backbone can react with nucleobases, particularly thymidine.[7][8]

    • Solution: Add scavengers during deprotection. A pre-treatment with a secondary amine like 10% diethylamine can effectively remove the generated acrylonitrile before it reacts with the oligonucleotide.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in cyanoethyl ester synthesis.

G start Problem Identified low_yield Low Yield start->low_yield side_products Side Products start->side_products cat_check Catalyst Ineffective? low_yield->cat_check poly_check Polymerization? side_products->poly_check temp_check Temperature Suboptimal? cat_check->temp_check No sol_cat Use Stronger Base (e.g., Triton B, DBU) or Solid-Phase Catalyst cat_check->sol_cat Yes reagent_check Reagent Quality Poor? temp_check->reagent_check No sol_temp Optimize Temperature: Start at 0°C, monitor by TLC/GC temp_check->sol_temp Yes sol_reagent Use Freshly Distilled Acrylonitrile & Anhydrous Solvents reagent_check->sol_reagent Yes multi_check Multiple Additions? poly_check->multi_check No sol_poly Control Temp & Base Addition, Add Inhibitor poly_check->sol_poly Yes sol_multi Adjust Stoichiometry (Limit Acrylonitrile), Use Protecting Groups multi_check->sol_multi Yes

Caption: A troubleshooting decision tree for cyanoethylation reactions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction design, mechanism, and safety.

Question 3: What is the underlying mechanism of cyanoethylation?

Cyanoethylation is a conjugate addition (specifically, a Michael reaction) of a nucleophile to acrylonitrile. The nitrile group (-C≡N) is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[1]

Base-Catalyzed Mechanism:

  • Deprotonation: A basic catalyst removes a proton from the nucleophile (e.g., an alcohol, R-OH) to form a more reactive nucleophilic anion (R-O⁻).

  • Nucleophilic Attack: The anion attacks the electron-deficient β-carbon of acrylonitrile.

  • Protonation: The resulting carbanion is protonated by the solvent or the conjugate acid of the catalyst to yield the final cyanoethylated product.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ROH R-OH (Nucleophile) RO_neg R-O⁻ (Active Nucleophile) ROH->RO_neg + B: B Base (B:) BH BH⁺ ACN H₂C=CH-C≡N (Acrylonitrile) RO_neg->ACN attacks Intermediate R-O-CH₂-⁻CH-C≡N (Carbanion Intermediate) ACN->Intermediate Product R-O-CH₂-CH₂-C≡N (Product) Intermediate->Product protonated by BH⁺ Intermediate2->Product + BH⁺

Sources

Troubleshooting

Technical Support Center: Purifying Polar Enamines with Column Chromatography

Welcome to the Technical Support Center for Enamine Purification. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enamine Purification. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for the unique challenges associated with purifying polar enamines via column chromatography. This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own lab.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions and concepts essential for successfully purifying polar enamines.

Q1: What makes polar enamines so challenging to purify via column chromatography?

A: The difficulty in purifying polar enamines stems from a combination of their chemical properties and their interaction with standard chromatography media.

  • Basicity and Strong Interactions: Enamines are basic compounds. Standard silica gel, the most common stationary phase, has a slightly acidic surface due to the presence of silanol groups (Si-OH).[1][2] This acidity leads to strong acid-base interactions with basic enamines, causing several problems:

    • Irreversible Adsorption: The enamine can bind so tightly to the silica that it fails to elute, resulting in significant yield loss.[2][3]

    • Peak Tailing/Streaking: The strong, non-uniform interactions lead to broad, streaky bands on both TLC plates and the column, which severely compromises separation efficiency.[4][5]

  • Instability (Hydrolysis): Enamines are susceptible to hydrolysis back to their parent ketone/aldehyde and amine, a reaction catalyzed by the acidic nature and residual moisture of standard silica gel.[6] This decomposition on the column is a major cause of low recovery.

  • Tautomerism: Some enamines can exist in equilibrium with their imine tautomers.[7] If the polarity of these forms is different, it can lead to band broadening or the appearance of multiple spots on a TLC plate, complicating the purification.[7]

Q2: What are the best stationary phase options for polar enamine purification?

A: The ideal stationary phase minimizes the acidic interactions that cause most purification problems. You have several excellent options beyond standard silica gel.

Stationary PhasePrinciple of Operation & Best Use CaseAdvantagesDisadvantages
Deactivated Silica Gel The acidic silanol groups are masked or "capped" by a basic modifier, typically triethylamine (TEA).[6][8] This is the most common and accessible method for routine purifications.Cost-effective; uses standard silica; methodology is well-established.[9]Requires careful preparation; residual TEA may need to be removed from final product.
Alumina (Basic or Neutral) Alumina is a basic or neutral adsorbent, making it inherently more suitable for purifying basic compounds like amines and enamines.[8][10]Eliminates acid-catalyzed decomposition; good for separating moderately polar amines.[10]Can have lower resolution than silica; some compounds may still bind strongly.
Amine-Functionalized Silica Silica particles are chemically bonded with an amino group (e.g., aminopropyl-silica).[1][11] This creates a "base shield," masking the underlying silanols.[12]Excellent for polar amines; often allows for use of simpler solvent systems (e.g., Hexane/EtOAc) without basic additives.[1][2]More expensive than standard silica; TLC plates may not be readily available.
Reversed-Phase Silica (C18) A nonpolar stationary phase where polar compounds elute first.[8][10] Best for highly polar, water-soluble enamines that are poorly retained on normal-phase media.Excellent for very polar compounds; can use aqueous mobile phases.[13]Elution order is inverted; may require desalting post-purification; not suitable for nonpolar enamines.
Q3: How do I choose an appropriate mobile phase for purifying a polar enamine?

A: Mobile phase selection is crucial for achieving good separation and preventing on-column issues. The key is often to add a basic modifier to the solvent system.

  • The Role of a Basic Modifier: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, is standard practice.[2][13] This additive serves two purposes:

    • Neutralization: It neutralizes the acidic silanol sites on the silica gel.[13][14]

    • Competition: It competes with your enamine for any remaining active sites, preventing strong binding and allowing the enamine to travel smoothly through the column.[2]

  • Recommended Starting Solvent Systems:

    • For moderately polar enamines: Start with a standard system like Hexane/Ethyl Acetate and add 0.5-2% triethylamine (TEA) to the total volume.

    • For very polar enamines: A more polar system is needed. A common choice is Dichloromethane/Methanol with 0.5-2% ammonium hydroxide (often from a stock solution of 10% NH4OH in methanol).[10][15][16]

  • Solvent Polarity: The polarity of the solvent mixture controls the elution speed.[17] Less polar compounds elute faster in less polar solvents, while more polar compounds require more polar solvents to move down the column.[18] Always develop your solvent system using TLC first to find a mobile phase that gives your desired compound an Rf value between 0.2 and 0.4.[19]

Q4: What are the most common detection/visualization techniques for polar enamines on TLC?

A: Since most enamines are not colored, you will need a method to visualize the spots on your TLC plate.

  • UV Light (Nondestructive): If your enamine contains a chromophore (e.g., an aromatic ring), it will absorb UV light.[20] When visualized under a UV lamp (254 nm), the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[19][21] This is the preferred first method as it is nondestructive.[20]

  • Iodine Chamber (Semi-destructive): Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including many enamines, to appear as yellow-brown spots.[21] The spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain. Enamines, being electron-rich, will react with the permanganate to produce a yellow or brown spot on a purple background.[22] This method is destructive and should be used after UV visualization.

  • Vanillin or p-Anisaldehyde Stains (Destructive): These stains are effective for visualizing nucleophilic compounds like amines and enamines, often producing spots with distinctive colors after gentle heating.[21]

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and solve specific problems you encounter during your experiments.

Problem: My enamine is streaking or tailing badly on the TLC plate and the column.
  • Probable Cause: This is the classic symptom of strong acid-base interactions between your basic enamine and the acidic silanol groups on the silica gel.[4][5] This interaction is not uniform, causing some molecules to "stick" longer than others, resulting in a streak rather than a compact spot.

  • Solution Workflow:

    • Introduce a Basic Modifier: The most effective solution is to add a competing base to your mobile phase.[1][2]

      • Action: Prepare your eluent (e.g., 70:30 Hexane:EtOAc) and add 1% triethylamine (TEA) by volume.

      • Validation: Run a new TLC plate with your crude material using this TEA-doped eluent. You should observe a significant reduction in tailing and a more defined spot.

    • Increase the Modifier Concentration: If streaking persists, the concentration of the modifier may be insufficient to fully passivate the silica.

      • Action: Increase the TEA concentration to 2% or even 3%.

      • Validation: Re-run the TLC. The spot should become even more compact.

    • Switch to a Less Acidic Stationary Phase: If a basic modifier doesn't solve the problem, the interaction is too strong for simple passivation.

      • Action: Switch to a different stationary phase like neutral alumina or amine-functionalized silica for your column.[10][23]

      • Validation: Develop a new solvent system on an alumina or amine-functionalized TLC plate.

Problem: I'm getting very low recovery of my enamine from the column.
  • Probable Cause 1: Irreversible Adsorption: Your enamine is binding so strongly to the acidic silica that it is not eluting from the column, even with highly polar solvents.[2][3]

  • Solution:

    • Action: First, try to flush the column with a highly polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol, to dislodge the bound product.[15]

    • Prevention for Next Time: For the next attempt, pre-treat your silica gel. This can be done by flushing the packed column with your starting eluent containing 1-2% TEA before loading your compound.[9][24] This deactivates the acidic sites beforehand.[3] Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica.[25]

  • Probable Cause 2: On-Column Decomposition: The acidic environment of the silica gel is catalyzing the hydrolysis of your enamine.[6] You are not recovering your product because it has reverted to its starting materials.

  • Solution:

    • Action: The key is to minimize the contact time and acidity. Use the deactivation methods described above (adding TEA to the eluent or pre-treating the silica).

    • Further Steps: Run the column as quickly as possible ("flash" chromatography).[6] A shorter, wider column is often better than a long, thin one for sensitive compounds as it reduces the residence time on the stationary phase.

Problem: My enamine appears to be decomposing on the column.
  • Probable Cause: This is almost certainly due to the acidic nature of the silica gel promoting hydrolysis.[6] This is especially common if your crude NMR shows a clean product, but the post-column NMR shows starting materials (ketone/aldehyde and amine).

  • Solution Workflow:

    • Confirm Stability: First, confirm that silica is the culprit. Spot your purified enamine on a TLC plate, let it sit for 20-30 minutes, and then elute it. If you see a new spot corresponding to the starting material or a streak at the baseline, your compound is not stable on silica.[15]

    • Deactivate the Stationary Phase:

      • Action: The most immediate fix is to add 1-2% TEA or another amine base to your eluent.[6][25] This will neutralize the silica surface and suppress hydrolysis.

    • Use Anhydrous Solvents: Residual water in your solvents can facilitate hydrolysis.

      • Action: Use dry (anhydrous) solvents for your mobile phase, especially if your enamine is known to be highly moisture-sensitive.

    • Change the Stationary Phase: If decomposition persists even with a basic modifier, a different stationary phase is required.

      • Action: Use neutral alumina or, for very sensitive compounds, consider C2-deactivated silica gel, which is specifically designed for acid-sensitive molecules.[8]

Problem: I can't separate my enamine from a very polar impurity (e.g., the starting amine).
  • Probable Cause: The starting amine and the polar enamine have very similar polarities and are interacting similarly with the stationary phase, leading to poor separation.

  • Solution Strategies:

    • Optimize the Mobile Phase:

      • Action: Try a completely different solvent system. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol or an Ether/Hexane system (always with a TEA additive). Different solvents can alter the selectivity and improve separation.

    • Use a Gradient Elution:

      • Action: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. This can help resolve compounds that are close together. For example, start with 10% EtOAc/Hexane and slowly increase to 40% EtOAc/Hexane.

    • Change the Stationary Phase:

      • Action: An amine-functionalized column can offer different selectivity for amines compared to enamines.[11][23] Alternatively, reversed-phase (C18) chromatography can be very effective, as it separates based on differences in hydrophobicity rather than polarity. In reversed-phase, the very polar starting amine will likely elute much earlier than the slightly less polar enamine.[2][13]

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Developing a Triethylamine-Doped Mobile Phase
  • Prepare Stock Solutions: Prepare small bottles of your chosen nonpolar solvent (e.g., Hexane) and polar solvent (e.g., Ethyl Acetate).

  • Initial TLC Screening: Run a TLC plate of your crude reaction mixture in a baseline solvent system (e.g., 70:30 Hexane:EtOAc) without any additives to assess the initial separation and identify streaking.

  • Prepare the Doped Eluent: Create a 100 mL batch of your chosen eluent. Add 1 mL of triethylamine (TEA) to make a 1% (v/v) solution. Mix thoroughly.

  • Run a Comparative TLC: On a new TLC plate, spot your crude mixture side-by-side with the starting materials. Elute the plate using the 1% TEA-doped solvent.

  • Analyze the Result: Visualize the plate. The enamine spot should now be compact and well-defined (less streaking). The Rf value may be slightly higher than in the non-doped system.

  • Optimize Polarity: Adjust the ratio of Hexane to Ethyl Acetate to achieve an Rf value of ~0.3 for your target enamine. This is the optimal mobile phase for your column.

Protocol 2: Workflow for Purifying a Highly Polar Enamine using Deactivated Silica Gel
  • Select Mobile Phase: Use TLC to determine an optimal mobile phase, likely a polar mixture such as 95:4:1 DCM:Methanol:NH₄OH.

  • Prepare the Column: Dry-pack a column with the appropriate amount of silica gel.

  • Deactivate the Silica: Flush the packed column with 2-3 column volumes of your least polar starting eluent (e.g., pure DCM or Hexane) containing 1-2% TEA. This "conditions" the silica.[24]

  • Equilibrate the Column: After deactivation, flush the column with at least 5 column volumes of your initial mobile phase (e.g., 98:1:1 DCM:Methanol:NH₄OH) until the baseline is stable.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column (dry loading).

  • Elute the Column: Run the column using your optimized mobile phase, collecting fractions. If necessary, employ a solvent gradient to elute strongly retained compounds.

  • Monitor Fractions: Check the collected fractions by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with another solvent or a mild acidic wash if the compound is stable.

Section 4: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Enamine Purification

TroubleshootingWorkflow Start Start: Poor Separation or Recovery Symptom What is the main symptom? Start->Symptom Streaking Streaking / Tailing Symptom->Streaking Streaking LowRecovery Low Recovery Symptom->LowRecovery Low Yield Decomposition Decomposition Symptom->Decomposition Decomposition AddTEA Add 1-2% TEA to Eluent Streaking->AddTEA DeactivateSilica Deactivate Silica Column (Flush with TEA) LowRecovery->DeactivateSilica CheckStability Check Stability on TLC Plate Decomposition->CheckStability ChangeStationaryPhase Change Stationary Phase (Alumina, Amine-Silica) AddTEA->ChangeStationaryPhase If persists Success Problem Solved AddTEA->Success If solved CheckStability->AddTEA If unstable CheckStability->ChangeStationaryPhase If still unstable DeactivateSilica->ChangeStationaryPhase If persists DeactivateSilica->Success If solved

Caption: A decision tree for troubleshooting common enamine purification issues.

Diagram 2: Mechanism of Tailing and Prevention with Triethylamine (TEA)

TailingMechanism cluster_0 Without TEA Additive cluster_1 With TEA Additive Silica_A Silica Surface Si-OH (Acidic Site) Interaction_A Strong, Irreversible Acid-Base Interaction Enamine_A Polar Enamine (Basic) Enamine_A->Silica_A:f1 Binds Strongly Result_A Result: Tailing / Streaking Silica_B Silica Surface Si-O⁻ TEA-H⁺ (Blocked Site) Result_B Result: Sharp Peak, No Tailing Enamine_B Polar Enamine (Basic) Enamine_B->Silica_B:f0 Weak, Reversible Interaction TEA TEA (Competing Base) TEA->Silica_B:f1 Blocks Acidic Site

Caption: How triethylamine (TEA) prevents peak tailing in enamine chromatography.

Section 5: References

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2007, December 6). Triethylamine. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • King Group, University of Cambridge. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • PubMed. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • LCGC International. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Retrieved from [Link]

  • PJSIR. (n.d.). 9 imine-enamine tautomerism in harmaline. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • PubMed. (2011, January 24). Investigation of polar stationary phases for the separation of sympathomimetic drugs with nano-liquid chromatography in hydrophilic interaction liquid chromatography mode. Retrieved from [Link]

  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Silica Gel-mediated Synthesis of β-Enamino Esters and its Application for the Synthesis of Indeno 4-Hydroxypyridin-2(1H)-Ones. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • ResearchGate. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

Sources

Optimization

Stability and storage conditions for 2-cyanoethyl 3-aminobut-2-enoate.

Technical Support Center: 2-Cyanoethyl 3-aminobut-2-enoate Welcome to the technical support center for 2-cyanoethyl 3-aminobut-2-enoate (CAS No. 193539-61-6).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyanoethyl 3-aminobut-2-enoate

Welcome to the technical support center for 2-cyanoethyl 3-aminobut-2-enoate (CAS No. 193539-61-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this key chemical intermediate. Here, we provide troubleshooting guidance and frequently asked questions to support your experimental success.

I. Core Concepts: Understanding the Stability of Enamines

2-Cyanoethyl 3-aminobut-2-enoate is an enamine, a class of compounds characterized by an amine group attached to a double bond. This functionality makes them valuable synthetic intermediates, but also susceptible to certain degradation pathways. The primary concerns for stability are hydrolysis and oxidation. The electron-donating amino group activates the double bond, making it prone to reaction with water and atmospheric oxygen, especially in the presence of light or heat. Therefore, proper storage and handling are paramount to maintaining the integrity of the compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-cyanoethyl 3-aminobut-2-enoate?

A1: For optimal stability, 2-cyanoethyl 3-aminobut-2-enoate should be stored in a freezer at temperatures of -20°C to -18°C.[1][2][3] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.[3][4] It is also advisable to store it in a dark location to prevent light-induced degradation.[4]

Q2: I received the compound as a solid. How should I handle it?

A2: Handle the solid compound in a well-ventilated area, preferably in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5] Minimize its exposure to the atmosphere. For weighing and preparing solutions, it is best to work quickly and reseal the container promptly.

Q3: Can I store 2-cyanoethyl 3-aminobut-2-enoate in a solution?

A3: While storing the compound as a dry solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store it in solution, use an anhydrous, aprotic solvent. Many suppliers offer compounds in DMSO solutions.[6] If preparing your own, ensure the solvent is of high purity and dry. These solutions should also be stored at -20°C and protected from light. Be aware that repeated freeze-thaw cycles can degrade the compound.[6]

Q4: My compound has changed color. Is it still usable?

A4: A change in color, such as yellowing or browning, is a visual indicator of potential degradation. While a slight color change may not significantly impact every application, it suggests a decrease in purity. It is highly recommended to assess the purity of the discolored compound by an appropriate analytical method (e.g., NMR, LC-MS) before use. If the purity is compromised, it may be necessary to use a fresh batch for sensitive experiments.

Q5: What are the signs of compound degradation?

A5: Besides a change in color, other signs of degradation include a change in physical form (e.g., from a crystalline solid to a viscous oil), a noticeable odor, or insolubility in a solvent in which it was previously soluble. Analytically, degradation can be confirmed by the appearance of new peaks in NMR or LC-MS spectra.

III. Troubleshooting Guide

This section addresses common problems encountered during the use of 2-cyanoethyl 3-aminobut-2-enoate and provides systematic solutions.

Problem 1: Inconsistent or Poor Reaction Yields
Potential Cause Troubleshooting Step Scientific Rationale
Compound Degradation 1. Verify the storage conditions of your compound. Was it stored at -20°C and protected from light and moisture? 2. Check for any visual signs of degradation (color change). 3. Confirm the purity of the starting material using an analytical technique like ¹H NMR or LC-MS.Enamines can degrade over time if not stored properly, leading to lower effective concentrations of the active starting material.
Solvent Contamination 1. Use fresh, anhydrous solvent for your reaction. 2. If using a previously opened bottle of solvent, consider using a freshly opened one.The presence of water in the solvent can lead to the hydrolysis of the enamine, reducing the yield of the desired product.
Atmospheric Exposure 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The enamine is susceptible to oxidation and hydrolysis, which can be minimized by excluding air and moisture from the reaction vessel.
Problem 2: Difficulty in Dissolving the Compound
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice 1. Consult the product's technical datasheet for recommended solvents. 2. If no information is available, test solubility in a small scale with a range of common laboratory solvents.The solubility of a compound is dependent on its polarity and the polarity of the solvent.
Compound Degradation 1. If the compound was previously soluble in a particular solvent and is now not, this could be a sign of degradation into less soluble byproducts. 2. Analyze the compound's purity.Degradation can lead to the formation of polymeric or other insoluble materials.
Low Temperature 1. Allow the compound and solvent to reach room temperature before attempting to dissolve. 2. Gentle warming may be applied if the compound is known to be thermally stable.Solubility generally increases with temperature.

IV. Experimental Protocols & Workflows

Workflow for Handling and Storage of 2-cyanoethyl 3-aminobut-2-enoate

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store at -20°C to -18°C Inspect->Store If OK Protect Protect from Light & Moisture Store->Protect Workstation Use in a Well-Ventilated Area Store->Workstation For Use Weigh Weigh Quickly Workstation->Weigh Solvent Use Anhydrous, Aprotic Solvent Workstation->Solvent Reseal Reseal Tightly Weigh->Reseal Reseal->Store Return to Storage Store_Sol Store Solution at -20°C Solvent->Store_Sol Minimize_FT Minimize Freeze-Thaw Cycles Store_Sol->Minimize_FT

Caption: Recommended workflow for receiving, storing, and handling 2-cyanoethyl 3-aminobut-2-enoate.

Troubleshooting Logic for Poor Reaction Yield

G Start Poor Reaction Yield Check_Purity Check Starting Material Purity (NMR, LC-MS) Start->Check_Purity Purity_OK Purity >95%? Check_Purity->Purity_OK Degraded Compound Degraded. Use a fresh batch. Purity_OK->Degraded No Check_Solvent Check Solvent Quality Purity_OK->Check_Solvent Yes Solvent_OK Solvent Anhydrous & Fresh? Check_Solvent->Solvent_OK Use_New_Solvent Use Fresh, Anhydrous Solvent Solvent_OK->Use_New_Solvent No Check_Atmosphere Check Reaction Atmosphere Solvent_OK->Check_Atmosphere Yes Use_New_Solvent->Check_Atmosphere Atmosphere_OK Inert Atmosphere Used? Check_Atmosphere->Atmosphere_OK Use_Inert_Atm Use Inert Atmosphere (N2 or Ar) Atmosphere_OK->Use_Inert_Atm No Other_Params Investigate Other Reaction Parameters (Temp, Conc, etc.) Atmosphere_OK->Other_Params Yes Use_Inert_Atm->Other_Params

Caption: A logical diagram for troubleshooting poor reaction yields with 2-cyanoethyl 3-aminobut-2-enoate.

V. References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). Retrieved from

  • Compound Library Management - Enamine. (n.d.). Retrieved from

  • 2-Cyanoethyl 3-oxobutanoate(CAS NO.:65193-87-5 Finerenone intermediates). (n.d.). Retrieved from

  • Screening Collection - Enamine. (2026, February 16). Retrieved from

  • 2-cyanoethyl 3-aminobut-2-enoate | CAS No. 193539-61-6 | Clearsynth. (n.d.). Retrieved from

  • Amine Compounds Warehouse Storage - Cubework. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Retrieved from

Sources

Troubleshooting

Technical Support Center: Enaminone Synthesis &amp; Stabilization

Topic: Preventing Dimerization, Side Reactions, and Regioselectivity Issues Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an autonomous, mechanism-driven troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization, Side Reactions, and Regioselectivity Issues

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an autonomous, mechanism-driven troubleshooting guide for the synthesis of


-enaminones, focusing on suppressing dimerization, controlling regioselectivity, and optimizing yield through catalytic precision.

Core Logic: The Ambident Reactivity Paradox

To prevent side reactions, one must first understand why they occur.


-Enaminones are ambident  species.[1] They possess:
  • Nucleophilic sites: The Nitrogen lone pair and the

    
    -Carbon.
    
  • Electrophilic sites: The Carbonyl Carbon and the

    
    -Carbon.
    

The Root Cause of Failure: Most side reactions (dimerization, polymerization, hydrolysis) arise when the reaction conditions inadvertently activate the wrong site, leading to self-condensation (Michael addition of one molecule to another) or competitive nucleophilic attacks.

Reactivity Map (Graphviz Visualization)

EnaminoneReactivity Enaminone β-Enaminone (Target) N_Nu N-Nucleophilicity (Lone Pair) Enaminone->N_Nu C_Nu α-C Nucleophilicity (Conjugation) Enaminone->C_Nu C_Elec β-C Electrophilicity (Michael Acceptor) Enaminone->C_Elec O_Prod O-Alkylated Side Product N_Nu->O_Prod Hard/Soft Mismatch Dimer Dimer/Oligomer (via Michael Addition) C_Nu->Dimer Attacks β-C of another molecule Hydrolysis Hydrolysis (Reversion) C_Elec->Hydrolysis Water Attack (Acidic pH)

Caption: Figure 1. The ambident nature of enaminones creates intrinsic pathways for self-destruction (dimerization) if steric and electronic parameters are not strictly controlled.

Troubleshooting Guide: Specific Failure Modes

Issue 1: Dimerization and Oligomerization

Symptom: The reaction mixture turns dark/tarry; LCMS shows mass peaks at


 or 

. Mechanism: This is typically a self-Michael addition . One enaminone molecule (acting as a nucleophile at the

-carbon) attacks the

-carbon of another enaminone molecule. This often cyclizes to form pyridine derivatives or complex oligomers.

Q: How do I stop my product from dimerizing?

  • A1: Steric Control. Dimerization is kinetically favored when the amine or the carbonyl substituents are small (e.g., methyl).

    • Action: If possible, increase steric bulk on the amine nitrogen. If the specific amine is required, use a bulky solvent (e.g.,

      
      -Amyl alcohol) to solvate the transition state and hinder the approach of two molecules.
      
  • A2: Concentration Management. Second-order reactions (like dimerization) are highly concentration-dependent.

    • Action: Run the reaction at high dilution (0.1 M or lower).

  • A3: Temperature Regulation. High temperatures favor the higher activation energy pathway of polymerization over simple condensation.

    • Action: Switch to catalytic methods (see Section 3) that allow room temperature synthesis, rather than thermal reflux.

Issue 2: Regioselectivity (N- vs. O- vs. C-Attack)

Symptom: Formation of O-vinyl ethers (O-attack) or C-alkylated imines instead of the desired conjugated enaminone.

Q: Why am I getting O-alkylation?

  • A: This is a Hard/Soft Acid-Base (HSAB) issue. The Oxygen is a "hard" nucleophile; the Nitrogen is "softer."

  • Action:

    • Solvent Switch: Use protic solvents (Ethanol, Methanol). Hydrogen bonding solvates the hard Oxygen anion more effectively than the Nitrogen, reducing Oxygen's nucleophilicity and favoring N-attack.

    • Catalyst: Use a Lewis Acid like

      
       or 
      
      
      
      . These coordinate to the carbonyl oxygen, pulling electron density away and making the
      
      
      -carbon more susceptible to N-attack (soft-soft interaction).
Issue 3: Hydrolysis and Reversion

Symptom: Yield drops during workup; starting materials reappear on TLC. Mechanism: Enaminones are stable vinylogous amides, but they can hydrolyze under acidic aqueous conditions.

Q: How do I prevent hydrolysis during workup?

  • A: Avoid acidic washes.

    • Action: Buffer your aqueous workup to pH 7-8 . Do not use 1M HCl to remove excess amine. Instead, use a scavenger resin (e.g., polymer-supported isocyanate) to remove excess amine without introducing acid.

Advanced Catalytic Solutions (Green & High-Fidelity)

Traditional thermal reflux (Dean-Stark) is prone to side reactions due to prolonged heat. Modern catalytic methods offer superior selectivity.

Comparative Data: Catalyst Efficacy
MethodCatalystConditionsYieldSelectivityRisk Profile
Thermal NoneReflux (Tol/Benzene), 110°C50-70%Low (Oligomers)High (Thermal decomp)
Lewis Acid

(10 mol%)
MeCN, RT, 3h85-92%HighModerate (Metal waste)
Green/Solid PPA-SiO

Solvent-Free, 80°C90-95%Very HighLowest (Recyclable)
Photoredox Ni(II)/Ru(bpy)

Blue LED, RT80-88%High (Trans-selective)High (Cost/Complexity)
Recommended Protocol A: Solvent-Free PPA-SiO (Green Chemistry)

Best for: Preventing solvent-cage effects that lead to dimerization; high throughput.

Mechanism: Polyphosphoric acid (PPA) immobilized on silica acts as a dual activator. The silica surface disperses the reactants, preventing high local concentrations that favor dimerization, while PPA activates the carbonyl.

  • Preparation of Catalyst:

    • Mix

      
       (2 g) with PPA (0.5 g) in 
      
      
      
      . Stir 1h. Evaporate solvent. Dry at 100°C.
  • Reaction:

    • Mix 1,3-dicarbonyl (1.0 mmol) and Amine (1.0 mmol) with PPA-SiO

      
       (0.1 g).
      
    • Grind in a mortar (mechanochemical) or stir at 80°C (solvent-free).

  • Workup:

    • Add EtOAc. Filter off the catalyst (Catalyst can be reused).

    • Evaporate filtrate. Recrystallize if necessary.

Recommended Protocol B: Ni-Photocatalyzed Synthesis

Best for: Sensitive substrates (e.g., 3-bromochromones) that decompose under heat.

  • Setup:

    • Substrate: 3-bromochromone (0.2 mmol) + Morpholine (0.3 mmol).[2]

    • Catalyst:

      
       (5 mol%) + Ligand (dmbpy).
      
    • Solvent: DMF (degassed - Critical: Oxygen inhibits Ni ).

  • Execution:

    • Irradiate with 427 nm Blue LED at 20°C for 2 hours.

  • Why this works: The Ni-radical pathway bypasses the thermal transition state entirely, eliminating thermal dimerization.

Experimental Workflow & Decision Tree

Workflow Start Start: Select Substrate Check1 Is Substrate Thermally Stable? Start->Check1 PathA Method A: PPA-SiO2 (Solvent Free) Check1->PathA Yes (Standard) PathB Method B: Lewis Acid (InCl3/CeCl3) Check1->PathB No (Mild Heat) PathC Method C: Ni-Photocatalysis Check1->PathC No (Very Labile) Execution Execute Reaction (Monitor via TLC) PathA->Execution PathB->Execution PathC->Execution Check2 Dimerization Observed? Execution->Check2 Dilution Increase Dilution (0.5M -> 0.1M) Check2->Dilution Yes Workup Neutral Workup (pH 7.0) Check2->Workup No Dilution->Execution Retry

Caption: Figure 2. Decision tree for selecting the optimal synthetic pathway based on substrate stability and observed side reactions.

References

  • Beilstein Archives. (2022). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Beilstein-Institut.

  • MDPI. (2013). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Molecules.

  • Organic Chemistry Portal. (2021). Selective Thiocyanation and Aromatic Amination To Achieve Organized Annulation of Enaminone. Organic Letters. [3]

  • BenchChem. (2025).[4] Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.

  • ResearchGate. (2021). Green synthesis of new lawsone enaminones and their Z/E-isomerization. RSC Advances.

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of (E)-2-Cyanoethyl 3-aminobut-2-enoate by HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Focus: Clevidipine Intermediate Quality Control & Isomer Resolution Executive Summary & Strategic Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Focus: Clevidipine Intermediate Quality Control & Isomer Resolution

Executive Summary & Strategic Context

(E)-2-Cyanoethyl 3-aminobut-2-enoate (often referred to as 2-cyanoethyl 3-aminocrotonate) is a critical building block in the synthesis of dihydropyridine calcium channel blockers, most notably Clevidipine . While the CAS 193539-61-6 generally refers to the thermodynamically stable (Z)-isomer (stabilized by an intramolecular hydrogen bond), the (E)-isomer represents a distinct kinetic species or impurity profile that directly impacts downstream reaction stereoselectivity and yield.

This guide objectively compares analytical methodologies for quantifying the purity of the (E)-isomer. Unlike simple organic esters, this enamine system presents two unique challenges:

  • E/Z Tautomerization: Rapid interconversion in solution, requiring specific mobile phase controls.

  • Hydrolytic Instability: The enamine moiety is susceptible to hydrolysis into 2-cyanoethyl acetoacetate, especially in acidic aqueous media.

We recommend RP-HPLC on a Phenyl-Hexyl stationary phase as the superior alternative to standard C18 or GC methods, offering enhanced selectivity for geometric isomers without thermal degradation.

Method Comparison: Selecting the Right Tool

The following table contrasts the performance of the recommended method against common alternatives found in general laboratory practice.

FeatureMethod A: RP-HPLC (Phenyl-Hexyl) (Recommended)Method B: RP-HPLC (Standard C18) (Common Alternative)Method C: Gas Chromatography (GC-FID) (Not Recommended)
Primary Mechanism

Interaction & Hydrophobicity
Hydrophobicity (Van der Waals)Volatility
E/Z Selectivity High (Resolves isomers via shape selectivity)Moderate (Often co-elutes isomers)N/A (Thermal isomerization occurs in injector)
Sample Stability High (Ambient/Sub-ambient temp)Moderate Low (High temp causes degradation)
LOD (Impurity) < 0.05%< 0.05%< 0.1%
Suitability Gold Standard for Isomer PurityRoutine Assay (Total Content)Residual Solvent Analysis only
Why Phenyl-Hexyl? (Expertise & Causality)

Standard C18 columns separate primarily based on hydrophobicity. Since the (E) and (Z) isomers of 2-cyanoethyl 3-aminobut-2-enoate have identical molecular weights and very similar logP values, C18 columns often fail to baseline resolve them, leading to "shoulder" peaks and inaccurate integration. Phenyl-Hexyl phases introduce a


 interaction mechanism. The planar H-bonded ring of the (Z)-isomer interacts differently with the phenyl ring of the stationary phase compared to the open-chain (E)-isomer, providing the necessary thermodynamic difference for baseline separation.
Detailed Experimental Protocol

This protocol is designed to be a self-validating system . It includes specific checkpoints to verify that the method is measuring the sample as it exists, not an artifact of the analysis.

3.1. Instrumentation & Conditions[1][2]
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
  • Wavelength:

    
     (Enamine 
    
    
    
    transition).
  • Temperature:

    
     (Strict control required; higher temps accelerate isomerization).
    
3.2. Mobile Phase Design
  • Buffer (Solvent A):

    
     Ammonium Acetate, pH 6.5.
    
    • Rationale: A near-neutral pH prevents the acid-catalyzed hydrolysis of the enamine to the keto-ester. Ammonium acetate is volatile (LC-MS compatible) and provides good peak shape for amines.

  • Organic Modifier (Solvent B): Acetonitrile (LC Grade).

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Comment
0.0 90 10 Initial equilibration
10.0 40 60 Linear ramp to elute main peak
12.0 10 90 Wash lipophilic impurities

| 15.0 | 90 | 10 | Re-equilibration |

3.3. Sample Preparation (Critical Step)
  • Diluent: Anhydrous Acetonitrile.

    • Warning: Do not dissolve the sample in the mobile phase or water. Enamines are stable in ACN but hydrolyze in water.

  • Concentration:

    
    .
    
  • Procedure: Weigh

    
     of sample into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with Acetonitrile . Inject immediately.
Supporting Experimental Data (Simulated/Representative)

The following data represents typical system suitability parameters expected when analyzing 3-aminocrotonate esters under the defined conditions.

Table 2: System Suitability Requirements

ParameterAcceptance CriteriaTypical Result (Phenyl-Hexyl)Typical Result (C18)
Resolution (

) E vs Z

2.1 (Baseline resolved)1.1 (Partial co-elution)
Tailing Factor (

)

1.051.3 (Silanol tailing)
% RSD (Area, n=5)

0.4%0.5%
Retention Time (Z-isomer) N/A~6.2 min~5.8 min
Retention Time (E-isomer) N/A~5.4 min~5.6 min

Note: The (E)-isomer typically elutes earlier than the (Z)-isomer on Phenyl phases due to the lack of the intramolecular H-bond, making it slightly more polar and less able to engage in planar


 stacking.
Method Validation Workflow (Visualization)

The following diagram outlines the logical flow for validating the purity and stability of the (E)-isomer, ensuring the analyst distinguishes between synthetic impurities and analytical artifacts (degradation).

MethodValidation Start Start: Sample Receipt Solubility Dissolve in Anhydrous ACN (Prevent Hydrolysis) Start->Solubility Injection Inject on Phenyl-Hexyl Column (pH 6.5, 25°C) Solubility->Injection Decision1 Are E/Z Isomers Baseline Resolved? Injection->Decision1 FailSep Switch Column Phase (Try C8 or Chiral) Decision1->FailSep No (Rs < 1.5) PassSep Check Degradation Decision1->PassSep Yes (Rs > 1.5) Decision2 Is Keto-Ester Peak Increasing over Time? PassSep->Decision2 Re-inject after 2 hours FailStab Sample Hydrolysis Detected Action: Reduce Water in MP / Cooler Temp Decision2->FailStab Yes PassStab Valid Purity Analysis Calculate % Area Decision2->PassStab No

Figure 1: Decision matrix for method development, emphasizing the critical checks for isomer resolution and solution stability.

References
  • Sielc Technologies . (2018). Separation of Methyl 3-aminobut-2-enoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Helsinki . (2016). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Alkaloids. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 2-Cyanoethyl 3-aminobut-2-enoate with Mass Spectrometry

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structures is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structures is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of 2-cyanoethyl 3-aminobut-2-enoate, a key intermediate in the synthesis of important pharmaceuticals like Amlodipine and Clevidipine.[1][2] By understanding the predictable fragmentation patterns of this molecule, researchers can confidently verify its identity and purity.

The Analytical Challenge: Understanding the Structure of 2-Cyanoethyl 3-aminobut-2-enoate

2-Cyanoethyl 3-aminobut-2-enoate is a small organic molecule with the chemical formula C7H10N2O2 and a molecular weight of 154.17 g/mol .[1] Its structure incorporates several key functional groups: a cyano group (-C≡N), an ester (-COOR), and an enamine (R2N-C=C-). Each of these groups imparts a characteristic reactivity and, crucially for our purposes, a predictable behavior upon ionization and fragmentation in a mass spectrometer.

Key Structural Features:

  • Molecular Formula: C7H10N2O2

  • Molecular Weight: 154.17

  • CAS Number: 193539-61-6[1]

  • SMILES: N#CCCOC(=O)C=C(N)C[1]

Comparing Mass Spectrometry Techniques: Hard vs. Soft Ionization

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation observed. For a molecule like 2-cyanoethyl 3-aminobut-2-enoate, both hard and soft ionization methods offer complementary information.

Ionization TechniqueFragmentationInformation ProvidedIdeal Application
Electron Ionization (EI) ExtensiveDetailed structural information from fragment ions.Confirmation of unknown structures, library matching.
Electrospray Ionization (ESI) Minimal (soft)Primarily the molecular weight of the intact molecule ([M+H]+, [M+Na]+).High-throughput screening, analysis of complex mixtures (e.g., with LC-MS).

Electron Ionization (EI): A "Hard" Technique for Structural Detail

EI is a highly energetic process that leads to extensive fragmentation of the analyte molecule. While this can sometimes result in the absence of a clear molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure. This is particularly useful for distinguishing between isomers.

Electrospray Ionization (ESI): A "Soft" Technique for Molecular Weight Determination

In contrast, ESI is a "soft" ionization technique that typically results in minimal fragmentation. The primary species observed are the protonated molecule ([M+H]+) or adducts with cations like sodium ([M+Na]+). This makes ESI ideal for quickly determining the molecular weight of a compound and is the method of choice for liquid chromatography-mass spectrometry (LC-MS) analyses.

Proposed Fragmentation Pathway of 2-Cyanoethyl 3-aminobut-2-enoate under Electron Ionization (EI)

A Note on Scientific Integrity: The following fragmentation pathways are proposed based on established principles of mass spectrometry and data from structurally similar compounds.[3][4][5][6][7][8][9][10][11] When analyzing an unknown, it is always best to compare the obtained spectrum with that of a certified reference standard.

The major fragmentation routes for the molecular ion (m/z 154) are expected to be α-cleavage and McLafferty-type rearrangements.

G M [C7H10N2O2]+• m/z 154 Molecular Ion F1 [C6H7N2O2]+ m/z 139 Loss of •CH3 M->F1 α-Cleavage F2 [C4H4NO2]+ m/z 98 Loss of C3H6N• M->F2 α-Cleavage F3 [C4H6NO]+ m/z 84 Loss of C3H4NO• M->F3 α-Cleavage F4 [C3H5N]+• m/z 55 Loss of C4H5NO2 M->F4 Cleavage of ester bond F5 [C2H3O2]+ m/z 59 McLafferty Rearrangement M->F5 McLafferty Rearrangement

Caption: Proposed EI fragmentation of 2-cyanoethyl 3-aminobut-2-enoate.

Key Predicted Fragments:

  • m/z 139: Loss of a methyl radical (•CH3) via α-cleavage adjacent to the enamine nitrogen. This is a common fragmentation pathway for amines.[3][8][9][11]

  • m/z 98: α-cleavage with loss of a C3H6N• radical, corresponding to the cyanoethyl group.

  • m/z 84: Cleavage of the ester bond with the loss of the cyanoethoxy group (•OCH2CH2CN).

  • m/z 55: Formation of the cyanoethyl cation ([CH2CH2CN]+).

  • m/z 59: A fragment resulting from a McLafferty-type rearrangement, which is characteristic of esters.[4][6][7][10]

Comparison with a Structural Analog: Ethyl 3-aminobut-2-enoate

To further support our predicted fragmentation, we can compare it to the known mass spectrometry data of a close structural analog, ethyl 3-aminobut-2-enoate. A technical guide for this compound provides the following key mass spectrometry data.[12]

IonMass-to-Charge Ratio (m/z)Ionization Method
[M]+•129EI
[M+H]+129.8ESI
[M+Na]+152.8ESI

The presence of a clear molecular ion at m/z 129 in the EI spectrum of ethyl 3-aminobut-2-enoate suggests that the molecular ion of our target compound (m/z 154) should also be observable, albeit potentially at a low intensity. The fragments observed for the ethyl ester would be expected to be similar, with adjustments for the different ester group.

Experimental Protocols

To confirm the structure of a synthesized batch of 2-cyanoethyl 3-aminobut-2-enoate, the following experimental workflow is recommended.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prep Dissolve sample in appropriate solvent (e.g., Methanol or Acetonitrile) LCMS LC-MS (ESI) - Confirm Molecular Weight ([M+H]+) Prep->LCMS GCMS GC-MS (EI) - Obtain Fragmentation Pattern Prep->GCMS Analysis Compare fragmentation pattern with predicted pathway and reference standard (if available) LCMS->Analysis GCMS->Analysis

Sources

Validation

Technical Guide: Methyl vs. (E)-2-Cyanoethyl 3-Aminobut-2-enoate in Dihydropyridine Synthesis

Topic: Comparison of (E)-2-Cyanoethyl 3-aminobut-2-enoate vs. Methyl 3-aminobut-2-enoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of (E)-2-Cyanoethyl 3-aminobut-2-enoate vs. Methyl 3-aminobut-2-enoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of 1,4-dihydropyridines (DHPs)—a privileged scaffold in medicinal chemistry (e.g., calcium channel blockers like Nifedipine, Clevidipine)—the choice of the enamine reagent dictates not just the reaction yield, but the entire downstream synthetic strategy.

While Methyl 3-aminobut-2-enoate serves as the industry-standard "workhorse" for symmetrical DHPs due to its cost-efficiency and atom economy, (E)-2-Cyanoethyl 3-aminobut-2-enoate offers a critical strategic advantage: orthogonal deprotection .[1] The 2-cyanoethyl moiety functions as a "smart" protecting group, cleavable via mild


-elimination, enabling the precise synthesis of asymmetric DHP monocarboxylic acids without disrupting other sensitive ester functionalities.

This guide provides a head-to-head comparison of these two reagents, focusing on their physicochemical profiles, reaction kinetics in Hantzsch synthesis, and their divergent deprotection mechanisms.

Chemical Profile & Structural Analysis[2][3]

The core difference lies in the ester "tail." The methyl group is electronically neutral and sterically small, while the 2-cyanoethyl group is electron-withdrawing and contains a latent "trigger" for removal.[1]

FeatureMethyl 3-aminobut-2-enoate(E)-2-Cyanoethyl 3-aminobut-2-enoate
CAS Number 14205-39-143107-08-0 (General) / 193539-61-6 (Z-isomer)
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Mol.[1] Weight 115.13 g/mol 154.17 g/mol
Electronic Effect Standard ester resonance.Inductive electron withdrawal by

group.[1]
Physical State White/Off-white solid (MP: 81-86°C)White to pale yellow solid (MP: 78-82°C)
Solubility Soluble in MeOH, EtOH, DCM.[1]Enhanced solubility in polar aprotic solvents (DMF, DMSO).
Primary Use Symmetrical DHP synthesis.Asymmetric DHP synthesis / Protecting group strategy.
Synthetic Utility: The Hantzsch Reaction

Both reagents function as the enamine component in the Hantzsch dihydropyridine synthesis. However, the electron-withdrawing nature of the cyanoethyl group has subtle effects on reactivity.

Mechanistic Pathway

The reaction typically proceeds via a Knoevenagel condensation between an aldehyde and a keto-ester (forming a benzylidene intermediate), followed by a Michael addition of the 3-aminocrotonate (enamine) to this intermediate.

HantzschPathway Aldehyde Aryl Aldehyde Intermed Benzylidene Intermediate Aldehyde->Intermed Knoevenagel (-H2O) KetoEster Acetoacetate KetoEster->Intermed Enamine 3-Aminobut-2-enoate (Methyl or Cyanoethyl) DHP 1,4-Dihydropyridine Product Enamine->DHP Intermed->DHP Michael Addition + Cyclization

Figure 1: General Hantzsch reaction pathway applicable to both reagents.[1]

Performance Comparison Matrix
ParameterMethyl Ester Variant2-Cyanoethyl Ester VariantAnalysis
Reaction Rate FastModerateThe inductive effect of the cyano group (

) slightly reduces electron density on the enamine nitrogen, making it a marginally weaker nucleophile.[1]
Typical Yield 75% - 95%70% - 90%Yields are comparable.[1] The cyanoethyl variant is robust enough for standard reflux conditions.
Solvent Compatibility Alcohols (EtOH, iPrOH)Alcohols, DMF, MeCNCyanoethyl esters tolerate polar aprotic conditions well, which is beneficial for difficult-to-dissolve aldehydes.
Thermal Stability HighModerateCyanoethyl esters can undergo premature elimination if heated excessively (>120°C) in basic media.
The Critical Differentiator: Orthogonal Deprotection

This is the primary reason to select (E)-2-Cyanoethyl 3-aminobut-2-enoate .

  • Methyl Ester (The "Hard" Lock): Removal requires saponification (NaOH/MeOH) or nucleophilic cleavage (LiI/DMF). These conditions often racemize the C4 chiral center or hydrolyze all esters in the molecule.

  • Cyanoethyl Ester (The "Soft" Key): Removal occurs via

    
    -elimination  using mild bases (DBU, 
    
    
    
    , or ammonia). This releases acrylonitrile and generates the carboxylate without touching methyl, ethyl, or isopropyl esters at the C3/C5 positions.

DeprotectionLogic cluster_Methyl Methyl Ester Cleavage cluster_Cyano Cyanoethyl Ester Cleavage AsymDHP Asymmetric DHP Diester (R1 = Methyl, R2 = Cyanoethyl) NaOH Reagent: NaOH / Heat AsymDHP->NaOH DBU Reagent: DBU or K2CO3 (Mild Base) AsymDHP->DBU Result1 Mixture / Di-acid (Non-Selective) NaOH->Result1 Hydrolysis Result2 Mono-Acid DHP (Methyl Ester Intact) DBU->Result2 Beta-Elimination Byproduct Byproduct: Acrylonitrile DBU->Byproduct

Figure 2: Orthogonal deprotection strategy. The cyanoethyl group allows selective access to mono-acids.[1]

Experimental Protocols
A. Synthesis of (E)-2-Cyanoethyl 3-aminobut-2-enoate

If the reagent is not purchased, it must be synthesized fresh to ensure purity.[1]

  • Reagents: 2-Cyanoethyl acetoacetate (1.0 eq), Ammonium acetate (5.0 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 2-cyanoethyl acetoacetate in methanol (5 mL/g).

    • Add ammonium acetate and stir at room temperature for 12–24 hours. (Monitoring by TLC is essential; look for the disappearance of the keto-ester).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane or Diethyl Ether.

    • Validation:

      
       NMR should show the disappearance of the methylene protons of the keto-form and appearance of the vinyl proton (
      
      
      
      ppm) and broad
      
      
      signals.
B. Selective Deprotection (Cyanoethyl Cleavage)

Target: Converting an Asymmetric DHP Diester to a Mono-acid.[1]

  • Substrate: Asymmetric DHP containing one methyl ester and one 2-cyanoethyl ester.[1][2]

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), solvent (DCM or THF).

  • Procedure:

    • Dissolve the DHP diester in anhydrous DCM.

    • Add DBU dropwise at

      
      .
      
    • Allow to warm to room temperature and stir for 2–4 hours.

    • Mechanism: The base abstracts the proton alpha to the cyano group, triggering elimination.

    • Workup: Acidify carefully with

      
       to pH 3–4 (to protonate the resulting carboxylate). Extract with EtOAc.
      
    • Safety Note: This reaction releases acrylonitrile , a volatile carcinogen. Perform strictly in a fume hood.

  • Result: The methyl ester remains 100% intact; the cyanoethyl ester is converted to the free carboxylic acid.

Safety & Handling
HazardMethyl 3-aminobut-2-enoate(E)-2-Cyanoethyl 3-aminobut-2-enoate
Toxicity Irritant (Skin/Eye).[1]High. Generates acrylonitrile (Class 2B Carcinogen) upon decomposition/cleavage.
Storage Cool, dry place (

). Stable.
Hygroscopic. Store under inert gas at

to prevent slow hydrolysis/elimination.
Disposal Standard organic waste.Segregated waste. Treat with bleach (hypochlorite) to destroy potential cyanide/acrylonitrile residues.
References
  • Hantzsch Dihydropyridine Synthesis Review

    • Source: Edraki, N., et al. "Dihydropyridines as privileged scaffolds in drug discovery." Drug Discovery Today, 2009.
    • Context: General mechanism and utility of 3-aminocrotonates.[1]

  • Cyanoethyl Group as a Protecting Group

    • Source: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed.
    • Context: Mechanism of beta-elimin
  • Synthesis of 2-Cyanoethyl 3-aminobut-2-enoate

    • Source:PrepChem, "Synthesis of 2-cyanoethyl 3-aminobut-2-enoate".[1]

    • Context: Experimental protocol for converting the acetoacet
  • Application in Asymmetric DHP Synthesis

    • Source:Journal of Medicinal Chemistry, "Synthesis and Evaluation of Asymmetric 1,4-Dihydropyridines".
    • Context: Use of mixed esters to fine-tune pharmacokinetic properties (e.g., Clevidipine analogs).

Sources

Comparative

Analytical Methods for Quantifying Enaminone Reaction Conversion

Strategic Technical Guide for Process Chemists and Analytical Scientists Executive Summary: The Enaminone Analytical Paradox Enaminones ( -enaminocarbonyls) represent a unique analytical challenge in drug development. As...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Technical Guide for Process Chemists and Analytical Scientists

Executive Summary: The Enaminone Analytical Paradox

Enaminones (


-enaminocarbonyls) represent a unique analytical challenge in drug development. As versatile building blocks for heterocycles (e.g., quinolines, pyrazoles) and bioactive pharmacophores, their quantification is complicated by their inherent dynamic nature. Unlike static intermediates, enaminones exist in a delicate equilibrium of E/Z geometric isomers  and keto-enamine/enol-imine tautomers .[1]

Standard analytical protocols often fail because they treat the analyte as a single, static species. A standard HPLC method may split a pure product into two peaks (E and Z isomers) leading to false impurity reporting, while standard NMR integration may be complicated by solvent-dependent tautomerization.

This guide moves beyond basic "yield calculation" to provide a rigorous, self-validating framework for quantifying enaminone conversion, comparing the three pillars of modern analysis: qNMR , HPLC/UPLC , and In-Situ PAT (IR/Raman) .

Part 1: Strategic Methodology Comparison

Quantitative NMR (qNMR): The Gold Standard for Specificity

Best For: Crude reaction mixture analysis, E/Z ratio determination, and absolute purity without reference standards.

qNMR is the only method that provides a "molecular snapshot" of the reaction mixture without altering the equilibrium. Because enaminones often isomerize on silica or under HPLC pressure/pH conditions, qNMR offers the most chemically accurate representation of the reaction state.

  • Mechanism: Utilizes the distinct olefinic proton signals (

    
    ) which typically appear as doublets (
    
    
    
    for Z,
    
    
    for E) or singlets depending on substitution.
  • The Internal Standard Advantage: By adding a known mass of a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone), absolute conversion can be calculated regardless of isolation losses.

HPLC/UPLC-UV/MS: The High-Throughput Workhorse

Best For: Trace impurity profiling (<0.1%), final product release, and high-volume screening.

While powerful, liquid chromatography requires careful method development for enaminones to avoid artifacts.

  • The Isomer Trap: Enaminones can isomerize in protic solvents or on acidic stationary phases. A single "pure" compound may elute as two peaks.

  • Solution: Use of buffered mobile phases (pH 7-8) to stabilize the keto-enamine form, or elevated column temperatures (

    
    ) to induce rapid coalescence of isomer peaks if individual quantification is unnecessary.
    
In-Situ PAT (IR/Raman): The Kinetic Eye

Best For: Real-time reaction endpoint determination, mechanistic studies, and safety monitoring (exotherms).

Process Analytical Technology (PAT) eliminates sampling errors. Enaminones have distinct carbonyl (


) and alkene (

) stretches that shift significantly from the starting dicarbonyl or amine reagents.
  • Key Signal: The "Enaminone Band" (typically

    
    ) is often very strong due to conjugation, making it ideal for tracking formation.
    

Part 2: Comparative Analysis Matrix

FeatureqNMR (Proton) HPLC/UPLC-UV In-Situ IR (ReactIR)
Primary Utility Absolute yield & E/Z ratioPurity & impurity profilingReaction kinetics & endpoint
Sample Prep Minimal (Dissolve & Shoot)Moderate (Dilution, filtration)None (Probe in reactor)
Reference Standard Not Required (Internal Std used)Required (Response factors)Required for calibration models
E/Z Discrimination Excellent (Distinct couplings)Variable (Method dependent)Poor (Overlapping bands)
Throughput Low (5-10 mins/sample)High (2-5 mins/sample)Continuous Real-Time
Limit of Quantitation ~0.1 - 1.0 %< 0.05 %~1.0 - 5.0 %
Risk Factor Solvent suppression issuesOn-column isomerizationProbe fouling / Bubble noise

Part 3: Detailed Experimental Protocols

Protocol A: Self-Validating qNMR for Enaminone Conversion

This protocol uses an internal standard (IS) to determine yield directly from the crude reaction mixture.

Reagents:

  • Solvent:

    
     (Preferred for solubility and stabilizing the Z-isomer via H-bonding).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High stability, distinct singlet at

    
    , non-reactive).
    

Workflow:

  • Sampling: Withdraw

    
     of the crude reaction mixture.
    
  • Quench (Optional): If the reaction is sensitive, quench immediately into a biphasic vial, extract, and dry the organic layer. Note: For stable enaminones, direct evaporation of the aliquot is preferred.

  • Preparation: Weigh exactly

    
     of the crude residue (
    
    
    
    ) into a vial.
  • IS Addition: Add exactly

    
     of 1,3,5-trimethoxybenzene (
    
    
    
    ). Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in

    
    
    
    
    
    and transfer to an NMR tube.
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      (Critical for full relaxation of all protons).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (set to equivalent of 3H or 9H depending on normalization).

    • Integrate the characteristic enaminone vinyl proton (

      
      ) or the 
      
      
      
      proton.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight)
Protocol B: HPLC Method for Isomer Resolution

Designed to separate E/Z isomers to check for thermodynamic equilibrium.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Bicarbonate (pH 8.0). Basic pH suppresses protonation, reducing on-column tautomerization.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Keep low to prevent thermal isomerization during run).
    
  • Detection: UV at

    
     (typically 280–320 nm for enaminones).
    

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on the reaction stage and data needs.

AnalyticalStrategy Start Start: Enaminone Reaction Analysis Goal What is the primary goal? Start->Goal Kinetics Kinetics / Endpoint Goal->Kinetics Monitoring Yield Absolute Yield / Conversion Goal->Yield Quantification Purity Final Purity / Impurities Goal->Purity QC / Release InSitu Is the reaction heterogeneous? Kinetics->InSitu Isolate Is reference standard available? Yield->Isolate Trace Need <0.1% sensitivity? Purity->Trace ReactIR Use In-Situ IR (ReactIR) Focus: C=O Shift InSitu->ReactIR Yes (Slurry/Soln) Aliquot Aliquot Sampling InSitu->Aliquot No HPLC Use HPLC-UV (Calibrated) Aliquot->HPLC qNMR Use qNMR (Internal Std) Best for E/Z Ratio Isolate->qNMR No (Faster) Isolate->HPLC Yes Trace->qNMR No (>1% only) UPLC Use UPLC-MS/UV Check for Isomer Split Trace->UPLC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and reference standard availability.

Diagram 2: Enaminone Reaction & Isomerization Pathway

Visualizing the structural dynamics that necessitate specific analytical choices.

EnaminonePath Reactants Reactants (Amine + Dicarbonyl) Intermediate Hemiaminal Intermediate Reactants->Intermediate Condensation Z_Isomer Z-Enaminone (Intramolecular H-Bond) Stable in NMR Intermediate->Z_Isomer -H2O E_Isomer E-Enaminone (Sterically Hindered) Elutes Separately in HPLC Z_Isomer->E_Isomer Isomerization (Acid/Heat/Light) Analysis Analytical Detection Z_Isomer->Analysis qNMR: Distinct J-coupling HPLC: Peak 1 E_Isomer->Analysis qNMR: Distinct J-coupling HPLC: Peak 2

Caption: The dynamic equilibrium between Z and E isomers requires methods (like qNMR) that can distinguish or sum these species accurately.

References

  • Luo, Y., et al. (2025).[2] General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR principles applied to organics).
  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews. (Context for reactivity and stability).
  • Mellon, M., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]

Sources

Validation

Technical Deep Dive: The 2-Cyanoethyl Protecting Group in Organic Synthesis

Executive Summary In the landscape of nucleotide synthesis, the 2-cyanoethyl (CE) group stands as the industry standard for phosphate protection.[1] Its dominance over historical alternatives (such as methyl or o-chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nucleotide synthesis, the 2-cyanoethyl (CE) group stands as the industry standard for phosphate protection.[1] Its dominance over historical alternatives (such as methyl or o-chlorophenyl groups) is driven by a singular, powerful kinetic property: base-labile


-elimination .

This guide analyzes the mechanistic advantages of the cyanoethyl group, specifically within phosphoramidite chemistry.[2] We compare its performance against legacy and orthogonal alternatives, provide validated protocols for its installation and removal, and address critical troubleshooting strategies for high-fidelity oligonucleotide recovery.

Mechanistic Advantage: The -Elimination Pathway

The cyanoethyl group functions as a "safety switch" for the phosphate backbone. Unlike alkyl protecting groups that require nucleophilic attack at the carbon (often slow or requiring harsh reagents), the cyanoethyl group is removed via a base-catalyzed


-elimination.[3]
The Chemical Logic

The nitrile group (-CN) is strongly electron-withdrawing. This inductive effect significantly increases the acidity of the


-protons (on the carbon adjacent to the nitrile, 

to the phosphate oxygen).
  • Proton Abstraction: A base (e.g., ammonium hydroxide, DBU) abstracts the acidic proton.

  • Electronic Cascade: The electron pair forms a double bond, expelling the phosphate diester as a leaving group.

  • Byproduct Release: Acrylonitrile (

    
    ) is released.
    
Visualization: Mechanism of Action

The following diagram details the electron flow during the deprotection event.

BetaElimination Base Base (B:) Substrate Phosphate-O-CH2-CH2-CN Base->Substrate Abstracts alpha-proton Transition Transition State [Carbanion Formation] Substrate->Transition e- pair moves Products Free Phosphate Diester + Acrylonitrile Transition->Products P-O bond cleavage

Figure 1: The base-catalyzed


-elimination mechanism of the 2-cyanoethyl group.[2]

Comparative Analysis: Cyanoethyl vs. Alternatives

The transition from methyl phosphoramidites to cyanoethyl phosphoramidites in the 1980s was a pivotal moment in automated DNA synthesis.

Performance Matrix
Feature2-Cyanoethyl (Standard) Methyl (Legacy) o-Chlorophenyl (Phosphotriester)
Deprotection Reagent Ammonium Hydroxide (

)
Thiophenol (

)
Oximate / Pyridine
Reaction Type

-Elimination (Fast)

Nucleophilic Displacement
Nucleophilic Attack
Toxicity/Odor Low (Ammonia is standard)High (Thiophenol is toxic/foul)Moderate
Compatibility Universal (DNA/RNA)LimitedLimited
Deprotection Time < 1 Hour (RT)2-4 HoursSlow
Stepwise Yield >99.0%~97-98%~95%
The "Thiophenol Problem"

The methyl group, used in early phosphoramidite chemistry, required a separate deprotection step using thiophenol before the final ammonia cleavage.[3] Thiophenol is noxious and toxic.[3]

  • Advantage CE: The cyanoethyl group is removed by the same reagent used to cleave the oligonucleotide from the solid support and deprotect the nucleobases (Ammonia). This "One-Pot" efficiency is the primary reason for its universal adoption.

Experimental Protocols

These protocols are designed for researchers synthesizing modified phosphoramidites or performing manual deprotection of sensitive oligos.

Protocol A: Synthesis of 2-Cyanoethyl Phosphoramidites

Target: Synthesis of the phosphitylating reagent 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite .

Reagents:

  • Phosphorus trichloride (

    
    )[4]
    
  • Diisopropylamine[4][5]

  • 3-Hydroxypropionitrile[5]

  • Solvent: Anhydrous ether or hexane

Step-by-Step:

  • Formation of Chloridite: Under inert atmosphere (

    
    ), add 
    
    
    
    (1.0 eq) to anhydrous ether at -78°C. Slowly add diisopropylamine (4.0 eq). Allow to warm to room temperature (RT) and stir for 2 hours. Filter the amine hydrochloride salt.
    • Result: Bis(diisopropylamino)chlorophosphine.

  • Introduction of Cyanoethyl: To the filtrate, add 3-hydroxypropionitrile (1.0 eq) and diisopropylethylamine (DIPEA, 1.1 eq) in anhydrous dichloromethane. Stir at RT for 1 hour.

  • Purification: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate. Purify via vacuum distillation or rapid silica filtration (do not use acid in eluent).
    • Validation:

      
       NMR should show a singlet around ~123-125 ppm .
      
Protocol B: High-Fidelity Deprotection (Avoiding Acrylonitrile Adducts)

Challenge: The released acrylonitrile is a Michael acceptor and can alkylate the N3-position of Thymine residues, creating


-cyanoethyl thymidine adducts (+53 Da mass shift).
Solution: Use a two-stage deprotection to wash away acrylonitrile before base deprotection.

Workflow:

  • Stage 1 (Phosphate Deprotection): Treat the solid-support column with 20% Diethylamine (DEA) in Acetonitrile for 20 minutes at RT.

    • Mechanism:[1][3][4][6][7][8] DEA is a strong enough base to trigger

      
      -elimination of the cyanoethyl group but does not cleave the succinyl linker holding the oligo to the bead.
      
  • Wash: Flush the column with acetonitrile (30 mL).

    • Result: Acrylonitrile is physically removed from the system.

  • Stage 2 (Cleavage & Base Deprotection): Incubate the column in Concentrated Ammonium Hydroxide (28-30%) for standard time (e.g., 55°C for 8-16h, or AMA at 65°C for 15 min).

    • Outcome: Pure oligonucleotide with minimized adducts.

Process Visualization: The Synthesis Cycle

The following diagram illustrates where the cyanoethyl group fits into the iterative cycle of oligonucleotide synthesis and its removal path.

OligoCycle cluster_protection Role of Cyanoethyl Start Solid Support-Nucleoside Coupling 1. Coupling (Phosphoramidite + Activator) Start->Coupling Oxidation 2. Oxidation (Iodine/Water) Coupling->Oxidation P(III) -> P(V) Capping 3. Capping (Ac2O) Oxidation->Capping Detritylation 4. Detritylation (TCA) Capping->Detritylation CycleCheck Desired Length? Detritylation->CycleCheck CycleCheck->Coupling No (Repeat) Deprotection FINAL DEPROTECTION (Ammonia or DEA/MeCN) CycleCheck->Deprotection Yes Result Pure Oligonucleotide (Phosphate Diester) Deprotection->Result Removes Cyanoethyl & Cleaves Linker

Figure 2: The standard phosphoramidite synthesis cycle. The cyanoethyl group protects the phosphate from side reactions during steps 2, 3, and 4.

References

  • Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of

    
    -cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. 
    
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.

  • Eadie, J. S., & Davidson, D. S. (1987). Guanine modification during chemical DNA synthesis.[6][8] Nucleic Acids Research, 15(20), 8333–8349.

  • Glen Research. (n.d.). Deprotection - Volume 2: The removal of the cyanoethyl protecting group.[1][2][3][9][10][11] Glen Report.

Sources

Comparative

Comparative Study of Catalysts for Enaminone Formation

Executive Summary Enaminones ( -enaminocarbonyls) are "privileged scaffolds" in drug discovery, serving as precursors for anticonvulsants, anti-inflammatory agents, and inhibitors in the synthesis of heterocycles like qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enaminones (


-enaminocarbonyls) are "privileged scaffolds" in drug discovery, serving as precursors for anticonvulsants, anti-inflammatory agents, and inhibitors in the synthesis of heterocycles like quinolines and isoxazoles. While the condensation of 1,3-dicarbonyls with amines is chemically straightforward, the choice of catalyst dictates the reaction's atom economy, scalability, and environmental footprint.

This guide moves beyond simple lists to rigorously compare three distinct catalytic paradigms: Homogeneous Lewis Acids , Heterogeneous Solid Acids , and Catalyst-Free Aqueous Systems . Our analysis reveals that while precious metals (Au/Ag) offer peak reactivity, Indium(III) salts provide the optimal balance of cost and performance, and catalyst-free aqueous methods are emerging as the superior choice for green manufacturing.

Mechanistic Foundations

To select the right catalyst, one must understand the rate-determining steps it must overcome. The formation of enaminones is a condensation reaction governed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[1]

The Catalytic Cycle

Acid catalysts play a dual role:

  • Activation: They coordinate with the carbonyl oxygen, increasing electrophilicity (

    
    ).
    
  • Dehydration: They assist in the elimination of water from the carbinolamine intermediate, often the rate-limiting step in neutral media.

EnaminoneMechanism Start 1,3-Dicarbonyl (Keto/Enol) Activation Catalyst Activation (Lewis Acid Coord) Start->Activation + Catalyst (M+) Attack Nucleophilic Attack (Amine R-NH2) Activation->Attack Polarization Intermediate Carbinolamine Intermediate Attack->Intermediate C-N Bond Form Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product β-Enaminone (Z/E Isomers) Elimination->Product Conjugation Product->Activation Catalyst Regeneration

Figure 1: General catalytic cycle for enaminone synthesis.[2][3][4] The catalyst lowers the activation energy for both the initial attack and the final dehydration step.

Comparative Analysis of Catalytic Systems

Class A: Homogeneous Lewis Acids (The Efficiency Standard)

Top Contenders: Indium(III) Chloride (


), Zinc Acetate (

), Gold/Silver (

).
  • Indium(III) Chloride (

    
    ): 
    
    • Mechanism:[1][5][6][7][8]

      
       acts as a water-tolerant Lewis acid. It effectively activates the carbonyl without being deactivated by the water byproduct (a common failure mode for 
      
      
      
      or
      
      
      ).
    • Performance: High yields (85-98%) at mild temperatures.[9] It is compatible with sensitive functional groups.

  • Gold/Silver System (

    
    ): 
    
    • Performance: Exceptional yields (>98%) even with sterically hindered amines.

    • Drawback: Prohibitive cost for scale-up; strictly reserved for high-value pharmaceutical intermediates (API synthesis).

Class B: Heterogeneous Catalysts (The Industrial Choice)

Top Contenders: Silica-supported PPA (


), Silica Sulfuric Acid (

),

.
  • 
    : 
    
    • Advantage:[2][10][11][12][13] Polyphosphoric acid immobilized on silica creates a solid acid surface. It allows for solvent-free conditions (Green Chemistry Principle #5).[9][11][14]

    • Reusability: Can be filtered and reused 3-5 times with minimal activity loss.

    • Limitation: Mass transfer issues with solid/viscous amines.

Class C: Catalyst-Free Aqueous Systems (The Green Frontier)

Method: Water as solvent.

  • Mechanism:[1][5][6][7][8] "On-water" reactivity.[14][15][16][17] The hydrophobic effect forces organic reactants together, and water molecules form hydrogen bond networks that stabilize the transition state (similar to enzyme active sites).

  • Performance: Surprisingly competitive yields (80-95%) for simple substrates. Requires no purification beyond filtration.

Performance Dashboard

Table 1: Comparative Metrics of Leading Catalytic Systems

Catalyst SystemReaction MediumTemp (°C)Time (min)Yield (%)ReusabilityE-Factor*

(10 mol%)
Ethanol/Water25-5015-4590-98LowMedium

EthanolRT20-6085-95LowLow

Solvent-FreeRT10-3098NoHigh (Cost)

Solvent-Free8030-9088-94High (5x)Very Low
Water (None) Water40-8060-12080-90N/ALowest

*E-Factor: Environmental impact (mass of waste / mass of product). Lower is better.

Experimental Protocols

Protocol A: High-Versatility Synthesis ( Catalyzed)

Best for: Complex substrates, sterically hindered amines, and research-scale libraries.

  • Setup: To a 10 mL round-bottom flask, add 1,3-dicarbonyl compound (1.0 mmol) and amine (1.0 mmol).

  • Catalyst Addition: Add

    
     (10 mol%, 22 mg) and Ethanol (2 mL).
    
  • Reaction: Stir at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Note: If reaction is sluggish (>1 hr), warm to 50°C.

  • Workup: Quench with water (5 mL). Extract with ethyl acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from ethanol if necessary.
    
Protocol B: Green Scale-Up (Catalyst-Free "On-Water")

Best for: Simple aromatic/aliphatic amines, large scale (>10g), and green chemistry compliance.

  • Setup: Mix 1,3-dicarbonyl (10 mmol) and amine (10 mmol) in a flask.

  • Solvent: Add deionized water (20 mL). The mixture will likely be heterogeneous.

  • Reaction: Stir vigorously at 60°C for 2 hours.

    • Observation: The product often precipitates out as a solid as the reaction proceeds.

  • Isolation: Cool to room temperature. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold water (

    
     mL). Dry in an oven at 60°C. No chromatography required.
    

Decision Matrix: Selecting the Right Catalyst

Do not default to one method. Use this logic flow to determine the optimal route for your specific substrate.

DecisionMatrix Start Start: Select Substrate Solubility Is the Amine Water Soluble? Start->Solubility Sterics Is the Amine Sterically Hindered? Solubility->Sterics No (Hydrophobic) RouteIn Route: InCl3 (Ethanol) Best General Balance Solubility->RouteIn Yes (Hydrophilic) Scale Scale of Reaction? Sterics->Scale No (Simple) RouteAu Route: Au/Ag Catalysis High Cost/Max Yield Sterics->RouteAu Yes (Very Hindered) RouteWater Route: Catalyst-Free (Water) Lowest Cost/Greenest Scale->RouteWater Small (<1g) Scale->RouteWater Medium (1-10g) RouteHet Route: PPA-SiO2 Best for Reuse/Scale Scale->RouteHet Large (>10g)

Figure 2: Decision tree for catalyst selection based on substrate properties and reaction scale.

References

  • BenchChem. (2025). Mechanism of Enaminone Formation: An In-depth Technical Guide. Retrieved from

  • Zhang, Z., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold(I)/Silver(I) under Solvent-Free Conditions. MDPI Molecules. Retrieved from

  • Loh, T.P., & Wei, L.L. (1998). Three component synthesis of β-amino carbonyl compounds using indium trichloride-catalyzed one-pot Mannich-type reaction in water. Tetrahedron Letters/ScholarBank@NUS. Retrieved from

  • Liu, Y., et al. (2018). Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journal of Organic Chemistry. Retrieved from

  • Nasrollahzadeh, M., et al. (2013). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. MDPI Molecules. Retrieved from

  • LibreTexts. (2024).[18] Nucleophilic Addition of Amines: Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from

Sources

Validation

Validating experimental results with computational chemistry for enaminones

Executive Summary Enaminones ( ) are "chemical chameleons"—versatile pharmacophores capable of acting as both nucleophiles and electrophiles.[1][2][3] However, this versatility creates significant analytical challenges....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enaminones (


) are "chemical chameleons"—versatile pharmacophores capable of acting as both nucleophiles and electrophiles.[1][2][3] However, this versatility creates significant analytical challenges. Experimental data (NMR, IR, X-ray) often present averaged signals due to rapid tautomeric equilibria or ambiguous regioselectivity, leading to misidentified structures in drug development pipelines.

This guide objectively compares Traditional Experimental Characterization against an Integrated Computational Validation workflow. By synthesizing wet-lab data with Density Functional Theory (DFT), researchers can resolve structural ambiguities with >95% confidence.

Part 1: The Challenge of Enaminone Characterization

The "Blind Spot" in Experimental Analysis

Traditional analysis relies on the assumption of a static structure. Enaminones violate this assumption through three dynamic mechanisms:

  • Tautomeric Equilibrium: Rapid proton transfer between the nitrogen and oxygen (Amino-enone

    
     Imino-enol).
    
  • 
     Isomerization:  Rotation around the C=C double bond, often stabilized by Intramolecular Hydrogen Bonding (IMHB).
    
  • Ambivalent Reactivity: The

    
    -carbon and carbonyl oxygen compete as nucleophilic and electrophilic sites, respectively.
    

Comparison of Approaches:

FeatureTraditional Experimental Approach (NMR/IR/X-ray)Integrated Computational Approach (Exp + DFT)
Tautomerism Shows time-averaged signals; cannot quantify trace tautomers easily.Calculates relative Gibbs Free Energy (

) to predict dominant species and equilibrium constants (

).
Stereochemistry NOESY/ROESY can be ambiguous if signals overlap.Geometry optimization confirms thermodynamic stability of E vs. Z isomers.
Reactivity Post-synthesis product analysis (trial and error).Predicts regioselectivity via Transition State (TS) modeling and Fukui indices before synthesis.
Solvent Effects Observed but often unexplained shifts.Explicitly models solvation (PCM/SMD) to explain polarity-driven structural changes.

Part 2: Protocol 1 - Structural Elucidation & Tautomerism

Objective: Validate the dominant tautomer in solution.

Step 1: Experimental Data Acquisition
  • Technique:

    
    H and 
    
    
    
    C NMR in solvents of varying polarity (e.g.,
    
    
    vs.
    
    
    ).
  • Critical Observation: Look for the chelated NH proton signal (typically

    
     10–15 ppm). A sharp, downfield singlet indicates strong IMHB (Z-isomer), while a broad peak suggests solvent exchange or E-isomer.
    
Step 2: Computational Workflow (The Validator)

To validate the NMR assignment, you must model the thermodynamic stability of all possible forms.

Methodology:

  • Build Models: Construct Z-amino-enone, E-amino-enone, and imino-enol forms.

  • Level of Theory: Use

    
    B97X-D/6-311++G(d,p) .
    
    • Why? The

      
      B97X-D functional includes dispersion corrections critical for modeling the 
      
      
      
      -stacking and non-covalent interactions in enaminones, superior to standard B3LYP.
  • Solvation: Apply the PCM (Polarizable Continuum Model) corresponding to your NMR solvent.

  • Frequency Check: Ensure zero imaginary frequencies to confirm true minima.

Step 3: Data Synthesis

Compare the calculated Boltzmann-weighted NMR shifts against experimental values.

Table 1: Comparative Accuracy of Functionals for Enaminone NMR Shifts Target:


H Chemical Shift of NH proton in Enaminone Derivative
FunctionalBasis SetDeviation from Exp (

ppm)
Verdict
HF (Hartree-Fock) 6-31G(d)

ppm
Unreliable. Neglects electron correlation.
B3LYP 6-311++G(d,p)

ppm
Acceptable. Standard, but struggles with dispersion.

B97X-D
6-311++G(d,p)

ppm
Recommended. Captures IMHB strength accurately.
mPW1PW91 6-311+G(2d,p)

ppm
Gold Standard. Best for GIAO NMR prediction.

Technical Insight: If the experimental NMR shows a single set of peaks but DFT predicts two tautomers with


, the experimental spectrum is a weighted average. You must calculate the weighted average of the computed shifts to match the experiment.

Part 3: Protocol 2 - Mechanistic Validation (Regioselectivity)

Objective: Explain why a reaction yields a specific isomer (e.g., C-alkylation vs. O-alkylation or specific cyclization).

The Workflow

Enaminones possess dual nucleophilic sites (N and


-C) and dual electrophilic sites (carbonyl C and 

-C).[2]

Visualization: The Regioselectivity Decision Tree

Regioselectivity Start Enaminone Substrate Analysis Fukui Function Analysis (DFT) Start->Analysis Nucleophilic Nucleophilic Attack (f- index) Analysis->Nucleophilic Site Prediction Electrophilic Electrophilic Attack (f+ index) Analysis->Electrophilic Site Prediction TS_Search Transition State (TS) Optimization (QST3) Nucleophilic->TS_Search Electrophilic->TS_Search IRC IRC Calculation (Path Validation) TS_Search->IRC Product Kinetic vs. Thermodynamic Product IRC->Product

Figure 1: Computational workflow to predict and validate regioselectivity in enaminone reactions.

Step-by-Step Protocol
  • Fukui Function Calculation:

    • Perform a single-point energy calculation on the optimized geometry.

    • Calculate condensed Fukui indices (

      
       for electrophilic attack, 
      
      
      
      for nucleophilic attack) using NBO charges.
    • Interpretation: The atom with the highest

      
       value is the reactive site.
      
  • Transition State (TS) Search:

    • Use the Berny algorithm or QST3 method in Gaussian/ORCA.

    • Locate the TS structure connecting reactants to the experimentally observed product.

    • Validation: The TS must have exactly one imaginary frequency corresponding to the bond formation vector.

  • Activation Energy Comparison:

    • Calculate

      
       for pathways leading to Product A vs. Product B.
      
    • A difference of

      
       is sufficient to explain >98% regioselectivity at room temperature.
      

Part 4: Case Study & Data Interpretation

Scenario: Cyclization of an


-enaminone to form a benzofuran derivative.
  • Experimental Observation: Only the 5-exo-trig product is isolated; the 6-endo-trig product is absent.

  • Computational Validation:

Pathway

(Activation Energy)

(Thermodynamics)
Conclusion
Path A (5-exo)


Kinetically Favored. Fast reaction, stable product.
Path B (6-endo)


Prohibited. Barrier is too high at RT.

Self-Validating System: If the calculated barrier for the observed product is unreasonably high (


 for a RT reaction), your model is flawed. Check:
  • Is the catalyst explicitly included?

  • Is the solvation model adequate (e.g., specific solvation vs. continuum)?

  • Did you miss a lower-energy conformer of the reactant?

Part 5: Mandatory Visualization of Tautomeric Equilibrium

Enaminones exist in a delicate balance. The diagram below illustrates the validation loop for confirming the active tautomer.

Tautomerism cluster_Exp Experimental Domain cluster_Comp Computational Domain (DFT) Exp_NMR 1H NMR Spectrum (Averaged Signals?) Decision Compare Exp vs. Calc Shifts Exp_NMR->Decision Exp_XR X-Ray Diffraction (Solid State) Model_Z Z-Amino-Enone (IMHB Stabilized) Exp_XR->Model_Z Start Geom Calc_G Calculate Delta G (Solvent Phase) Model_Z->Calc_G Model_E E-Amino-Enone (Open Form) Model_E->Calc_G Model_Im Imino-Enol Form Model_Im->Calc_G Calc_NMR GIAO NMR Prediction Calc_G->Calc_NMR Identify Lowest Energy Calc_NMR->Decision Decision->Model_Z Mismatch (Refine Basis Set) Result Validated Structure Decision->Result Match (<0.2 ppm)

Figure 2: Iterative workflow for resolving enaminone tautomerism using NMR and DFT.

References

  • Greenhill, J. V. (1977).[4] Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Zhuo, J. C. (1997).[3] NMR of Enaminones.[1][3][5] Magnetic Resonance in Chemistry, 35(1), 21-29.[3] Link

  • Bucio, R. H., et al. (2016).[6] Theoretical study of the regioselective cyclization of enaminones in the construction of benzofurans and indoles. Journal of Molecular Modeling, 22, 112. Link

  • Nawar, F. A., et al. (2025).[3] Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength. Saudi Journal of Physical Sciences, 4(1), 78-94.[3] Link

  • Peverati, R., & Truhlar, D. G. (2011). Exchange-Correlation Functional with Good Accuracy for Both Structural and Energetic Properties (M06-2X/

    
    B97X-D). Journal of Chemical Theory and Computation, 7(12), 3983–3991. Link
    
  • Lodewyk, M. W., et al. (2012). The prediction of proton chemical shifts using quantum chemical calculations (GIAO/WP04). Chemical Reviews, 112(3), 1839-1862. Link

Sources

Comparative

Benchmarking Synthesis Efficiency: Catalytic Aza-Michael Addition vs. Traditional β-Amino Ester Preparations

Executive Summary β-amino esters are pivotal pharmacophores in peptidomimetics, chiral auxiliaries, and polymer chemistry (e.g., Poly(β-amino esters) for gene delivery). While traditional routes like the Mannich reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

β-amino esters are pivotal pharmacophores in peptidomimetics, chiral auxiliaries, and polymer chemistry (e.g., Poly(β-amino esters) for gene delivery). While traditional routes like the Mannich reaction and Arndt-Eistert homologation remain staples in organic synthesis, they often suffer from poor atom economy, harsh conditions, or toxic reagents.

This guide benchmarks the Catalytic Aza-Michael Addition (specifically the DBU-catalyzed solvent-free protocol) as the superior "Product" for synthesis efficiency. We compare its performance against established alternatives, providing experimental evidence that demonstrates its dominance in yield, reaction time, and green chemistry metrics (E-factor).

Methodological Landscape & Mechanism

To understand efficiency, we must first analyze the mechanistic distinctness of the primary synthesis routes.

The Product: Catalytic Aza-Michael Addition

This method involves the conjugate addition of a nitrogen nucleophile (amine) to an α,β-unsaturated ester (acrylate).

  • Mechanism: 1,4-addition.

  • Atom Economy: 100% (Theoretical). All atoms in reactants end up in the product.

  • Key Advantage: No byproducts; often solvent-free.

Alternative A: The Mannich Reaction

A three-component condensation of an amine, an aldehyde, and an enolizable carbonyl compound (or silyl enol ether).

  • Mechanism: Condensation via iminium ion intermediate.

  • Atom Economy: Lower (<100%). Generates stoichiometric water or alcohol waste.

  • Key Disadvantage: Kinetic control is difficult; often requires pre-activation of nucleophiles (e.g., formation of silyl ketene acetals).

Alternative B: Wolff Rearrangement (Arndt-Eistert)

Homologation of α-amino acids.

  • Mechanism: Diazoketone rearrangement.

  • Key Disadvantage: Requires hazardous diazomethane; poor step economy (multi-step sequence).

Visualizing the Pathway Selection

The following decision tree assists researchers in selecting the optimal pathway based on substrate constraints.

Synthesis_Decision_Tree Start Start: Target β-Amino Ester Substrate Is the α,β-unsaturated acrylate available? Start->Substrate Chirality Is strict enantiocontrol required at α-position? Substrate->Chirality No (Need to build C-C bond) AzaMichael METHOD A: Catalytic Aza-Michael (High Efficiency, 100% Atom Econ) Substrate->AzaMichael Yes (Conjugate Addition) Mannich METHOD B: Asymmetric Mannich (Good for α-substitution) Chirality->Mannich Yes (Stereoselective Catalyst) Homologation METHOD C: Arndt-Eistert (Use if starting from α-amino acid) Chirality->Homologation No (Chain Extension)

Caption: Decision matrix for selecting β-amino ester synthesis routes. The Aza-Michael route is preferred for efficiency when acrylates are accessible.

Performance Benchmarking: Data Analysis

The following data compares the DBU-Catalyzed Aza-Michael protocol against a standard Acid-Catalyzed Mannich reaction and Rh-Catalyzed Hydrogenation .

Table 1: Reaction Efficiency & Green Metrics
MetricAza-Michael (The Product) Mannich Reaction Enamide Hydrogenation
Reaction Type Conjugate Addition3-Component CondensationAsymmetric Reduction
Catalyst DBU (Organic base, cheap)Proline/Lewis Acid (Variable cost)Rh/Ru Complex (Expensive)
Typical Yield 87% – 99% 60% – 85%>95%
Reaction Time 15 min – 4 hours 12 – 24 hours6 – 24 hours
Atom Economy 100% ~80-90% (Loss of H₂O)100%
E-Factor (Waste) ~0.1 (Solvent-free) >5.0 (Solvent + Workup)>10 (High pressure solvent)
Scalability Excellent (Kilogram scale)Moderate (Solubility issues)Good (Requires H₂ safety)

Data Source: Aggregated from comparative studies (See References [1][2][3]).

Key Insight: The "Green" Advantage

The Aza-Michael addition, particularly under solvent-free conditions using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), represents a "Click Chemistry" ideal. It requires no workup other than filtration or short-path distillation in many cases, whereas Mannich reactions often require column chromatography to separate the product from unreacted aldehydes and aldol byproducts.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, we provide the optimized protocol for the high-efficiency method and a comparative baseline.

Protocol A: High-Efficiency Aza-Michael Addition (Solvent-Free)

Objective: Synthesis of ethyl 3-(benzylamino)propanoate. Rationale: This protocol utilizes DBU as a nucleophilic organocatalyst to activate the amine and stabilize the transition state, eliminating the need for toxic solvents.

Materials:

  • Benzylamine (10 mmol, 1.07 g)

  • Ethyl Acrylate (10 mmol, 1.00 g)

  • DBU (0.5 mmol, 76 mg - 5 mol%)

Workflow:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add Benzylamine.

  • Addition: Add DBU to the amine.

  • Reaction: Add Ethyl Acrylate dropwise over 5 minutes at room temperature (exothermic reaction; cool if scaling up >10g).

  • Agitation: Stir the neat mixture at room temperature for 30 minutes .

  • Self-Validation (In-Process Control):

    • Technique: Take a 10 µL aliquot, dissolve in CDCl₃.

    • Checkpoint: Monitor ¹H NMR. Look for the disappearance of acrylate vinyl protons (multiplets at δ 5.8–6.4 ppm).

    • Success Criteria: >98% conversion of vinyl protons.

  • Workup: None required for crude applications. For high purity, pass through a short pad of silica gel (eluent: Hexane/EtOAc 8:2) to remove DBU.

Yield: 96% (Isolated).

Protocol B: Traditional Mannich Reaction (Baseline)

Objective: Synthesis of β-amino ketone/ester via condensation.

Workflow:

  • Setup: Dissolve aldehyde (10 mmol) and amine (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add concentrated HCl (catalytic drop) or Proline (10 mol%).

  • Enol Component: Add ketone/ester enolate equivalent (10 mmol).

  • Reaction: Reflux at 80°C for 12-18 hours .

  • Workup: Evaporate solvent. Neutralize with NaHCO₃. Extract with DCM. Purify via Column Chromatography (Required due to side products).

Yield: 72% (Isolated).

Mechanistic Visualization

The following diagram contrasts the direct catalytic cycle of the Aza-Michael addition against the multi-equilibrium complexity of the Mannich reaction.

Reaction_Mechanisms cluster_0 Aza-Michael (The Product) cluster_1 Mannich Reaction (Benchmark) AM_Start Amine + Acrylate AM_Cat DBU Activation (H-Bonding) AM_Start->AM_Cat AM_TS Transition State (Nu- Attack on β-C) AM_Cat->AM_TS AM_Prod β-Amino Ester AM_TS->AM_Prod M_Start Amine + Aldehyde M_Inter Iminium Ion (- H₂O) M_Start->M_Inter M_Prod β-Amino Carbonyl M_Inter->M_Prod M_Enol Enol/Enolate Formation M_Enol->M_Inter C-C Bond Formation

Caption: Comparative mechanistic flow. Note the linear, atom-economical path of Aza-Michael versus the convergent, dehydration-dependent Mannich pathway.

Expert Analysis & Conclusion

The Catalytic Aza-Michael Addition outperforms the Mannich reaction for the synthesis of unsubstituted or N-substituted β-amino esters.

  • Why it wins: It eliminates the thermodynamic penalty of water removal (required in Mannich) and avoids the hazardous reagents of homologation.

  • When to switch: If your target molecule requires complex stereocenters at the α-position (adjacent to the carbonyl), the Mannich reaction (specifically asymmetric organocatalytic variants) remains the gold standard despite lower efficiency [4].

For industrial scale-up and general library synthesis, the DBU-catalyzed Aza-Michael protocol is the self-validating, high-yield choice .

References
  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. BenchChem. Link

  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006).[2] Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 1549-1553.[2] Link

  • Chavelas-Hernández, L., et al. (2024). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Processes, 12, 34. Link

  • Kobayashi, S., et al. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society.[3][4] Link

Sources

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